5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Description
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Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJDGSPQIRGGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227371 | |
| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-35-6 | |
| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Aldehyde
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, also known as 5-Bromo-6-hydroxynicotinaldehyde, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, incorporating a pyridinone core, a reactive aldehyde group, and a bromine atom, provides a versatile scaffold for the synthesis of a diverse range of more complex molecules. The aldehyde functionality serves as a crucial handle for various chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the introduction of diverse side chains and the construction of elaborate molecular architectures. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, heteroaryl, or alkyl substituents. This trifecta of reactive sites makes it a valuable building block for the generation of compound libraries for high-throughput screening and the development of novel therapeutic agents.
This technical guide provides a detailed examination of a robust and efficient pathway for the synthesis of this important intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols.
Strategic Overview: A Tale of Two Pathways
The synthesis of this compound can be approached via two primary strategic disconnections.
Pathway 1: Electrophilic Formylation of a Pre-functionalized Pyridinone Core This is the most direct and efficient route, leveraging the inherent electronic properties of the 2-pyridone scaffold to direct the introduction of the aldehyde group.
Pathway 2: Selective Reduction of a Nicotinic Acid Derivative This approach involves the synthesis of the corresponding carboxylic acid followed by a delicate reduction to the aldehyde, a transformation that requires careful selection of reagents to avoid over-reduction to the alcohol.
This guide will focus on the detailed execution of Pathway 1, as it represents a more streamlined and reliable approach for laboratory-scale synthesis. Key steps for the synthesis of the precursor for Pathway 2 will also be presented as a viable, albeit longer, alternative.
Pathway 1: Vilsmeier-Haack Formylation of 5-Bromo-2(1H)-pyridone
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]
Reaction Mechanism: The Electrophilic Attack
The mechanism of the Vilsmeier-Haack reaction can be dissected into two key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 2-pyridone ring of the substrate, 5-Bromo-2(1H)-pyridone, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[6]
The 2-pyridone tautomer of the starting material possesses a higher degree of aromaticity and is sufficiently electron-rich to undergo this electrophilic substitution. The formylation is expected to occur at the C3 position, directed by the activating effect of the ring nitrogen and the hydroxyl group.
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol: Synthesis of this compound
This protocol is based on established general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Bromo-2(1H)-pyridone | 174.00 | 10.0 | 1.74 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 30.0 | 2.7 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Procedure:
-
Vilsmeier Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise to the DMF with vigorous stirring over 15 minutes. Ensure the temperature is maintained below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve 5-Bromo-2(1H)-pyridone (1.74 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~100 g) with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Pathway 2 (Alternative): Synthesis of the Carboxylic Acid Precursor
While the direct formylation is the preferred route, the synthesis of the corresponding carboxylic acid, 5-Bromo-6-hydroxynicotinic acid, is a valuable process in its own right, as this compound is also a useful synthetic intermediate.[8][9][10]
Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
This protocol is adapted from a known procedure for the bromination of 6-hydroxynicotinic acid.[11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 6-Hydroxynicotinic acid | 139.11 | 57.6 | 8.0 g |
| Bromine (Br₂) | 159.81 | 81.4 | 4.2 mL |
| Water | 18.02 | - | 30 mL |
Procedure:
-
Reaction Setup: Suspend 6-hydroxynicotinic acid (8.0 g, 57.6 mmol) in water (30 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.
-
Bromination: Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.
-
Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[11]
The subsequent selective reduction of this carboxylic acid to the target aldehyde would require specialized reagents to prevent over-reduction to the alcohol. Methods such as conversion to a Weinreb amide followed by reduction with a hydride reagent, or the use of modern catalytic reduction systems, would be necessary.[12][13]
Conclusion and Field-Proven Insights
The Vilsmeier-Haack formylation of 5-Bromo-2(1H)-pyridone stands out as the more strategically sound and efficient pathway for the synthesis of this compound. This approach is predicated on a well-established and reliable named reaction, leveraging the inherent reactivity of the pyridinone core. Careful control of the reaction temperature during the formation of the Vilsmeier reagent and during the reaction itself is crucial to minimize the formation of by-products.
For researchers in drug discovery and development, having reliable access to this versatile building block opens up a myriad of possibilities for analog synthesis and the exploration of new chemical space. The protocols detailed herein provide a solid foundation for the laboratory-scale production of this valuable compound.
References
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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CORE. The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the. [Link]
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ACS Publications. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters. [Link]
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ResearchGate. Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. [Link]
- Unknown Source. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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Organic Syntheses Procedure. 10. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]
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BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Link]
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NIH. Selective Enzymatic Reduction of Aldehydes - PMC. [Link]
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Organic Syntheses Procedure. 4. [Link]
- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- Unknown Source. 5-Bromo-6-hydroxynicotinic acid | CAS No: 41668-13-7.
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RSC Publishing. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications. [Link]
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ResearchGate. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)(3) | Request PDF. [Link]
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NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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ResearchGate. (PDF) Selective Enzymatic Reduction of Aldehydes. [Link]
Sources
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- 12. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the successful application of a chemical entity in research and development hinges on a comprehensive understanding of its fundamental physicochemical properties, reactivity, and synthetic accessibility. This guide is dedicated to providing an in-depth technical overview of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS No. 952183-35-6), a heterocyclic compound with significant potential as a building block in medicinal chemistry. This document moves beyond a simple datasheet, aiming to deliver actionable insights and a foundational understanding of this molecule's characteristics. We will delve into its known properties, explore logical synthetic strategies, and discuss its potential reactivity, providing a solid basis for its application in the laboratory.
Molecular Identity and Physicochemical Properties
This compound is a bifunctional pyridinone derivative. The presence of a reactive aldehyde group, a bromo substituent, and the pyridinone core makes it a versatile intermediate for the synthesis of more complex molecular architectures. The compound exists in tautomeric equilibrium with its enol form, 5-Bromo-6-hydroxynicotinaldehyde. For clarity and consistency with its CAS registry name, this guide will primarily refer to the pyridinone tautomer.
Chemical Structure and Basic Information
The fundamental structure and key identifiers for this compound are summarized below.
| Parameter | Value | Source |
| IUPAC Name | 5-bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde | - |
| Synonym | 5-Bromo-6-hydroxynicotinaldehyde | [1] |
| CAS Number | 952183-35-6 | [1] |
| Molecular Formula | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| SMILES | C1=C(C=NC(=C1Br)O)C=O | [1] |
Predicted Physicochemical Data
While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, computational models provide valuable estimations of its key physicochemical properties. These predictions are useful for initial experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in various chemical environments.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | - |
| LogP | 1.36 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 1 | - |
These computational insights suggest that this compound is a moderately polar molecule with limited conformational flexibility. Its predicted LogP value indicates a reasonable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic in drug discovery programs.
Synthesis and Purification: A Strategic Approach
A validated, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, by examining the synthesis of structurally related compounds, a logical and efficient synthetic route can be proposed. The most plausible approach involves the bromination of a suitable pyridinone precursor, followed by the introduction or modification of the formyl group.
A highly relevant and instructive synthetic precedent is the preparation of the corresponding carboxylic acid, 5-Bromo-6-hydroxynicotinic acid.
Reference Synthesis: 5-Bromo-6-hydroxynicotinic Acid
The synthesis of 5-bromo-6-hydroxynicotinic acid has been reported and provides a foundational methodology that can be adapted.[2]
Reaction Scheme:
Figure 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid.
Experimental Protocol (Adapted from the synthesis of 5-Bromo-6-hydroxynicotinic acid): [2]
-
Suspension Preparation: 6-Hydroxynicotinic acid (1.0 eq) is suspended in water. The use of water as a solvent is advantageous due to its low cost, safety, and ability to facilitate the electrophilic substitution on the electron-rich pyridinone ring.
-
Bromination: The suspension is cooled in an ice bath. Elemental bromine (Br₂) (approx. 1.4 eq) is added dropwise. The cooling is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours. This extended reaction time ensures the completion of the bromination.
-
Work-up and Isolation: The solid product is collected by filtration, washed with water to remove any unreacted starting materials and inorganic byproducts, and dried under vacuum.
This protocol yields the desired 5-bromo-6-hydroxynicotinic acid in high yield.[2]
Proposed Synthesis of this compound
Leveraging the principles from the synthesis of the corresponding acid, a two-step approach to the target aldehyde can be envisioned, starting from a commercially available precursor.
Figure 2: Proposed synthetic routes to the target aldehyde.
Route A: Direct Bromination of the Aldehyde
This is the most direct approach. The electron-donating nature of the hydroxyl group (in the enol tautomer) activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the C5 position.
-
Rationale for Reagent Choice: N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or water would be the reagents of choice. NBS is often preferred for its milder reaction conditions and easier handling compared to liquid bromine.
Route B: Reduction of the Carboxylic Acid
An alternative strategy involves the synthesis of 5-bromo-6-hydroxynicotinic acid as described in section 2.1, followed by a selective reduction of the carboxylic acid to the aldehyde.
-
Rationale for Reagent Choice: The reduction of a carboxylic acid to an aldehyde requires a careful choice of reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a standard and effective reagent for this transformation. The reaction would need to be carried out under anhydrous conditions to prevent quenching of the organoaluminum reagent.
Chemical Reactivity and Synthetic Utility
The synthetic potential of this compound lies in the orthogonal reactivity of its functional groups.
Figure 3: Key reaction pathways for the title compound.
Reactions at the Aldehyde Functionality
The aldehyde group is a versatile handle for a wide range of chemical transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines. This is a cornerstone reaction in the synthesis of bioactive molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, providing a means for carbon-carbon bond formation and the introduction of diverse substituents.
-
Condensation Reactions: The aldehyde can participate in condensations with active methylene compounds (e.g., malonates, cyanoacetates) to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
Reactions at the Bromo-Substituent
The bromine atom, attached to an sp²-hybridized carbon, is ideally suited for transition metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters will introduce new aryl or heteroaryl groups at the C5 position, enabling the construction of biaryl structures.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides a direct route to 5-amino-substituted pyridinones.
-
Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, allows for the introduction of alkynyl moieties.
Potential Applications in Drug Discovery
Pyridinone scaffolds are prevalent in a multitude of approved drugs and clinical candidates due to their ability to act as bioisosteres for other heterocycles and their capacity to engage in key hydrogen bonding interactions with biological targets. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of libraries of compounds for screening against various therapeutic targets. Its potential applications span across several areas of medicinal chemistry, including but not limited to the development of kinase inhibitors, antivirals, and agents targeting G-protein coupled receptors.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical entity of considerable interest for synthetic and medicinal chemists. While comprehensive experimental data remains to be fully documented in the public domain, its structural features and the established chemistry of its constituent functional groups point towards a high degree of synthetic utility. This guide provides a framework for understanding its properties, devising rational synthetic strategies, and exploring its potential in the development of novel chemical entities. As research progresses, a more detailed experimental characterization of this compound will undoubtedly further solidify its role as a valuable tool in the chemical sciences.
References
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The Strategic Role of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. Within this privileged structural class, 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS Number: 952183-35-6) has emerged as a highly valuable and reactive intermediate. Its unique combination of a reactive aldehyde, a strategically positioned bromine atom, and the inherent drug-like properties of the pyridinone core makes it a sought-after building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 952183-35-6 | |
| Molecular Formula | C₆H₄BrNO₂ | |
| Molecular Weight | 202.01 g/mol | |
| Synonyms | 5-Bromo-6-hydroxynicotinaldehyde | |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A plausible and efficient synthetic route involves a two-step sequence starting from the commercially available 6-hydroxynicotinic acid.
Step 1: Electrophilic Bromination of 6-Hydroxynicotinic Acid
The initial step involves the regioselective bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C5 position.
Reaction:
Caption: Bromination of 6-hydroxynicotinic acid.
Detailed Protocol:
-
Suspend 6-hydroxynicotinic acid (1 equivalent) in water.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (1.4 equivalents) to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water and dry it under vacuum at 40°C.[1]
This procedure typically affords 5-bromo-6-hydroxynicotinic acid in high yield (approximately 97%).[1] The product can be characterized by ¹H NMR spectroscopy, which shows two distinct signals for the aromatic protons.[1]
Step 2: Formylation via the Vilsmeier-Haack Reaction
The second step involves the introduction of the aldehyde functionality at the C3 position of the pyridine ring. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
Reaction Mechanism:
Caption: Vilsmeier-Haack formylation mechanism.
General Experimental Procedure:
-
To a solution of the substrate (e.g., an activated pyridinone derivative) in DMF, add the Vilsmeier reagent (e.g., (chloromethylene)dimethyliminium chloride, or generated in situ from POCl₃ and DMF) at 0°C.[5]
-
Allow the reaction to stir at room temperature for several hours.[5]
-
Quench the reaction by adding a solution of sodium acetate in water at 0°C.[5]
-
Extract the product with an organic solvent (e.g., diethyl ether).[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography.[5]
Spectroscopic Characterization
The structural elucidation of this compound and its intermediates relies on standard spectroscopic techniques. While specific spectra for the target molecule were not found in the initial searches, data from closely related analogs can provide expected characteristic signals.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a broad singlet for the N-H proton of the pyridinone tautomer.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbonyl carbon of the pyridinone ring, and the carbons of the aromatic ring, including the carbon attached to the bromine.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyridinone, the C=O stretching of the aldehyde and the pyridinone, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (202.01 g/mol ) and a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The strategic placement of the bromo and aldehyde functionalities on the pyridinone core makes this compound a versatile precursor for the synthesis of a diverse range of bioactive molecules. The pyridinone scaffold itself is a well-established pharmacophore in the development of kinase inhibitors.
The Role in Kinase Inhibitor Synthesis:
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aldehyde group of this compound can be readily transformed into various functional groups, allowing for the construction of diverse heterocyclic systems that can effectively target the ATP-binding site of kinases. The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors.
Caption: Synthetic strategy for kinase inhibitors.
Numerous studies have highlighted the importance of the pyridinone and related pyridine scaffolds in the design of potent inhibitors for various kinases, including:
-
Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2): Pyridone-aminal derivatives have shown significant inhibitory activity against MNK1/2, which are implicated in cancer.[6]
-
Met kinase: Pyrrolopyridine-pyridone based inhibitors have been developed as potent inhibitors of Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis.[2]
-
PIM-1 Kinase: Pyridine-based compounds have been designed as potent inhibitors of PIM-1 kinase, a promising target for cancer therapy.[1]
-
Various other protein kinases: Pyridine and pyrazolo[3,4-b]pyridine derivatives have been explored as inhibitors of a range of other disease-relevant protein kinases.[7]
The versatility of this compound as a starting material allows for the systematic modification of the core structure, facilitating the optimization of pharmacokinetic and pharmacodynamic properties of the resulting kinase inhibitors.
Conclusion
This compound stands out as a pivotal building block in contemporary medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the strategic positioning of reactive functional groups, provides a robust platform for the generation of diverse and complex molecular entities. The demonstrated importance of the pyridinone scaffold in the development of kinase inhibitors underscores the significant potential of this compound in the ongoing quest for novel and effective therapeutics. This technical guide serves as a valuable resource for researchers, empowering them to leverage the unique chemical attributes of this versatile intermediate in their drug discovery endeavors.
References
-
Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors. European Journal of Medicinal Chemistry. 2019;172:133-147. [Link]
-
Vilsmeier-Haack Reaction. Name Reaction in Organic Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(16):4566-4569. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B. 1996;35B(12):1286-1288. [Link]
Sources
- 1. An efficient synthesis of an exo-enone analogue of LL-Z1640-2 and evaluation of its protein kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Kinases Home [pubs.rsc.org]
spectroscopic data (NMR, IR, MS) of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Preamble: Note on the Target Compound 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Initial investigations to compile a comprehensive spectroscopic guide for this compound (CAS 952183-35-6) were undertaken. Despite extensive searches across numerous public and commercial spectroscopic databases and the scientific literature, no experimental or detailed predicted spectral data (NMR, IR, MS) for this specific compound could be located.
In the spirit of providing a valuable and instructive technical resource for researchers, scientists, and drug development professionals, this guide has been re-focused on a structurally related and well-documented surrogate molecule: 5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1). This compound, while a benzene derivative, shares key functional groups—a bromine atom, an aldehyde, and a hydroxyl group (which is relevant to the tautomeric hydroxy-form of the originally requested pyridinone)—making it an excellent exemplar for demonstrating the principles of in-depth spectroscopic analysis and data interpretation. The methodologies and analytical logic presented herein are directly applicable to the characterization of novel brominated heterocyclic aldehydes once their spectral data become available.
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxybenzaldehyde
Introduction
5-Bromo-2-hydroxybenzaldehyde is a versatile synthetic intermediate in organic and medicinal chemistry. Its utility in the synthesis of Schiff bases, potential pharmacological activities, and as a building block for more complex molecular architectures necessitates its unambiguous structural characterization.[1] This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the experimental choices and the logic behind spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 5-Bromo-2-hydroxybenzaldehyde, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous assignment of proton and carbon signals.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of 5-Bromo-2-hydroxybenzaldehyde is dissolved in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for compounds with exchangeable protons like hydroxyl groups, as it often allows for their observation.
-
Instrumentation: Data are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, to ensure a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is used.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals, simplifying the spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
¹H NMR Spectral Data and Interpretation
The aromatic region of the ¹H NMR spectrum is particularly informative, revealing the substitution pattern of the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.0 | Singlet (broad) | - | 1H | -OH |
| ~9.8 | Singlet | - | 1H | -CHO |
| ~7.8 | Doublet | ~2.5 | 1H | H-6 |
| ~7.6 | Doublet of Doublets | ~8.8, 2.5 | 1H | H-4 |
| ~7.0 | Doublet | ~8.8 | 1H | H-3 |
Interpretation:
-
Hydroxyl Proton (-OH, ~11.0 ppm): The significant downfield shift is characteristic of a phenolic proton that is intramolecularly hydrogen-bonded to the adjacent aldehyde's carbonyl oxygen. This deshielding effect is a key structural indicator. Its broadness is due to chemical exchange.
-
Aldehyde Proton (-CHO, ~9.8 ppm): This is a classic aldehyde proton chemical shift, highly deshielded by the anisotropic effect of the carbonyl group. It appears as a singlet as there are no adjacent protons.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6 (~7.8 ppm): This proton is ortho to the electron-withdrawing aldehyde group and shows a small meta coupling (~2.5 Hz) to H-4.
-
H-4 (~7.6 ppm): This proton is ortho to the bromine atom and shows both an ortho coupling (~8.8 Hz) to H-3 and a meta coupling (~2.5 Hz) to H-6.
-
H-3 (~7.0 ppm): This proton is ortho to the electron-donating hydroxyl group and shows a large ortho coupling (~8.8 Hz) to H-4. This upfield shift relative to the other aromatic protons is consistent with the electron-donating nature of the -OH group.
-
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (aldehyde) |
| ~160 | C-2 (-OH) |
| ~140 | C-4 |
| ~130 | C-6 |
| ~122 | C-3 |
| ~118 | C-1 |
| ~110 | C-5 (-Br) |
Interpretation:
-
Carbonyl Carbon (C=O, ~196 ppm): This highly downfield signal is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons:
-
C-2 (~160 ppm): The carbon bearing the hydroxyl group is significantly deshielded due to the oxygen's electronegativity.
-
C-4 and C-6 (~140 and ~130 ppm): These are the CH carbons of the aromatic ring. Their exact assignment can be confirmed with 2D NMR techniques like HSQC and HMBC.
-
C-3 (~122 ppm): This CH carbon is shielded relative to C-4 and C-6.
-
C-1 and C-5 (~118 and ~110 ppm): These are the quaternary carbons. C-5, attached to the bromine atom, is expected to be upfield due to the "heavy atom effect," while C-1 is adjacent to the aldehyde.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional group vibrations in 5-Bromo-2-hydroxybenzaldehyde.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample chamber is recorded.
-
The KBr pellet is placed in the sample holder.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹, averaging 16-32 scans for a good signal-to-noise ratio.[1]
-
IR Spectral Data and Interpretation
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~3200-3000 | Broad | O-H stretch (phenolic, H-bonded) |
| ~3080 | Medium | C-H stretch (aromatic) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde, Fermi resonance) |
| ~1660 | Strong | C=O stretch (aldehyde, conjugated & H-bonded) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (phenolic) |
| ~820 | Strong | C-H bend (out-of-plane, indicative of substitution) |
Interpretation:
-
O-H Stretch (~3200-3000 cm⁻¹): The broadness of this band is a clear indication of hydrogen bonding, consistent with the intramolecular H-bond between the phenolic -OH and the aldehyde C=O.
-
Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): The presence of two bands is a characteristic feature of aldehyde C-H stretching, arising from Fermi resonance with an overtone of a bending vibration.
-
C=O Stretch (~1660 cm⁻¹): The carbonyl stretching frequency is lower than that of a typical saturated aldehyde (~1725 cm⁻¹) due to two factors: conjugation with the aromatic ring and the intramolecular hydrogen bonding, both of which weaken the C=O double bond character.
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These are characteristic absorptions for aromatic rings.
-
C-O Stretch (~1280 cm⁻¹): A strong band in this region is typical for the stretching vibration of a phenolic C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and isotopic pattern of 5-Bromo-2-hydroxybenzaldehyde.
Methodology:
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for volatile, thermally stable small molecules.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Mass Spectrum and Interpretation
Expected Key Fragments:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. For C₇H₅BrO₂, the expected m/z values are ~200 (for ⁷⁹Br) and ~202 (for ⁸¹Br).[2]
-
[M-H]⁺: Loss of a hydrogen atom (likely the aldehydic proton) would result in a peak at m/z 199/201.
-
[M-CHO]⁺: Loss of the formyl radical (-CHO) is a common fragmentation pathway for aromatic aldehydes, leading to a peak at m/z 171/173.
-
Loss of Br: Fragmentation involving the loss of the bromine atom would result in a peak at m/z 121.
Caption: Key Fragmentation Pathways in EI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The collective spectroscopic data provides a robust and self-validating structural confirmation of 5-Bromo-2-hydroxybenzaldehyde.
-
MS confirms the molecular formula and the presence of one bromine atom.
-
IR confirms the presence of the key functional groups: a hydrogen-bonded hydroxyl group, an aromatic ring, and a conjugated aldehyde.
-
¹³C NMR confirms the number of unique carbon environments, including the carbonyl and the six distinct aromatic carbons.
-
¹H NMR provides the most detailed structural information, confirming the substitution pattern on the aromatic ring and revealing the intramolecular hydrogen bond through the downfield shift of the hydroxyl proton.
Each technique provides a piece of the puzzle, and their congruence provides high confidence in the final structural assignment. This systematic approach is fundamental in the characterization of known and novel compounds in drug discovery and development.
References
-
NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.[Link][2][3]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure.[Link][1]
Sources
A Technical Guide to Determining the Solubility of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde in Common Laboratory Solvents
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of the novel compound 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. Given the absence of published quantitative solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical prediction with a robust, field-proven experimental protocol.
Introduction: The Critical Role of Solubility
This compound is a substituted pyridone, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle—from synthesis and purification to formulation and bioavailability. Poor solubility can terminate the development of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate measurement of solubility in a range of relevant solvents are paramount.
This document eschews a simple data sheet in favor of a practical, instructional approach. It is designed to empower the researcher to:
-
Predict solubility behavior based on molecular structure.
-
Select an appropriate range of solvents for screening.
-
Execute a reliable experimental protocol to quantify solubility.
-
Interpret the resulting data with scientific rigor.
Physicochemical Analysis and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] The polarity and hydrogen-bonding capabilities of this compound are dictated by its constituent functional groups.
Molecular Structure:
Analysis of Functional Groups:
-
Pyridone (Lactam) Ring: The cyclic amide structure is highly polar and features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This group is expected to contribute significantly to solubility in polar, protic solvents.
-
Aldehyde (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This enhances solubility in polar solvents.
-
Bromo (-Br) group: The bromine atom is electronegative, adding to the molecule's overall polarity, but it is not a hydrogen bond donor or acceptor. Its primary contribution is to the molecular weight and van der Waals forces.
Based on this analysis, the molecule possesses significant polar characteristics. However, the overall solubility will be a balance between these polar groups and the non-polar hydrocarbon backbone of the pyridine ring.[2][3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Influence on Solubility | Rationale |
| Polarity | High | Presence of multiple polar functional groups (lactam, aldehyde, bromo).[1] |
| Hydrogen Bond Donors | 1 (N-H of the pyridone) | Enables interaction with protic solvents and polar aprotic solvents with H-bond acceptors.[2][3] |
| Hydrogen Bond Acceptors | 2 (C=O of pyridone, C=O of aldehyde) | Enables interaction with protic and other polar solvents.[2][3] |
| Molecular Weight | Moderate (~218 g/mol ) | Larger molecules can sometimes have lower solubility due to greater crystal lattice energy. |
| Acidity/Basicity | Weakly acidic | The N-H proton of the pyridone can be deprotonated under basic conditions, potentially increasing solubility in aqueous base. |
Diagram 1: Logical Flow for Preliminary Solubility Assessment
This diagram outlines the thought process for predicting the compound's solubility based on its structural features.
Caption: Decision workflow for predicting solubility based on molecular structure.
Table 2: Predicted Qualitative Solubility in Common Solvents
This table provides an educated prediction of solubility across different solvent classes. These hypotheses must be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the pyridone and aldehyde groups.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions are possible. Lack of solvent H-bond donation may limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Very Low | The molecule's high polarity makes it incompatible with nonpolar solvents.[1][2] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has intermediate polarity and may dissolve the compound to some extent, but is unlikely to be an ideal solvent. |
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , as outlined in OECD Guideline 105.[4][5][6][7] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.
Principle of the Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8] After equilibration, the undissolved solid is separated by centrifugation or filtration, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
This compound (ensure high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: a. Add an excess of the solid compound to a series of vials. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 1 mL of solvent. b. Accurately record the weight of the compound added if a mass balance calculation is desired, though it is not strictly necessary for this method. c. Add a precise volume of the chosen solvent to each vial. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.[9]
-
Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in a temperature-controlled orbital shaker. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are common.[8] c. Agitate the samples at a constant speed for a predetermined time. A minimum of 24 hours is recommended, but 48 or even 72 hours may be necessary to ensure equilibrium is reached.[8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
Sample Separation: a. After agitation, allow the vials to stand at the experimental temperature for a short period to let the larger particles settle. b. Separate the undissolved solid from the saturated solution. This is a critical step.
- Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes at the experimental temperature.[4]
- Filtration: Alternatively, use a syringe to draw the supernatant and filter it through a chemically compatible 0.22 µm filter into a clean vial. Ensure the filter does not adsorb the compound (pre-validation may be required).
-
Quantification: a. Immediately after separation, carefully transfer a precise aliquot of the clear, saturated supernatant into a volumetric flask. b. Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded accurately. c. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). d. Prepare a calibration curve using standard solutions of the compound of known concentration. e. Calculate the concentration of the compound in the diluted sample from the calibration curve. f. Multiply the result by the dilution factor to determine the solubility of the compound in the original solvent. Report the result in mg/mL or mol/L.
Diagram 2: Experimental Workflow for the Shake-Flask Method
This diagram visualizes the sequential steps of the experimental protocol.
Caption: Step-by-step workflow for the saturation shake-flask solubility assay.
Conclusion and Best Practices
Determining the solubility of a novel compound like this compound is a foundational step in its chemical and pharmaceutical development. While predictive methods based on molecular structure provide essential initial guidance, they are no substitute for rigorous experimental measurement.
The saturation shake-flask method, when performed with careful attention to detail—particularly regarding the use of excess solid, achieving true equilibrium, and precise analytical quantification—provides the most reliable and authoritative solubility data.[2] This guide offers the theoretical framework and a detailed, actionable protocol to empower researchers to generate this critical data, enabling informed decisions in solvent selection for synthesis, purification, and formulation development.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.
- Scribd. (n.d.). Solubility Measurement Techniques.
- Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
- Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Regulations.gov. (2014, May 7). Water Solubility (Flask Method).
- PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Legislation.gov.uk. (n.d.). a.6. water solubility.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde 97.
- ChemicalBook. (n.d.). This compound.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /.
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stability and storage conditions for 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Compound Identity and Core Recommendations
This compound (CAS No. 952183-35-6) is a substituted pyridinone derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group and an electron-deficient, conjugated pyridone ring, dictates its specific stability profile and handling requirements. This guide provides a comprehensive overview of the compound's stability, recommended storage protocols, and potential degradation pathways to ensure its integrity in research and development settings. The core directive for maintaining this compound's quality is to mitigate exposure to heat, light, oxygen, and moisture.
The compound exists in tautomeric equilibrium between the 6-oxo (lactam) form and the 6-hydroxy (lactim) form, which can influence its reactivity and spectroscopic properties.
Diagram 1: Chemical Structure and Tautomerism A depiction of the lactam-lactim tautomerism of the title compound.
Intrinsic Stability Profile and Key Vulnerabilities
The stability of this compound is governed by its principal functional groups: the aromatic aldehyde and the conjugated pyridone system. While the compound is stable under recommended storage conditions, its structure presents several potential vulnerabilities.[1]
Thermal Stability
The primary recommendation is to avoid excessive heat.[2] While specific decomposition temperature data is not available, the presence of the aldehyde and the bromo-substituent on the electron-rich pyridone ring suggests that elevated temperatures could initiate degradation or polymerization. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[2]
Sensitivity to Air (Oxidation)
The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid). This is a common degradation pathway for many aromatic aldehydes. Furthermore, some pyridone derivatives are known to darken upon standing unless sealed from the atmosphere, indicating a potential for slow oxidative degradation or polymerization of the ring system itself.
Photostability
Pyridone derivatives, particularly those incorporated into extended aromatic systems, have been shown to be photosensitive.[3] They can absorb UV-visible light and, in the presence of oxygen, produce highly reactive singlet oxygen, which can accelerate degradation.[3] Direct exposure to light, especially high-energy UV light, should be rigorously avoided to prevent discoloration and the formation of photolytic impurities. For sensitive pharmaceutical compounds, photostability testing is a standard component of stability programs to determine if light-protective packaging is required.[4][5]
Hygroscopicity and Moisture Sensitivity
While specific data on this compound's hygroscopicity is unavailable, related pyridine aldehydes are known to be hygroscopic.[6] The supplier recommendation to keep the compound "sealed in dry" conditions suggests a sensitivity to moisture. Absorbed water can facilitate degradation pathways, such as the potential for hydration of the aldehyde group or hydrolysis of the pyridone ring under harsh conditions.
Chemical Incompatibilities
The compound's reactivity profile makes it incompatible with several classes of reagents. Understanding these incompatibilities is crucial for preventing uncontrolled reactions and ensuring the compound's integrity in solution-based experiments.
| Incompatible Material Class | Scientific Rationale and Potential Outcome | Primary Source |
| Strong Oxidizing Agents | The aldehyde group is readily oxidized to a carboxylic acid. This reaction can be vigorous and exothermic, leading to sample degradation. | [2] |
| Strong Acids | The basic nitrogen atom of the pyridone ring can be protonated, altering the compound's solubility and electronic properties, which may catalyze degradation. | |
| Strong Bases | Strong bases can deprotonate the N-H of the pyridone ring, forming a salt. This can increase susceptibility to air oxidation or catalyze aldol-type condensation reactions involving the aldehyde. | |
| Strong Reducing Agents | The aldehyde group can be reduced to the corresponding alcohol (hydroxymethyl group). Reagents like sodium borohydride will readily perform this transformation. |
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for preserving the purity and stability of this compound.
Long-Term Storage Protocol
For maintaining the compound's integrity over extended periods, the following conditions are mandatory:
-
Temperature: Store refrigerated at 2°C to 8°C .
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). After dispensing, flush the container headspace with inert gas before re-sealing.
-
Container: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and moisture.
-
Environment: Keep in a dry, dedicated storage location away from incompatible materials.
| Parameter | Recommended Condition | Justification |
| Temperature | 2°C to 8°C | Slows kinetic degradation processes.[2] |
| Light | Protect from light (Opaque Container) | Prevents photochemical degradation.[3][6] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the aldehyde and ring system. |
| Moisture | Tightly sealed in a dry place | Prevents hygroscopic water absorption and potential hydrolysis.[6] |
Short-Term and "In-Use" Handling
When handling the compound for experimental use:
-
Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Weigh and handle the solid exclusively within a chemical fume hood to avoid inhalation.[2]
-
Inert Environment: If possible, handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept cold (2-8°C), protected from light, and blanketed with an inert atmosphere. The stability in various solvents should be empirically determined for the specific application.
Diagram 2: Workflow for Safe Handling and Storage A procedural diagram for maintaining compound integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[2]
-
Respiratory Protection: Use in a chemical fume hood is the primary engineering control.[2] If handling outside of a hood where dust may be generated, a NIOSH-approved respirator is necessary.
Postulated Degradation Pathways
Understanding the likely modes of degradation is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. Based on the compound's structure, two primary degradation pathways can be postulated.
Diagram 3: Potential Degradation Pathways A visual representation of the most likely degradation routes.
-
Oxidation of the Aldehyde: As previously mentioned, the formyl group is the most probable site of oxidative attack. In the presence of atmospheric oxygen, the aldehyde can be converted to the corresponding carboxylic acid. This process can be accelerated by light, heat, or the presence of metallic impurities.
-
Photodegradation and Discoloration: The conjugated π-system of the pyridone ring is a chromophore that absorbs UV-visible light.[3] Upon absorbing a photon, the molecule can be promoted to an excited state. This can lead to a variety of outcomes, including the formation of radical species that can dimerize or polymerize, resulting in the formation of colored, high-molecular-weight impurities. This is consistent with observations of other pyridone-containing compounds darkening over time.
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Arlt, M., et al. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 515(1-2), 113-123. [Link]
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Kim, J., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Materials, 17(21), 4889. [Link]
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Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. [Link]
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Quiroga, J., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(11), 2959. [Link]
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A Technical Guide to the Potential Biological Activities of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Derivatives
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with significant therapeutic potential is a continuous endeavor. The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This in-depth technical guide focuses on a specific, yet largely unexplored, class of pyridinone derivatives: those derived from 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. While direct literature on this exact scaffold is nascent, its structural features—a reactive carbaldehyde group, an electron-withdrawing bromine atom, and the inherent functionalities of the pyridinone core—suggest a high potential for diverse biological activities. This guide will, therefore, provide a comprehensive roadmap for the synthesis, characterization, and biological evaluation of these promising compounds, drawing upon established methodologies and insights from structurally related molecules.
The Core Scaffold: Synthesis and Chemical Profile
The foundational molecule, this compound, serves as a versatile starting point for the generation of a diverse chemical library. While a definitive, optimized synthesis is yet to be widely published, analogous structures from the literature suggest a plausible synthetic strategy. A related compound, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is commercially available, indicating the accessibility of the core pyridinone ring structure.[3]
The presence of the aldehyde functional group at the C3 position is of particular interest. This group can readily undergo a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. For instance, condensation reactions with amines, hydrazines, or thiosemicarbazides can yield Schiff bases, hydrazones, and thiosemicarbazones, respectively. Such derivatives of pyridine-3-carbaldehyde have shown promising antitumor activities.[1][4]
Potential Anticancer Activity: A Primary Investigative Focus
The pyridinone core is a well-established pharmacophore in oncology research.[1][2][5] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the potency of bioactive molecules.
Rationale for Anticancer Investigation
Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against numerous human tumor cell lines by targeting key cellular machinery such as protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs).[1][2] Furthermore, some pyridinone derivatives have been found to activate the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade, leading to cell cycle arrest and apoptosis.[5] The potential for this compound derivatives to modulate these pathways provides a strong rationale for their investigation as novel anticancer agents.
Experimental Workflow for In Vitro Anticancer Evaluation
A systematic, tiered approach is recommended for assessing the anticancer activity of newly synthesized derivatives.
Caption: Experimental workflow for in vitro anticancer screening.
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[2]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 1 | |||
| Derivative 2 | |||
| Doxorubicin |
Potential Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyridine and pyridinone derivatives have demonstrated notable antimicrobial properties.[7][8] The presence of a bromine atom in the scaffold of this compound derivatives may contribute to their antimicrobial efficacy, as seen in other bromo-substituted heterocyclic compounds.[9]
Rationale for Antimicrobial Investigation
The antimicrobial activity of pyridinone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] The mode of action of some bromo-nitro compounds involves the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth arrest.[2]
Experimental Workflow for Antimicrobial Susceptibility Testing
A standard workflow for evaluating the antimicrobial potential of the synthesized compounds is outlined below.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | ||
| Derivative 2 | ||
| Ciprofloxacin |
Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Pyridinone derivatives have been reported to possess anti-inflammatory effects.[12] The investigation of this compound derivatives for anti-inflammatory properties is a logical extension of their potential biological profile.
Rationale for Anti-inflammatory Investigation
The anti-inflammatory activity of pyridinone derivatives can be attributed to various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, some compounds may exert their effects by modulating inflammatory signaling pathways like NF-κB.
Experimental Workflow for In Vitro Anti-inflammatory Evaluation
A standard workflow for assessing the anti-inflammatory potential of the synthesized compounds is depicted below.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocol: Inhibition of Protein Denaturation Assay
This assay provides a simple and rapid preliminary screening for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.
Materials:
-
Synthesized this compound derivatives
-
Bovine Serum Albumin (BSA, 5% w/v aqueous solution)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 200 µL of egg albumin or 450 µL of BSA solution, 1400 µL of PBS, and 1000 µL of the test compound at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Heat the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| Derivative 1 | 100 | |
| 200 | ||
| 500 | ||
| Diclofenac Sodium | 100 | |
| 200 | ||
| 500 |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the systematic investigation of its derivatives for potential anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental workflows and detailed protocols offer a robust starting point for researchers in the field. Future studies should focus on the synthesis of a diverse library of derivatives, elucidation of their structure-activity relationships (SAR), and in-depth mechanistic studies for the most promising candidates. The insights gained from such investigations will be invaluable in advancing the development of new and effective therapies.
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PubMed Central. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Available from: [Link]
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National Center for Biotechnology Information. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Available from: [Link]
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Tautomeric Equilibrium in 6-Oxo-1,6-dihydropyridine Systems: A Technical Guide for Researchers
Abstract
The tautomerism of 6-oxo-1,6-dihydropyridine systems, commonly known as 2-pyridones, represents a fundamental and critically important equilibrium in organic chemistry and drug development. This guide provides an in-depth exploration of the lactam-lactim tautomerism inherent to these scaffolds. We will dissect the underlying principles governing this equilibrium, offering field-proven insights into the profound influence of the chemical environment, including solvent polarity, pH, and substitution patterns. Furthermore, this document details robust experimental and computational methodologies for the qualitative and quantitative characterization of these tautomeric systems. This guide is intended to serve as a comprehensive resource for researchers, enabling a deeper understanding and strategic manipulation of tautomerism in the design and development of novel chemical entities.
The Core Principle: Lactam-Lactim Tautomerism
The 6-oxo-1,6-dihydropyridine core exists as a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, 2-pyridone, and the lactim (enol) form, 2-hydroxypyridine.[1][2] This reversible isomerization involves the migration of a proton between the nitrogen and oxygen atoms.
The position of this equilibrium is not fixed; it is a delicate balance dictated by a variety of internal and external factors. Understanding these factors is paramount for predicting and controlling the tautomeric preference, which in turn influences the molecule's physicochemical properties, reactivity, and biological activity.[3][4]
Diagram: Lactam-Lactim Tautomeric Equilibrium
Caption: A streamlined workflow for the quantitative analysis of tautomeric equilibria using UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Lactam Form: A strong characteristic absorption band for the C=O stretching vibration is observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration is also present.
-
Lactim Form: The C=O stretching band is absent, and a characteristic O-H stretching vibration appears, typically as a broad band in the region of 3200-3600 cm⁻¹.
The presence or absence of a strong carbonyl stretch is often a definitive indicator of the predominant tautomeric form in the solid state. [5][6]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. [1][7][8][9]These methods can provide valuable insights into the intrinsic properties of the molecules and the effects of solvation.
Synthesis of 6-Oxo-1,6-dihydropyridine Systems
A variety of synthetic routes to 6-oxo-1,6-dihydropyridines have been developed. A common approach involves the condensation of a β-enaminone with a compound containing an active methylene group, such as malononitrile, followed by cyclization. [10]Another method involves the hydrolysis of 2,6-disubstituted pyridines. [11]The synthesis of more complex substituted derivatives, such as 6-amino-1,4-dihydropyridines, has also been extensively reported. [12][13][14]
Conclusion and Future Perspectives
The tautomerism of 6-oxo-1,6-dihydropyridine systems is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding of the factors governing this equilibrium is essential for the rational design of molecules with desired characteristics. The judicious application of a combination of spectroscopic and computational techniques allows for a comprehensive characterization of these dynamic systems. As our ability to predict and control tautomeric equilibria improves, so too will our capacity to develop novel therapeutics and functional materials based on this versatile heterocyclic scaffold.
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The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health. [Link]
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Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). The Journal of Physical Chemistry B - ACS Publications. [Link]
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Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. (n.d.). Sultan Qaboos University House of Expertise. [Link]
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How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). PMC - NIH. [Link]
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Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. (n.d.). The Journal of Physical Chemistry - ACS Publications. [Link]
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From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. [Link]
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Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria. (2025). PMC - NIH. [Link]
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Tautomers of substituted Pyridines. (2016). Sciencemadness Discussion Board. [Link]
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Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). PubMed. [Link]
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The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). AIP Publishing. [Link]
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Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Transactions (RSC Publishing). [Link]
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Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? (2015). ResearchGate. [Link]
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Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. (n.d.). The Journal of Physical Chemistry - ACS Publications. [Link]
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Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. (2008). PubMed. [Link]
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Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023). RSC Publishing. [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.). NIH. [Link]
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1H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(hydroxy-2-phenyl vinyl)-pyridines. (2025). ResearchGate. [Link]
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Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC - NIH. [Link]
-
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2025). Request PDF. [Link]
-
Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (2018). Molecular Simulation. [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]
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Methodological & Application
Application Notes & Protocols: Reductive Amination of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. The pyridinone scaffold is a privileged structure in medicinal chemistry, and its functionalization via reductive amination is a critical step in the synthesis of diverse compound libraries. This guide details the underlying chemical principles, offers multiple robust protocols using different reducing agents, and provides practical troubleshooting advice to overcome common synthetic challenges.
Introduction: The Strategic Importance of the Pyridinone Scaffold
The 2-pyridinone core, present in our starting material, this compound, is a cornerstone motif in pharmaceutical sciences. Its prevalence in numerous biologically active compounds stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for diverse chemical modifications. Reductive amination stands out as one of the most efficient and widely used methods for introducing molecular diversity by forming a stable carbon-nitrogen bond at the 3-position aldehyde.[1][2] This reaction transforms the aldehyde into a variety of primary, secondary, or tertiary amines, which are pivotal functional groups for modulating the pharmacological properties of drug candidates.
This guide addresses the specific challenges of this substrate, including the potential for side reactions on the electron-deficient, multifunctional pyridinone ring, and provides reliable protocols to achieve high-yield, clean conversions.
The Mechanism of Reductive Amination
Reductive amination is a two-stage process that first involves the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[3][4] This one-pot reaction is highly efficient because the reducing agents are typically selected for their ability to reduce the C=N double bond of the imine intermediate much faster than the C=O bond of the starting aldehyde.[5][6]
The key steps are:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal loses a molecule of water to form a Schiff base (imine). Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A hydride reducing agent delivers a hydride (H⁻) to the iminium carbon, forming the final amine product.
Mildly acidic conditions (pH ~4-6) are often optimal, as they facilitate the dehydration step without excessively protonating and deactivating the starting amine nucleophile.[7]
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Application Note & Protocols: Synthesis and Application of Novel Schiff Bases from 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. The pyridinone scaffold is a significant pharmacophore in medicinal chemistry, and its derivatization into Schiff bases opens avenues for developing new therapeutic agents and functional materials. This guide details the underlying chemical principles, provides robust, step-by-step protocols, and discusses the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Pyridinone-Based Schiff Bases
Schiff bases, characterized by their azomethine or imine functional group (–C=N–), are a cornerstone of synthetic chemistry.[1] They are typically formed through the condensation of a primary amine with an active carbonyl compound.[2] While Schiff bases from simple aromatic aldehydes are well-documented, those derived from complex heterocyclic systems like pyridinones are of increasing interest. The 5-Bromo-6-oxo-1,6-dihydro-pyridine backbone is a privileged structure found in numerous bioactive compounds, offering a unique combination of hydrogen bonding capabilities, rigidity, and electronic properties.
The synthesis of Schiff bases from this aldehyde core creates a versatile library of compounds. The imine nitrogen is basic in nature and possesses π-acceptor properties, making these molecules excellent chelating ligands for transition metals.[3][4] This has profound implications for catalysis and the development of metal-based drugs.[5][6] Furthermore, the structural diversity achievable by varying the primary amine component allows for the fine-tuning of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][7]
This guide provides the necessary theoretical grounding and practical protocols to empower researchers to synthesize and explore this promising class of compounds.
Mechanistic Rationale and Experimental Design
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. Understanding the mechanism is critical for optimizing reaction conditions.[8]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. This step is often the rate-determining step and can be facilitated by other amine molecules acting as a proton shuttle.[9]
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (typically by an acid catalyst), turning it into a good leaving group (H₂O).
-
Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the final imine or Schiff base product.
// Reactants
Aldehyde [label=<
Pyridinone Aldehyde>];
Amine [label=<R-NH₂Primary Amine>];
// Intermediates & Products
Carbinolamine [label=<
Carbinolamine Intermediate>];
Imine [label=<
Schiff Base (Imine)>];
Water [label="H₂O"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges {Aldehyde, Amine} -> invis1 [arrowhead=none]; invis1 -> Carbinolamine [label="Nucleophilic Attack\n+ Proton Transfer"]; Carbinolamine -> invis2 [label="Dehydration (-H₂O)"]; invis2 -> Imine; invis2 -> Water; } dottg Figure 1: General reaction mechanism for Schiff base formation.
Causality Behind Experimental Choices:
-
Solvent Selection: Alcohols like absolute ethanol or methanol are the preferred solvents. They effectively dissolve the aldehyde and most primary amines, are polar enough to stabilize the intermediates, but are not so nucleophilic as to interfere with the reaction.
-
Catalyst: While some reactions proceed without a catalyst, the dehydration step is often slow.[10] A catalytic amount of a weak acid like glacial acetic acid or a stronger acid like a drop of concentrated sulfuric acid can significantly accelerate the reaction by protonating the hydroxyl group of the carbinolamine intermediate.[10][11] For sensitive substrates, Lewis acids can also be employed.[12]
-
Temperature: Reactions can often be conducted at room temperature, but gentle heating or refluxing is commonly used to drive the equilibrium towards the product by removing the water formed during the reaction.[13] The optimal temperature depends on the reactivity of the specific amine used.
-
Stoichiometry: A 1:1 molar ratio of the aldehyde to the primary amine is typically used. Using a slight excess of the amine is generally not necessary unless the amine is highly volatile.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of Schiff bases from this compound.
Protocol 1: General Synthesis of Pyridinone-Schiff Bases
This protocol describes a general method adaptable for various substituted anilines or other primary amines.
// Nodes A [label="1. Dissolve Aldehyde\nthis compound\nin absolute ethanol."]; B [label="2. Add Primary Amine\n(e.g., Aniline derivative)\nin a 1:1 molar ratio."]; C [label="3. Add Catalyst\n2-3 drops of glacial acetic acid."]; D [label="4. Reaction\nReflux for 2-6 hours.\nMonitor progress with TLC."]; E [label="5. Isolation\nCool mixture to room temp.\nCollect precipitate by filtration."]; F [label="6. Purification\nRecrystallize from ethanol\nto obtain pure product."]; G [label="7. Characterization\nFT-IR, ¹H NMR, ¹³C NMR,\nMass Spectrometry."];
// Edges A -> B -> C -> D -> E -> F -> G; } dottg Figure 2: Standard workflow for synthesis and characterization.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline, 2-aminophenol, etc.)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (Catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration equipment (Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add 1.0 mmol of the chosen primary amine. Stir the mixture at room temperature for 10 minutes.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol). Maintain reflux for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting aldehyde spot has disappeared.
-
Isolation: After completion, remove the heat source and allow the flask to cool to room temperature. A precipitate of the Schiff base product will often form. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol. The crude product can be further purified by recrystallization from hot ethanol to yield the pure Schiff base.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.
Product Characterization and Validation
The structure of the synthesized Schiff bases must be confirmed through spectroscopic analysis.[10][14]
-
FT-IR Spectroscopy: The most crucial evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1600-1640 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[15] Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) confirms the reaction's completion.
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm .[1] The signals corresponding to the aldehyde proton (around δ 9.5-10.5 ppm) and the amine protons will be absent in the final product spectrum.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will appear as a distinct signal in the range of δ 150-165 ppm .
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[16]
Table 1: Example Reactant Quantities and Expected Yields
| Entry | Primary Amine | Aldehyde (mmol) | Amine (mmol) | Solvent Vol. (mL) | Theoretical Yield (mg) |
| 1 | Aniline | 1.0 | 1.0 | 20 | 292.1 |
| 2 | 4-Chloroaniline | 1.0 | 1.0 | 20 | 326.6 |
| 3 | 2-Aminophenol | 1.0 | 1.0 | 20 | 308.1 |
Table 2: Key Spectroscopic Data for Product Validation
| Analysis | Key Signal | Expected Range/Value | Significance |
| FT-IR | ν (C=N) | 1600-1640 cm⁻¹ | Confirms formation of the imine bond.[15] |
| ¹H NMR | δ (-CH=N-) | 8.0-9.0 ppm (singlet) | Appearance of the characteristic azomethine proton.[1] |
| ¹³C NMR | δ (-C =N-) | 150-165 ppm | Confirms the carbon of the imine group. |
| Mass Spec | [M+H]⁺ | Calculated MW + 1 | Confirms the molecular weight of the final product. |
Applications and Future Directions
Schiff bases derived from pyridine and related heterocycles are versatile pharmacophores with a broad spectrum of reported biological activities.[3]
-
Antimicrobial and Anticancer Agents: The imine group is crucial for biological activity.[1] These novel pyridinone-based Schiff bases are prime candidates for screening as antibacterial, antifungal, and anticancer agents, as the pyridinone core itself is present in many existing drugs.[13]
-
Coordination Chemistry and Catalysis: The N,O-donor atoms in Schiff bases derived from aminophenols make them excellent chelating ligands for forming stable transition metal complexes.[4][6] These complexes have significant potential as catalysts in various organic transformations, such as oxidation and epoxidation reactions.[2][17]
-
Chemosensors: The unique photophysical properties of some pyridine-based Schiff bases allow them to act as selective chemosensors for detecting specific metal ions in environmental or biological samples.[3]
The protocols outlined here provide a reliable foundation for synthesizing a diverse library of these compounds, enabling further exploration in drug discovery, materials science, and catalysis.
References
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. National Center for Biotechnology Information (PMC). [Link]
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Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. ResearchGate. [Link]
-
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. [Link]
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Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. ResearchGate. [Link]
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Synthesis, characterization, crystal structure, and theoretical studies on Schiff-base compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol. ResearchGate. [Link]
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
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Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]
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Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate. [Link]
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Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. [Link]
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Different Schiff Bases—Structure, Importance and Classification. National Center for Biotechnology Information (PMC). [Link]
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Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. [Link]
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Synthesis and Spectroscopic Studies of New Schiff Bases. ResearchGate. [Link]
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Special Issue : Schiff Base Derivatives: Synthesis, Crystal Structure, Applications, Hirshfeld Surface Analysis. MDPI. [Link]
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Mechanistic explanation of the formation of Schiff base. ResearchGate. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. National Center for Biotechnology Information (PMC). [Link]
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Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. National Center for Biotechnology Information (PMC). [Link]
-
New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. [Link]
-
Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. National Center for Biotechnology Information (PMC). [Link]
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Synthesis, Spectroscopic, Characterization, and Antimicrobial Studies of New Schiff Bases and Their Metal Complexes. ResearchGate. [Link]
-
Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. National Center for Biotechnology Information (PMC). [Link]
-
Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde in Modern Medicinal Chemistry
Abstract
The 2-pyridinone ring system is a quintessential "privileged scaffold" in medicinal chemistry, prized for its ability to engage in critical hydrogen bonding interactions with biological targets and serve as a versatile bioisostere for various functional groups.[1][2] This guide focuses on a particularly valuable derivative: 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde . This molecule is a trifunctionalized building block, featuring the pyridinone core, a reactive aldehyde for diverse derivatization, and a bromine atom that serves as a synthetic handle for advanced cross-coupling reactions. We present the rationale for its use, detailed synthetic protocols, and strategic applications in the design of novel therapeutic agents, particularly kinase inhibitors.
The Pyridinone Scaffold: A Foundation for Drug Discovery
Pyridinone-containing molecules exhibit an impressive breadth of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The core structure's power lies in its dual nature as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), enabling it to mimic peptide bonds and form stable interactions within enzyme active sites.[1][2]
This compound capitalizes on this privileged core by incorporating two orthogonal reactive sites:
-
The C3-Aldehyde: A versatile electrophile for constructing carbon-carbon and carbon-nitrogen bonds, essential for building side chains that can probe protein surfaces and confer target specificity.[5]
-
The C5-Bromine: An ideal functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and amino substituents to modulate potency, selectivity, and pharmacokinetic properties.[5]
This unique combination makes it a powerful starting point for generating large, diverse chemical libraries for high-throughput screening and lead optimization.
Sources
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- 4. researchgate.net [researchgate.net]
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Application Note & Protocols: Strategic Derivatization of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde for Diverse Library Synthesis
Introduction: The 2-Pyridone Scaffold as a Privileged Motif in Drug Discovery
The 2-pyridone ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in pharmaceuticals stems from a unique combination of physicochemical properties. The lactam-lactim tautomerism, which strongly favors the lactam form, provides a stable core that can act as both a hydrogen bond donor and acceptor.[3][4] This dual nature allows it to mimic peptide bonds and engage in critical interactions with biological targets.[5][6] Furthermore, 2-pyridone derivatives often exhibit favorable drug-like properties, including metabolic stability and aqueous solubility.[3][4] As a bioisostere for amides, phenols, and various heterocycles, the 2-pyridone motif offers a versatile platform for manipulating polarity, lipophilicity, and molecular geometry in drug design.[2][5]
The starting material, 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde , is a highly valuable building block for combinatorial chemistry and library synthesis. It features three distinct points for chemical diversification:
-
The C3-Aldehyde: A versatile functional group for a wide array of classical and modern organic reactions.
-
The C5-Bromo: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
The N1-Position: Amenable to alkylation to further modulate solubility and explore structure-activity relationships (SAR).
This guide provides field-proven protocols for the strategic derivatization of the aldehyde moiety, enabling the rapid generation of large, diverse chemical libraries for high-throughput screening and hit-to-lead optimization. We will focus on three robust and scalable reaction classes: Reductive Amination, Wittig Olefination, and Multicomponent Reactions.
Overall Synthetic Strategy
The following workflow illustrates how the central precursor can be rapidly diversified into distinct chemical libraries through parallel synthesis.
Diagram 1: High-level workflow for library synthesis.
Protocol 1: Reductive Amination for Amine Library Generation
Principle & Scientific Rationale
Reductive amination is arguably the most robust method for synthesizing substituted amines from carbonyl compounds.[7] The reaction proceeds in two stages: the formation of an intermediate imine or iminium ion, followed by its immediate reduction to the corresponding amine.[8] For library synthesis, a one-pot protocol is highly desirable. We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
Why NaBH(OAc)₃?
-
Selectivity: It is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde. This prevents the undesired formation of byproduct alcohols and allows for a one-pot procedure where all reagents are mixed together.[8][9]
-
Acid Tolerance: The reaction proceeds efficiently under weakly acidic conditions (typically using acetic acid), which is necessary to catalyze imine formation without degrading acid-sensitive functional groups.[7]
-
Broad Scope: It is compatible with a vast array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.[10]
Diagram 2: Reductive amination workflow.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a 2 mL reaction vial, add this compound (21.8 mg, 0.10 mmol, 1.0 equiv).
-
Solvent Addition: Add 1.0 mL of dichloroethane (DCE). Dichloromethane (DCM) can also be used.
-
Amine Addition: Add the desired primary or secondary amine (0.11 mmol, 1.1 equiv). For a library, this is done in parallel using a liquid handler or multichannel pipette.
-
Acid Catalyst: Add acetic acid (6 µL, 0.10 mmol, 1.0 equiv) to catalyze imine formation.
-
Initiation of Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (32 mg, 0.15 mmol, 1.5 equiv) in one portion.
-
Scientist's Note: The order of addition is crucial. While a one-pot addition is common, for challenging or weakly nucleophilic amines, pre-stirring the aldehyde, amine, and acid for 30-60 minutes to facilitate imine formation before adding the reducing agent can significantly improve yields.
-
-
Reaction: Cap the vial and agitate at room temperature (20-25°C) for 12-18 hours. Reaction progress can be monitored by LC-MS.
-
Work-up:
-
Quench the reaction by adding 1.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (2 x 1.5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography or preparative HPLC/mass-directed purification for library samples.
Data & Library Scope
| Amine Building Block (Example) | Expected Product Structure | Key Considerations |
| Benzylamine | 5-Bromo-3-((benzylamino)methyl)-1H-pyridin-2(6H)-one | Standard conditions apply. |
| Morpholine | 5-Bromo-3-(morpholinomethyl)-1H-pyridin-2(6H)-one | Excellent nucleophile, typically fast reaction. |
| Aniline | 3-((Anilino)methyl)-5-bromo-1H-pyridin-2(6H)-one | Weaker nucleophile; may require longer reaction time or gentle heating (40°C). |
| Ethyl glycinate | Ethyl 2-(((5-bromo-6-oxo-1,6-dihydropyridin-3-yl)methyl)amino)acetate | Protects against side reactions; ester can be hydrolyzed post-synthesis for another diversification point. |
Protocol 2: Wittig Olefination for Alkene Library Synthesis
Principle & Scientific Rationale
The Wittig reaction is a powerful and reliable method for constructing carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide.[11][12] This reaction is highly valuable for library synthesis as it introduces significant structural diversity and allows for the modulation of compound rigidity and conformation. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide.[11]
-
Stabilized Ylides (containing an electron-withdrawing group, e.g., -CO₂Et) are less reactive and generally yield the thermodynamically favored (E)-alkene.
-
Non-stabilized Ylides (containing an alkyl group) react rapidly and irreversibly to typically yield the kinetically favored (Z)-alkene.
The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11]
Diagram 3: Wittig olefination pathway.
Detailed Step-by-Step Protocol (for a stabilized ylide)
-
Reagent Preparation: In a dry reaction vial under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) (0.12 mmol, 1.2 equiv).
-
Solvent Addition: Add 1.0 mL of anhydrous tetrahydrofuran (THF).
-
Ylide Generation: Cool the suspension to 0°C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 5 mg, 0.12 mmol, 1.2 equiv) or potassium tert-butoxide (KOtBu, 13.5 mg, 0.12 mmol, 1.2 equiv).
-
Scientist's Note: The solution will typically turn a characteristic color (often deep yellow, orange, or red) upon formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete ylide formation.
-
-
Aldehyde Addition: Dissolve this compound (21.8 mg, 0.10 mmol, 1.0 equiv) in 0.5 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS, observing the consumption of the aldehyde and the formation of a new, less polar spot.
-
Work-up:
-
Quench the reaction by adding 1.0 mL of water.
-
Extract the mixture with ethyl acetate (3 x 2 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product contains triphenylphosphine oxide, which can often be challenging to remove. Purification is best achieved by column chromatography on silica gel. For some libraries, precipitation of the triphenylphosphine oxide from a nonpolar solvent (like diethyl ether or hexanes) may be sufficient.
Data & Library Scope
| Phosphonium Salt (Example) | Ylide Type | Expected Product (Predominant Isomer) |
| (Carbethoxymethyl)triphenylphosphonium bromide | Stabilized | (E)-ethyl 3-(5-bromo-6-oxo-1,6-dihydropyridin-3-yl)acrylate |
| (Benzyl)triphenylphosphonium chloride | Non-stabilized | 5-Bromo-3-((Z)-styryl)-1H-pyridin-2(6H)-one |
| (Methyl)triphenylphosphonium bromide | Non-stabilized | 5-Bromo-3-vinyl-1H-pyridin-2(6H)-one |
Protocol 3: Multicomponent Reactions (MCRs) for Rapid Complexity Generation
Principle & Scientific Rationale
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials.[3] They are exceptionally powerful for library synthesis because they generate significant molecular complexity and diversity in a single, time-efficient step.[13][14] The 2-pyridone aldehyde is an excellent substrate for MCRs that can build fused heterocyclic systems. A classic example is a variation of the Hantzsch pyridine synthesis or related condensation reactions.
Here, we outline a three-component reaction involving the aldehyde, an active methylene compound (e.g., malononitrile), and a C-H acid or enolizable ketone, which can lead to fused pyrano[2,3-b]pyridine scaffolds.
Diagram 4: Multicomponent reaction cascade.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a reaction vial, combine this compound (21.8 mg, 0.10 mmol, 1.0 equiv), malononitrile (7.3 mg, 0.11 mmol, 1.1 equiv), and the third component (e.g., dimedone, 15.4 mg, 0.11 mmol, 1.1 equiv).
-
Solvent & Catalyst: Add 1.0 mL of ethanol. Add a catalytic amount of a base, such as piperidine or triethylamine (2-5 mol%).
-
Scientist's Note: The choice of solvent and catalyst is critical. Ethanol or methanol are common, and the base facilitates both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps.[3] For library applications, screening a small set of catalysts and solvents can optimize yields across a broad range of substrates.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C in ethanol) and stir for 2-6 hours. In many cases, the product will begin to precipitate from the reaction mixture upon cooling.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 1 mL) and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and proceed with purification.
-
-
Purification: The product obtained by precipitation is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
Conclusion and Outlook
The protocols detailed in this application note provide a robust and versatile framework for the derivatization of this compound. By leveraging the distinct reactivity of the aldehyde handle through reductive amination, Wittig olefination, and multicomponent reactions, researchers can efficiently generate large and structurally diverse libraries of novel 2-pyridone derivatives. These libraries are invaluable assets for screening campaigns aimed at discovering new therapeutic agents. Further diversification can be readily achieved by leveraging the C5-bromo position for cross-coupling reactions, thereby enabling a comprehensive exploration of the chemical space around this privileged scaffold.
References
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Lara-guerra, H. et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
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Lara-guerra, H. et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link]
-
Green Chemistry International (2015). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry International. Available at: [Link]
-
Poudel, T. N. et al. (2015). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry. Available at: [Link]
-
Song, Z. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Song, Z. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Gotor-Fernández, V. et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Publishing. Available at: [Link]
-
ResearchGate (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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PubMed (2006). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. Available at: [Link]
-
ResearchGate (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Available at: [Link]
-
Fricke, P. J. et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed. Available at: [Link]
-
National Institutes of Health (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. Available at: [Link]
-
Lin, N. H. et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues. PubMed. Available at: [Link]
-
PubMed (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Smith, A. B. et al. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]
-
ResearchGate (2021). Recent advances in the applications of Wittig reaction in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold. ResearchGate. Available at: [Link]
-
Ahmad, G. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Zhang, Y. & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
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Application Notes and Protocol for the Wittig Reaction on 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Olefination in Heterocyclic Scaffolds
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering unparalleled control over the location of the newly formed alkene.[1][2][3] This olefination process, which converts aldehydes or ketones into alkenes, is of paramount importance in drug discovery and development, where the precise installation of functional groups is critical for modulating pharmacological activity. The reaction's versatility allows for the synthesis of complex molecular architectures, including di-, tri-, and tetra-substituted alkenes with a degree of stereocontrol.[4]
This document provides a comprehensive guide to performing a Wittig reaction on the functionalized heterocyclic aldehyde, 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This substrate presents a unique set of challenges and opportunities due to the presence of an electron-deficient pyridinone ring, a bromine substituent, and the aldehyde functionality. Understanding the interplay of these groups is crucial for a successful and high-yielding transformation. We will delve into the mechanistic rationale for the chosen protocol, provide a detailed step-by-step procedure, and offer insights into reaction monitoring, product purification, and troubleshooting.
Substrate Analysis and Mechanistic Considerations: Navigating Reactivity
The substrate, this compound, possesses several key features that dictate the optimal Wittig reaction conditions:
-
The Aldehyde: As the electrophilic partner in the reaction, the aldehyde is poised to react with the nucleophilic phosphorus ylide.[1]
-
The Pyridinone Ring: The electron-withdrawing nature of the pyridinone ring can influence the reactivity of the aldehyde.
-
The Bromo Substituent: This halogen atom is a potential site for side reactions under certain conditions, although it is generally stable to typical Wittig conditions.
The choice of the Wittig reagent, specifically the nature of the ylide, is a critical parameter that determines the stereochemical outcome and reactivity.[5][6] Phosphorus ylides are broadly classified as stabilized or non-stabilized.[6][7]
-
Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge, making them less reactive but more stable.[6] Reactions with stabilized ylides are often reversible and thermodynamically controlled, leading predominantly to the (E)-alkene.[7][8]
-
Non-stabilized Ylides: These have alkyl or aryl groups on the carbanionic carbon and are highly reactive.[7] The reaction is typically under kinetic control and yields the (Z)-alkene.[5][7]
For the olefination of this compound, the use of a stabilized ylide is recommended to favor the formation of the thermodynamically more stable (E)-alkene and to mitigate potential side reactions due to the high reactivity of unstabilized ylides.
The general mechanism of the Wittig reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[3] This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[1][2]
Visualizing the Wittig Reaction Workflow
Caption: Experimental workflow for the Wittig reaction.
Detailed Experimental Protocol
This protocol details the Wittig reaction of this compound with ethyl (triphenylphosphoranylidene)acetate, a stabilized ylide, to yield the corresponding α,β-unsaturated ester.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 952183-35-6 | 216.01 | 1.0 | 1.0 |
| Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 | 348.38 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
| Silica Gel for Column Chromatography | 7631-86-9 | 60.08 | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 216 mg).
-
Dissolve the aldehyde in 10 mL of anhydrous dichloromethane (DCM).
-
-
Addition of the Wittig Reagent:
-
In a separate flask, dissolve ethyl (triphenylphosphoranylidene)acetate (1.2 mmol, 418 mg) in 10 mL of anhydrous DCM.
-
Add the solution of the Wittig reagent dropwise to the aldehyde solution at room temperature over 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the residue, add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to remove the triphenylphosphine oxide.[9]
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Interpretation and Expected Results
The successful synthesis of the desired alkene, ethyl 3-(5-bromo-6-oxo-1,6-dihydropyridin-3-yl)acrylate, will be confirmed by spectroscopic analysis.
-
¹H NMR: Expect to see the appearance of new vinyl protons with characteristic coupling constants for the (E)-isomer (typically around 15-18 Hz). The disappearance of the aldehyde proton signal (around 9-10 ppm) is also a key indicator of reaction completion.
-
¹³C NMR: The appearance of new signals corresponding to the alkene carbons and the ester carbonyl.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product.
The yield of the reaction is expected to be in the range of 70-90% after purification.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | - Inactive Wittig reagent. - Insufficient reaction time. | - Use a fresh batch of the Wittig reagent. - Increase the reaction time and continue monitoring by TLC. - Gently heating the reaction mixture (e.g., to 40 °C) may be beneficial. |
| Formation of Byproducts | - Presence of moisture. - Decomposition of starting material or product. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. - Use anhydrous solvents. |
| Difficult Purification | - Co-elution of the product and triphenylphosphine oxide. | - Optimize the solvent system for column chromatography. - Consider converting the triphenylphosphine oxide to a more polar, water-soluble derivative by treatment with an acid. - Recrystallization is often effective.[9] |
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For cases where the Wittig reaction proves problematic, or if exclusive (E)-alkene formation is desired, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[10][11] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than a stabilized ylide.[11][12] A significant advantage of the HWE reaction is the easy removal of the phosphate byproduct, which is water-soluble.[10][12]
Visualizing the HWE Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described herein provides a reliable method for the olefination of this compound using a stabilized Wittig reagent. By understanding the nature of the substrate and the principles of the Wittig reaction, researchers can successfully synthesize the corresponding α,β-unsaturated ester, a valuable intermediate for further synthetic transformations in drug discovery and materials science. The provided troubleshooting guide and the alternative HWE reaction offer valuable resources for optimizing this important chemical transformation.
References
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Organic Chemistry Portal. Wittig Reaction. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
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Wikipedia. Wittig reaction. [Link]
-
Scribd. Unstabilized Ylide Reactions in Wittig. [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
PubMed. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. [Link]
-
Wikipedia. Wittig reagents. [Link]
-
National Institutes of Health. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
ResearchGate. (PDF) Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. [Link]
-
The Wittig Reaction With Chemiluminescence!. [Link]
-
Reddit. Problems with wittig reaction. [Link]
-
Chemistry World. New Wittig reaction pathway proves old dog can learn new tricks. [Link]
-
YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Amerigo Scientific. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. [Link]
-
PubChem. 5-Bromo-3-pyridinecarboxaldehyde. [Link]
-
ChemSynthesis. ethyl 5-bromo-6-cyano-1-methyl-1,6-dihydro-3-pyridinecarboxylate. [Link]
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oxidation of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde to carboxylic acid
Application Notes and Protocols
Topic: Selective Oxidation of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde to 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The selective oxidation of heteroaromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in medicinal chemistry and drug development. The target molecule, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid, represents a valuable scaffold in pharmaceutical research. This document provides a comprehensive guide to the robust and high-yielding oxidation of this compound. We focus on the Pinnick oxidation, a method renowned for its mild conditions and exceptional tolerance for sensitive functional groups, making it particularly suitable for this electron-deficient and functionally rich substrate. This guide details the underlying mechanism, provides a validated, step-by-step laboratory protocol, and includes essential safety, troubleshooting, and analytical validation sections to ensure reliable and reproducible outcomes.
Introduction and Rationale for Method Selection
The conversion of an aldehyde to a carboxylic acid is a fundamental synthetic operation. However, substrates like this compound present unique challenges. The presence of the pyridinone ring, a halogen, and an α,β-unsaturated system necessitates an oxidant with high chemoselectivity. Harsh oxidizing agents, such as potassium permanganate or chromium-based reagents, risk over-oxidation, degradation of the heterocyclic core, or unwanted side reactions.
The Pinnick oxidation emerges as the superior methodology for this transformation.[1] It utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, demonstrating broad functional group tolerance and high yields, even with sterically hindered or electron-poor aldehydes.[1][2] Its key advantage lies in preventing the formation of reactive byproducts that could compromise the integrity of the target molecule.
Reaction Mechanism: The Basis for Protocol Design
A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Pinnick oxidation proceeds through a well-established pathway.[1][2]
-
Activation of the Oxidant: In a buffered, mildly acidic solution, sodium chlorite (a salt) is protonated to form the active oxidizing agent, chlorous acid (HClO₂).[1]
-
Nucleophilic Addition: The chlorous acid performs a nucleophilic addition to the carbonyl carbon of the aldehyde.[2][3]
-
Pericyclic Fragmentation: The resulting intermediate undergoes a concerted pericyclic fragmentation. This key step involves the transfer of the aldehydic hydrogen to one of the oxygen atoms of the chlorite moiety, leading to the formation of the desired carboxylic acid and the byproduct, hypochlorous acid (HOCl).[1][2]
-
Scavenging the Byproduct: Hypochlorous acid is a reactive oxidant that can engage in undesirable side reactions, such as the destruction of the chlorite reagent or the formation of chlorinated impurities.[1] To prevent this, a "scavenger," typically an alkene like 2-methyl-2-butene, is added in excess. The scavenger's double bond reacts preferentially with the HOCl, effectively removing it from the reaction medium and ensuring a clean conversion.[1][4]
This mechanistic rationale dictates the critical components of the protocol: the oxidant (NaClO₂), a proton source/buffer (NaH₂PO₄), and a scavenger (2-methyl-2-butene).
Sources
High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Analogs: A Method Development Protocol
An Application Guide by Gemini Scientific
Abstract
This application note provides a comprehensive and detailed guide for developing a robust High-Performance Liquid Chromatography (HPLC) purification method for 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde and its analogs. These polar heterocyclic compounds are significant intermediates in pharmaceutical research and drug development, demanding high purity for subsequent applications. This guide follows a logical, science-driven workflow, from understanding the analyte's physicochemical properties to method optimization and scale-up. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification protocol.
Introduction: The Imperative for Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical development, offering unparalleled precision in separating target molecules from reaction byproducts, starting materials, and degradants.[1][2] This guide explains the causality behind experimental choices, enabling scientists to not just follow a protocol, but to understand and adapt it to their specific pyridinecarbaldehyde analogs.
Foundational Strategy: Analyte-Centric Method Design
The key to successful HPLC method development is a deep understanding of the analyte's molecular properties.[2] The target molecule, this compound, possesses several functional groups that dictate its chromatographic behavior:
-
Pyridine Ring and Oxo Group: Contribute to the molecule's high polarity and potential for hydrogen bonding.
-
Carbaldehyde Group: A polar, electron-withdrawing group.
-
Bromo Group: Adds hydrophobicity but also increases the molecular weight.
This combination of features results in a polar molecule that is highly soluble in polar organic solvents but may be challenging to retain on traditional non-polar HPLC stationary phases.[3][4]
Selecting the Chromatographic Mode: Reverse-Phase as the Workhorse
While several HPLC modes exist, Reverse-Phase (RP-HPLC) is the most widely used in the pharmaceutical industry due to its versatility, reproducibility, and the wide availability of stationary phases.[5][6]
-
Principle of RP-HPLC: Employs a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7] Compounds are separated based on their hydrophobicity; less polar compounds are retained longer, while more polar compounds elute earlier.[7]
-
The Challenge with Polar Analogs: Highly polar compounds like our target analogs may exhibit poor retention on standard C18 columns, eluting at or near the solvent front (void volume).[8][9] This co-elution with other polar impurities makes effective purification impossible.
-
The Solution - Engineered Stationary Phases: To overcome this, modern RP-HPLC columns are designed specifically for enhanced polar compound retention. Our strategy will focus on using a polar-endcapped C18 column or an "Aqueous" C18 (AQ-C18) column . These columns incorporate technologies to prevent the stationary phase from collapsing in highly aqueous mobile phases and provide alternative interaction mechanisms (like hydrogen bonding) to better retain polar analytes.[5]
Visualizing the Method Development Workflow
A systematic approach is critical to developing a robust and reproducible HPLC method. The following workflow outlines the key stages, from initial setup to the final optimized protocol.
Caption: Step-by-step workflow for the final purification process.
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. This table serves as a quick reference for troubleshooting. [10][11]
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Backpressure | 1. Blockage in system (frit, guard column). 2. Buffer precipitation. 3. Particulate matter from sample. | 1. Reverse-flush column (disconnect from detector). Replace in-line filter/guard column. [11] 2. Ensure mobile phase miscibility. Flush system with water. 3. Always filter samples. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silica silanols. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Ensure mobile phase is acidified (e.g., 0.1% FA/TFA). 2. Reduce injection volume or sample concentration. [12] 3. Dissolve sample in a weaker solvent than the starting mobile phase. [13] |
| Shifting Retention Times | 1. Inadequate column equilibration. 2. Column temperature fluctuation. 3. Mobile phase composition changed (evaporation). | 1. Increase equilibration time between runs. 2. Use a column oven for stable temperature control. [11] 3. Prepare fresh mobile phase daily; keep solvent bottles capped. |
| No/Low Retention | 1. Incorrect mobile phase composition (too strong). 2. Wrong column type for a very polar analyte. | 1. Verify mobile phase composition. Decrease starting %B. 2. Consider a HILIC column for extremely polar analogs. [3][5][9]|
References
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. Retrieved from [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved from [Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016, November 24). Chromatography Today. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. (n.d.). PMC. Retrieved from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. Retrieved from [Link]
-
3-Pyridinecarboxaldehyde. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]
-
Why is normal phase chromatography good for use on polar analytes? (2015, June 21). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Obrnuta faza. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
For HPLC, what different mobile phases are best to start with for methods development? (2018, October 17). ResearchGate. Retrieved from [Link]
-
HPLC Column Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Retrieved from [Link]
-
Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. (1996, May 16). DTIC. Retrieved from [Link]
-
Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. (2021, June 7). ACS Catalysis. Retrieved from [Link]
-
QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. (2025, October 29). PMC - PubMed Central. Retrieved from [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13). ResearchGate. Retrieved from [Link]
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- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
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- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
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- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
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- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic transformation. This guide provides in-depth troubleshooting, frequently asked questions, and an optimized experimental protocol based on established chemical principles and field-proven insights.
Introduction: The Challenge of Formylating 5-Bromo-2-hydroxypyridine
The synthesis of this compound, a valuable heterocyclic building block, is most commonly approached via the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[3][4]
However, the substrate for this synthesis, 5-bromo-2-hydroxypyridine, exists in tautomeric equilibrium with its pyridinone form, 5-bromo-2(1H)-pyridinone. The pyridinone ring is relatively electron-deficient, further deactivated by the electron-withdrawing bromo substituent. This inherent lack of electron density makes the substrate less reactive towards the electrophilic Vilsmeier reagent, often leading to incomplete reactions and low yields. This guide will address the common pitfalls in this synthesis and provide strategies for optimization.
Troubleshooting Guide: Overcoming Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Question 1: My reaction is sluggish, with a significant amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?
Answer: This is the most common issue and stems from the reduced nucleophilicity of the 5-bromo-2(1H)-pyridinone ring. Here are several parameters to investigate:
-
Vilsmeier Reagent Stoichiometry: The Vilsmeier reagent is a weak electrophile. For deactivated substrates, a significant excess of the reagent is often necessary to drive the equilibrium towards the product. While a typical Vilsmeier-Haack reaction might use 1.5-2.0 equivalents of the reagent, for this system, increasing the equivalents of both POCl₃ and DMF is the first logical step.
-
Recommendation: Start by increasing the Vilsmeier reagent to 3.0-4.0 equivalents relative to the 5-bromo-2-hydroxypyridine. Monitor the reaction progress by TLC or LC-MS. Incremental increases beyond this may be necessary. Some syntheses of related pyridinones have shown success with up to 5.0 equivalents of the reagent.[3]
-
-
Reaction Temperature: Temperature plays a critical role. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C), the subsequent formylation of the deactivated pyridinone ring often requires thermal energy to proceed at a practical rate.
-
Recommendation: After the addition of the substrate at a low temperature, allow the reaction to warm to room temperature and then gradually heat the mixture. A temperature range of 60-80 °C is a good starting point. In some cases, for particularly unreactive substrates, temperatures up to 100-120 °C may be required.[3] Always monitor for the formation of side products at higher temperatures.
-
-
Reaction Time: Deactivated substrates require longer reaction times.
-
Recommendation: Extend the reaction time to 12-24 hours after reaching the optimal temperature. Continue to monitor the consumption of the starting material.
-
Question 2: I am observing the formation of multiple byproducts, making purification difficult and lowering the yield of the desired aldehyde. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a significant contributor to yield loss. The most likely side reactions in this synthesis are:
-
Chlorination of the Pyridinone Ring: The Vilsmeier-Haack conditions, particularly the presence of POCl₃, can lead to chlorination of the pyridinone ring, replacing the hydroxyl group with a chlorine atom to form 2-chloro-5-bromo-3-pyridinecarbaldehyde. This is a common side reaction observed in similar heterocyclic systems like uracils.
-
Mitigation Strategy:
-
Control Temperature: Higher temperatures can favor chlorination. Use the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry: While an excess of Vilsmeier reagent is needed for formylation, an excessive amount of POCl₃ can increase the likelihood of chlorination. A careful balance must be found.
-
Quenching: Prompt and efficient quenching of the reaction mixture on ice water is crucial to hydrolyze any remaining reactive chlorinating species.
-
-
-
Formation of a Dimer or Polymer: Under harsh conditions, self-condensation or polymerization of the starting material or product can occur.
-
Mitigation Strategy:
-
Controlled Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent to maintain a low concentration of the substrate and minimize self-reaction.
-
Avoid Overheating: Localized overheating can promote polymerization. Ensure efficient stirring and controlled heating.
-
-
Question 3: My yield is significantly reduced during the work-up and purification steps. What is the best way to isolate the product?
Answer: Product loss during isolation is a common and often underestimated problem. The work-up for a Vilsmeier-Haack reaction involves the hydrolysis of an intermediate iminium salt to the final aldehyde. This step is critical for obtaining a good yield.
-
Inefficient Hydrolysis of the Iminium Intermediate: The hydrolysis of the intermediate iminium salt is pH-dependent and can be slow. Incomplete hydrolysis will result in the loss of product.
-
Optimized Work-up:
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and begins the hydrolysis of the iminium salt.
-
Basification: After the initial quench, the solution will be strongly acidic. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid. The hydrolysis of the iminium salt to the aldehyde is often more efficient under neutral to slightly basic conditions. Adjust the pH to 7-8.
-
Product Precipitation/Extraction: The product may precipitate upon neutralization. If it does, it can be collected by filtration. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
-
Purification Challenges: The crude product may be contaminated with unreacted starting material and byproducts.
-
Purification Strategy:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Be aware that aldehydes can sometimes be sensitive on silica gel, so it is advisable to proceed with caution.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for this reaction?
-
A: DMF typically serves as both the reagent and the solvent in the Vilsmeier-Haack reaction. In some cases, a co-solvent like dichloromethane or 1,2-dichloroethane can be used, but for this particular synthesis, using DMF as the solvent is standard. Ensure that the DMF is anhydrous, as water will react with the Vilsmeier reagent and reduce its effectiveness.
-
-
Q: Can I use other Vilsmeier reagents, such as those derived from oxalyl chloride or thionyl chloride?
-
A: While other reagents can be used to generate the Vilsmeier reagent, the POCl₃/DMF system is the most common and well-documented for this type of transformation. For a deactivated substrate like 5-bromo-2(1H)-pyridinone, it is advisable to optimize the established conditions with POCl₃ before exploring other, potentially less reactive, reagent systems.
-
-
Q: Is it possible that the formylation is occurring at a different position on the ring?
-
A: The hydroxyl (or oxo) group at the 2-position and the nitrogen atom in the ring are strongly ortho-, para-directing. In this case, they direct electrophilic substitution to the 3- and 5-positions. Since the 5-position is blocked by the bromine atom, the formylation is expected to occur regioselectively at the 3-position. The bromine at the 5-position also sterically hinders attack at the 4-position.
-
Optimized Experimental Protocol
This protocol is a suggested starting point for the synthesis of this compound, incorporating the optimization strategies discussed above.
Reagents and Equipment:
-
5-bromo-2-hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Two-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice-water bath
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (4.0 equivalents).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add POCl₃ (3.5 equivalents) dropwise via an addition funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve 5-bromo-2-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent mixture over 20-30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto a large volume of crushed ice (e.g., 10 times the volume of the reaction mixture) with vigorous stirring.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.
-
If a precipitate forms, stir the suspension for 1-2 hours to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Substrate | 5-bromo-2-hydroxypyridine | Starting material |
| Reagents | POCl₃ / DMF | Formation of Vilsmeier reagent |
| Stoichiometry | 1 : 3.5 : 4.0 (Substrate:POCl₃:DMF) | Excess reagent to drive reaction |
| Temperature | 70-80 °C | Overcomes substrate deactivation |
| Reaction Time | 12-18 hours | Ensures completion |
| Work-up | Quench on ice, neutralize to pH 7-8 | Promotes iminium salt hydrolysis |
Visualizing the Process
Reaction Mechanism
Caption: A logical approach to troubleshooting low yields.
References
-
Xiang, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. Available at: [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]
-
Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26865-26895. Available at: [Link]
Sources
Technical Support Center: Suzuki Coupling of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Introduction:
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging building block. The unique electronic properties of the pyridinone core, combined with the reactivity of the aldehyde functional group, can lead to a range of side reactions and experimental challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction conditions, and achieve high yields of your desired biaryl products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.
Issue 1: Low or No Conversion of Starting Material
Q1: I am observing very low or no conversion of my this compound starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion in the Suzuki coupling of this substrate often points to issues with catalyst activity or the stability of your reagents. The electron-deficient nature of the pyridinone ring and the presence of a coordinating aldehyde group can significantly impact the catalytic cycle.
Probable Causes & Solutions:
-
Catalyst Inhibition/Poisoning: The nitrogen atom of the pyridinone ring can coordinate to the palladium center, leading to catalyst inhibition or "poisoning"[1][2][3]. The aldehyde group, although generally well-tolerated in Suzuki reactions, can also interact with the catalyst[4][5].
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle while minimizing coordination from the pyridine nitrogen[6]. Increasing the catalyst loading in increments (e.g., from 2 mol% to 5 mol%) may also overcome partial inhibition.
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridinone ring is generally reactive towards oxidative addition. However, suboptimal reaction conditions can slow this crucial first step of the catalytic cycle[7].
-
Solution: Ensure your palladium source is an active Pd(0) species. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0)[8]. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
-
Poor Solubility: The pyridinone starting material or the boronic acid coupling partner may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates[9].
-
Solution: A mixture of an organic solvent and water is often beneficial[10]. Common solvent systems include dioxane/water, toluene/water, or DMF/water. Ensure the chosen base is soluble in the reaction mixture.
-
-
Degradation of Reagents: Boronic acids can be unstable and prone to degradation, especially at elevated temperatures[11].
-
Solution: Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more robust under reaction conditions[12].
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing significant amounts of side products, making purification difficult and lowering my yield. What are these byproducts and how can I suppress their formation?
A2: The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homo-coupling of both the boronic acid and the aryl halide.
Key Side Reactions and Mitigation Strategies:
| Side Product | Description | Probable Causes | Mitigation Strategies |
| Protodeboronated Boronic Acid | The boronic acid is replaced by a hydrogen atom, leading to the formation of Ar-H instead of the desired Ar-Ar' product.[11][12] | - High temperatures- Presence of water and base[13]- Prolonged reaction times- Use of electron-deficient heteroarylboronic acids[14] | - Use milder bases (e.g., K₃PO₄, KF)[11][15].- Employ stable boronic acid surrogates like MIDA boronates or trifluoroborates[12].- Minimize reaction time by monitoring closely.- Use a higher concentration of the boronic acid (e.g., 1.5-2.0 equivalents). |
| Homo-coupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar-Ar). | - Presence of oxygen in the reaction mixture[8][16].- Use of a Pd(II) precatalyst without complete reduction to Pd(0)[8][17].- High temperatures. | - Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen)[16].- Use a Pd(0) catalyst or ensure complete reduction of Pd(II) precatalysts.- Add a mild reducing agent like potassium formate to suppress Pd(II)-mediated homo-coupling[16]. |
| Homo-coupling of Pyridinone | Two molecules of the this compound couple to form a symmetrical bipyridinone. | - Can occur through various mechanisms, often promoted by the palladium catalyst. | - Optimize catalyst and ligand choice to favor the cross-coupling pathway.- Lower reaction temperatures may disfavor this side reaction. |
Visualizing the Suzuki Cycle and Common Side Reactions:
Caption: The Suzuki catalytic cycle and key competing side reactions.
Frequently Asked Questions (FAQs)
Q3: What is the optimal catalyst and ligand system for the Suzuki coupling of this compound?
A3: There is no single "best" system, as the optimal choice often depends on the specific boronic acid used. However, for challenging heteroaryl couplings, modern catalyst systems are highly recommended.
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are generally the most successful. Consider starting with SPhos or XPhos . These ligands accelerate the rate-limiting reductive elimination step and can prevent catalyst deactivation by the pyridine nitrogen[1][6].
-
Catalyst/Ligand Ratio: A 1:2 ratio of Pd to ligand is a good starting point.
Q4: Which base and solvent combination should I use?
A4: The choice of base and solvent is crucial for both reaction efficiency and minimizing side reactions.
-
Base: A moderately strong inorganic base is typically required to facilitate transmetalation[15]. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. K₃PO₄ is often effective in preventing protodeboronation of sensitive boronic acids[11].
-
Solvent: A polar, aprotic solvent in combination with water is generally preferred. A 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water is a robust choice that balances solubility of the organic reagents and the inorganic base[10][18]. Ensure your solvents are thoroughly degassed to prevent oxygen-mediated side reactions[16].
Q5: How do I properly set up and monitor the reaction?
A5: Proper experimental technique is critical for reproducibility and success.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add this mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. ACS Publications. [Link]
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Source not explicitly provided in search results, but content is available].
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Suzuki Reaction | PDF. Scribd. [Link]
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- 4. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification Challenges of Polar Pyridinecarbaldehyde Derivatives
Welcome to the Technical Support Center for the purification of polar pyridinecarbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often problematic compounds. The inherent polarity, the basicity of the pyridine nitrogen, and the reactivity of the carbaldehyde group combine to create a unique set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions researchers face when working with polar pyridinecarbaldehyde derivatives.
Q1: Why are polar pyridinecarbaldehyde derivatives so difficult to purify?
The primary purification challenges stem from a combination of their structural features:
-
High Polarity: The presence of the pyridine nitrogen and the carbonyl group, often alongside other polar substituents, makes these molecules highly polar. This leads to strong interactions with polar stationary phases like silica gel, potentially causing poor mobility, and high solubility in polar solvents, which complicates crystallization.[1]
-
Basicity of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity (pKa typically 5-6).[2] This can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, resulting in significant peak tailing during chromatography.[2][3]
-
Reactivity of the Aldehyde: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, a very common impurity that can be difficult to remove.[4] It can also form hydrates or acetals in the presence of water or alcohols, leading to multiple species in solution.
-
Tendency to Form Oils: Pyridine derivatives, in general, can be more challenging to crystallize than their non-heteroaromatic counterparts, often separating as oils from solution.[3][5]
Q2: What are the most common impurities I should expect?
Being aware of potential impurities is the first step in designing an effective purification strategy.
-
Starting Materials: Incomplete reactions will leave unreacted starting materials in your crude product.
-
Oxidation Product: The most common byproduct is the corresponding pyridinecarboxylic acid, formed by the oxidation of the aldehyde group.[4] Older samples of pyridinecarbaldehydes are often brown due to such impurities.[6]
-
Over-reduction Products: If the aldehyde is formed via oxidation of a methylpyridine, the corresponding alcohol (pyridinemethanol) may be present as an impurity from incomplete oxidation.
-
Side-Reaction Products: Depending on the synthetic route, various side-products can form. For instance, syntheses involving strong bases can lead to complex byproduct profiles.
Q3: How can I assess the purity of my final product?
A multi-faceted approach is recommended to confidently assess the purity of your final compound.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purity assessment. A reverse-phase C18 column is a common starting point, though HILIC may be necessary for very polar derivatives.[7][8] Purity is often determined by the area percentage of the main peak.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used to detect impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, GC-MS can separate and identify both the main compound and volatile impurities.[9][10]
-
Melting Point: A sharp melting point range is a good indicator of purity for solid compounds. Impurities will typically broaden and depress the melting point.
Q4: My compound is an oil and won't crystallize. What should I do?
The failure of a compound to crystallize, a phenomenon known as "oiling out," is a common problem.[11]
-
Ensure High Purity: Even small amounts of impurities can inhibit crystallization. Try re-purifying a small sample by column chromatography to the highest possible purity before attempting to crystallize again.[3]
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12] Test a wide range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[11][13]
-
Try Different Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a volatile solvent and let it evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber containing a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Q5: My compound seems to be decomposing during purification. What's happening?
Decomposition, particularly during column chromatography, is a significant issue.
-
Acid-Catalyzed Degradation: Standard silica gel is acidic and can cause decomposition of sensitive compounds.[14] This is a known issue for aldehydes, which can be unstable on silica.[4]
-
Oxidation: Aldehydes are prone to air oxidation, especially if left for extended periods.
-
Thermal Instability: Some derivatives may be thermally labile and can decompose if solvents are evaporated at high temperatures.[3]
Troubleshooting Guides by Technique
Column Chromatography
Problem 1: Compound is stuck at the baseline (Rf = 0) on silica gel.
This indicates that the mobile phase is not polar enough to elute your highly polar compound from the highly polar silica gel.
Causality: The strong polar-polar interactions between your pyridinecarbaldehyde derivative and the silica gel are overwhelming the ability of the eluent to move the compound.
Solutions:
-
Increase Mobile Phase Polarity:
-
Use a Stronger Polar Solvent: Switch from ethyl acetate to methanol or ethanol as the polar component of your mobile phase. Be aware that using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[15]
-
Add a Basic Modifier: To disrupt the strong interaction with acidic silanol groups, add a small amount of a base to your mobile phase. A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this stock solution to your dichloromethane eluent.[14]
-
Consider an Alternative Stationary Phase: If your compound is still immobile, standard silica gel may not be appropriate.
-
Reverse-Phase Chromatography: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds that are not retained in reverse-phase. HILIC uses a polar stationary phase (like silica) with a mobile phase high in a non-polar organic solvent and a small amount of a polar solvent (like water).[16]
-
| Compound Polarity | Good Starting Solvent Systems (Normal Phase) | Troubleshooting Steps |
| Moderately Polar | 20-50% Ethyl Acetate / Hexanes | Increase % Ethyl Acetate |
| Very Polar | 5-10% Methanol / Dichloromethane | Add Triethylamine (0.5-1%); Switch to HILIC |
| Extremely Polar / Ionic | 1-10% (10% NH₄OH in MeOH) / Dichloromethane | Use Reverse-Phase or Ion-Exchange Chromatography |
Problem 2: Severe peak tailing and streaking on TLC and column.
This is a classic sign of strong, non-ideal interactions between your basic pyridine derivative and the acidic silica gel.[2]
Causality: The basic pyridine nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow desorption rate, causing the compound to "drag" or "tail" as it moves through the stationary phase.[2]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a competing base, such as triethylamine (NEt₃) or pyridine (0.1-1%), to your eluent will saturate the acidic silanol sites, leading to much sharper peaks.[3]
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the eluent containing 1-2% triethylamine. This pre-treats the silica, minimizing acidic sites.
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral or basic grades, which are much better suited for purifying basic compounds.[12]
-
End-capped Silica Gel: In reverse-phase chromatography, using an end-capped C18 column minimizes the number of free silanol groups, leading to better peak shapes for basic analytes.[2]
-
Caption: Troubleshooting workflow for peak tailing.
Problem 3: Co-elution of my product with a very similar impurity.
This occurs when the impurity has a polarity very close to that of your desired product, making separation by normal-phase chromatography difficult.
Causality: The similar structures of the product and impurity lead to nearly identical interactions with the stationary and mobile phases, resulting in the same retention factor (Rf).
Solutions:
-
Optimize the Solvent System:
-
Change Solvent Selectivity: Switch one of the solvents in your binary mixture. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol or ether/hexane.[15] Different solvents can interact differently with your compounds and may reveal a separation.
-
Use a Ternary Mixture: Sometimes, adding a third solvent in a small amount can fine-tune the selectivity and achieve separation.
-
-
Change the Stationary Phase:
-
Switching Polarity: If you are using normal phase (polar stationary phase), try reverse phase (non-polar stationary phase). The elution order may be inverted, and the different interaction mechanism could provide the separation you need.[17]
-
Different Normal Phases: Consider using alumina instead of silica gel.[12]
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for removing small amounts of closely-related impurities.[13]
-
Derivative Formation: As a last resort, you could chemically modify the mixture (e.g., by protecting the aldehyde group), perform the purification on the derivative, and then deprotect to get the pure product.
Problem 4: My compound is decomposing on the silica gel column.
This is a clear indication that your compound is unstable to the acidic conditions of the silica gel.
Causality: The Lewis and Brønsted acidic sites on the silica gel surface can catalyze decomposition, polymerization, or other unwanted reactions of sensitive functional groups.[3][14]
Solutions:
-
Deactivate the Silica Gel: Before running the column, wash the silica gel with a solvent containing a base like triethylamine to neutralize the acidic sites.[3]
-
Use Neutral or Basic Alumina: Alumina is a robust alternative to silica for acid-sensitive compounds. Use the neutral or basic grade.[12]
-
Minimize Contact Time: Use flash chromatography with applied pressure to move the compound through the column as quickly as possible, reducing the time it spends in contact with the stationary phase.[18]
-
Avoid Silica Gel Entirely: Rely on other purification methods such as crystallization, distillation (if applicable), or acid-base extraction.
Crystallization
Problem 1: My compound is too soluble in all common recrystallization solvents.
This is a frequent issue with highly polar compounds, which tend to be very soluble in common polar recrystallization solvents like ethanol or methanol.
Causality: The high polarity of your molecule leads to strong solute-solvent interactions, preventing it from precipitating out of solution even upon cooling.
Solutions:
-
Use a Solvent/Anti-Solvent System:
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble).
-
Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy (the saturation point).
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common pairs include ethanol/water, methanol/ether, and ethyl acetate/hexane.[13]
-
-
Concentrate the Solution: If you have used too much solvent, carefully evaporate some of it under reduced pressure to create a supersaturated solution, then allow it to cool.[11]
-
Cool to Very Low Temperatures: After cooling to room temperature and then in an ice bath, try cooling the solution further in a freezer or with a dry ice/acetone bath.
Problem 2: The product "oils out" instead of forming crystals.
This happens when the solubility of the compound is exceeded at a temperature above its melting point, or when impurities inhibit the formation of a crystal lattice.[11]
Causality: The separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.[11]
-
Change Solvents: The current solvent may be unsuitable. Try a more viscous solvent or a solvent pair.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[13]
Problem 3: The recrystallized product is still impure or has poor color.
This suggests that impurities are co-crystallizing with your product or that colored impurities were not removed.
Causality: Impurities may have similar solubility profiles to the desired product, or colored, high-molecular-weight impurities are present.
Solutions:
-
Perform a Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.
-
Use Activated Charcoal (Norit): If your product has an unwanted color, it may be due to highly conjugated impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.
Liquid-Liquid Extraction
Problem 1: Inefficient separation of my pyridine derivative from non-basic impurities.
You are performing extractions, but the organic layer still contains significant amounts of your desired basic product along with impurities.
Causality: The pH of the aqueous layer is not optimal for ensuring the pyridine derivative is fully protonated and water-soluble. The basicity of pyridine allows for its separation from neutral or acidic compounds through acid-base extraction.[19]
Protocol for Acid-Base Extraction:
-
Dissolve: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridinecarbaldehyde will react to form a water-soluble pyridinium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing your protonated product.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic (check with pH paper). This will deprotonate the pyridinium salt, regenerating the water-insoluble free base.
-
Back-Extract: Extract the now basic aqueous layer with fresh organic solvent. Your purified pyridinecarbaldehyde derivative will move back into the organic layer.
-
Dry and Evaporate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent to yield the purified product.
Caption: Principle of acid-base extraction for purification.
Problem 2: Emulsion formation during acid-base extraction.
Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the interface between the organic and aqueous layers, making separation impossible.
Causality: The presence of polar compounds can act as surfactants, stabilizing fine droplets of one phase within the other.
Solutions:
-
Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it several times to allow for extraction.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. The layers may eventually separate on their own.
Advanced Strategies
Derivative Formation for Purification (Protecting Groups)
When all other methods fail, a powerful strategy is to temporarily convert a problematic functional group into one that is easier to handle. This is the concept of using a protecting group.[20]
Scenario: An otherwise simple purification is complicated by the reactive aldehyde group.
Strategy: Protect the aldehyde, purify the protected compound, and then deprotect to reveal the pure aldehyde.
Example Protocol: Acetal Protection
-
Protection: Dissolve the crude pyridinecarbaldehyde in a solvent like toluene. Add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the reaction to completion. The aldehyde is converted into a more stable and often less polar cyclic acetal.
-
Purification: The resulting acetal will have different properties from the starting aldehyde. It will be stable on silica gel and may be easier to purify by standard column chromatography or crystallization.
-
Deprotection: After purification, the acetal can be easily converted back to the aldehyde by stirring with a dilute aqueous acid (e.g., 1M HCl) in a solvent like acetone or THF.
This approach adds two steps to the synthesis but can solve intractable purification problems by temporarily masking the reactive and highly polar aldehyde functionality.[21]
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
- U.S. Patent No. 6,087,507.
-
Wikipedia. Pyridine-2-carbaldehyde. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of Alberta, Department of Chemistry. RECRYSTALLISATION. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
PubMed. 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. [Link]
-
University of Toronto, Department of Chemistry. recrystallization, filtration and melting point. [Link]
-
Reddit. What are your tips and tricks for purifying ionic/very polar compounds?. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
ResearchGate. Reaction of Pyridine Bases with Carboxylic Acids in Benzene. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
ideXlab. Pyridinecarbaldehyde - Explore the Science & Experts. [Link]
-
ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Reddit. Removing Pyridine. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
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- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
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- 14. Purification [chem.rochester.edu]
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- 20. Protective Groups [organic-chemistry.org]
- 21. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde in Synthetic Applications
Welcome to the technical support center for 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this multifunctional heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to enhance the stability of this reagent and troubleshoot common issues encountered during its use in chemical reactions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: Understanding the Inherent Instabilities
This compound is a valuable building block in medicinal chemistry, offering multiple reactive sites for molecular elaboration. However, its utility is often challenged by its inherent instability. The combination of an electron-deficient pyridinone ring, a reactive aldehyde, and a labile bromine atom creates a molecule susceptible to degradation under various reaction conditions. This guide will address these challenges head-on, providing you with the knowledge to improve your reaction outcomes.
The primary sources of instability are:
-
Aldehyde Reactivity: Aldehydes are prone to oxidation to carboxylic acids, reduction to alcohols, and various nucleophilic additions and self-condensation (aldol) reactions.
-
Pyridinone Ring Reactivity: The 2-pyridone moiety can participate in various reactions, and its stability can be influenced by pH and the presence of strong nucleophiles or electrophiles.
-
Carbon-Bromine Bond Lability: The C-Br bond can be susceptible to nucleophilic substitution or participate in undesired side reactions, particularly in metal-catalyzed cross-coupling reactions.
Below, we present a series of frequently asked questions and troubleshooting scenarios in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction mixture is turning dark, and I'm observing significant decomposition of the starting material. What's causing this, and how can I prevent it?
Answer:
Decomposition of this compound, often indicated by a darkening of the reaction mixture, is typically due to a combination of factors, primarily oxidation of the aldehyde and potential radical-mediated degradation pathways.
Causality:
The aldehyde group is highly susceptible to oxidation, especially in the presence of air (oxygen). This process can be accelerated by trace metal impurities, light, or elevated temperatures. Additionally, electron-deficient heterocyclic systems can be prone to radical reactions, leading to polymerization or the formation of complex, colored byproducts.
Troubleshooting Protocol: Implementing an Inert Atmosphere
To mitigate these issues, it is crucial to perform your reactions under an inert atmosphere. This minimizes the presence of oxygen and moisture, both of which can contribute to decomposition.
Step-by-Step Protocol for Establishing an Inert Atmosphere:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (at least 4 hours at >120 °C) or flame-dried under vacuum to remove any adsorbed moisture.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while still hot and immediately place it under a positive pressure of an inert gas, such as argon or nitrogen.
-
Purging: Use a Schlenk line or a balloon filled with inert gas to purge the reaction vessel. This is achieved by evacuating the flask under vacuum and then refilling it with the inert gas. Repeat this cycle three times to ensure the complete removal of air.
-
Reagent Addition: Add solvents and liquid reagents via a syringe through a rubber septum. Solid reagents, like this compound, should be added under a positive flow of inert gas.
-
Maintaining Inertness: Throughout the reaction, maintain a slight positive pressure of the inert gas using a balloon or a bubbler system.
Diagram: Inert Atmosphere Setup
Caption: A standard setup for maintaining an inert atmosphere.
FAQ 2: I'm attempting a nucleophilic addition to the aldehyde, but I'm getting low yields and complex side products. What is going wrong?
Answer:
Low yields and side products in nucleophilic addition reactions are often due to the competing reactivity of other functional groups in the molecule or instability under the reaction conditions, especially if a strong, nucleophilic base is used.
Causality:
-
Deprotonation of the Pyridinone: The N-H proton of the 2-pyridone is acidic and can be deprotonated by strong bases. The resulting pyridinolate anion can have altered reactivity.
-
Nucleophilic Attack on the Ring: Strong nucleophiles may attack the electron-deficient pyridinone ring, leading to undesired side products.
-
Aldol Condensation: In the presence of a base, the aldehyde can undergo self-condensation.
Troubleshooting Protocol: Use of Non-Nucleophilic Bases and Radical Scavengers
To favor the desired nucleophilic addition at the aldehyde, it is crucial to select a base that is sterically hindered and therefore non-nucleophilic. Additionally, incorporating a radical scavenger can prevent degradation pathways that may be initiated by single-electron transfer processes.
Table: Recommended Non-Nucleophilic Bases
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Dichloromethane, THF | Sterically hindered, moderate basicity.[1] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Acetonitrile, THF | Strong, non-nucleophilic base for E2 eliminations.[1] |
| Lithium diisopropylamide (LDA) | 36 | THF, Hexanes | Very strong, sterically hindered base.[1][2] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 26 | THF, Toluene | Strong, non-nucleophilic base.[2] |
Step-by-Step Protocol for Nucleophilic Addition:
-
Inert Atmosphere: Set up the reaction under a strict inert atmosphere as described in FAQ 1.
-
Solvent Choice: Use a dry, aprotic solvent such as THF or dichloromethane.
-
Reagent Purity: Ensure your nucleophile and any other reagents are pure and dry.
-
Addition of Radical Scavenger: Add a catalytic amount (1-5 mol%) of a radical scavenger such as Butylated Hydroxytoluene (BHT) or (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) to the reaction mixture before adding other reagents.[3]
-
Temperature Control: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before the addition of the base and the nucleophile to control the reaction rate and minimize side reactions.
-
Slow Addition: Add the base and the nucleophile slowly (dropwise) to the cooled solution of this compound.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged reaction times that can lead to decomposition.
Diagram: Troubleshooting Nucleophilic Addition
Caption: Troubleshooting workflow for nucleophilic additions.
FAQ 3: I am performing a cross-coupling reaction (e.g., Suzuki, Sonogashira) and observing low yields and/or catalyst deactivation. What are the likely causes?
Answer:
Cross-coupling reactions with this compound are challenging due to the potential for catalyst poisoning by the pyridine nitrogen and side reactions involving the other functional groups.
Causality:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the pyridinone ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.
-
Competing Reactivity: The aldehyde and the N-H group can interact with the catalyst or reagents, leading to undesired transformations.
-
Instability of the C-Br Bond: In some cases, the C-Br bond can be cleaved under basic conditions or undergo other non-productive pathways.
Troubleshooting Protocol: Protecting the Aldehyde Group
A robust strategy to improve the outcome of cross-coupling reactions is to temporarily protect the highly reactive aldehyde group as an acetal. This masks its reactivity, preventing it from interfering with the coupling reaction.
Step-by-Step Protocol for Acetal Protection:
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., toluene or dichloromethane), add an excess of ethylene glycol (2-3 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Reflux the mixture until no more water is collected.
-
Work-up and Purification: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and purify the resulting acetal by column chromatography.
Step-by-Step Protocol for Cross-Coupling with the Protected Substrate:
-
Standard Conditions: Perform the desired cross-coupling reaction (e.g., Suzuki, Sonogashira) on the protected acetal using your standard, well-degassed conditions.
-
Monitoring: Monitor the reaction for the consumption of the starting material.
Step-by-Step Protocol for Acetal Deprotection:
-
Acidic Hydrolysis: Dissolve the purified cross-coupled product in a mixture of a water-miscible organic solvent (e.g., THF, acetone) and an aqueous acid (e.g., 1M HCl).
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Work-up: Neutralize the acid, extract the final product, and purify as needed.
Diagram: Acetal Protection Strategy for Cross-Coupling
Caption: Workflow for cross-coupling using an acetal protecting group strategy.
References
-
Non-nucleophilic base - Grokipedia. [Link]
-
Non-nucleophilic base - chemeurope.com. [Link]
-
Control experiments a Influence of the radical scavengers TEMPO and BHT... - ResearchGate. [Link]
-
Non-nucleophilic base - Wikipedia. [Link]
-
Acetal Protecting Group & Mechanism – Total Synthesis. [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]
-
Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling - NIH. [Link]
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for optimizing cross-coupling reactions with the challenging yet versatile building block, 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently incorporate this moiety into complex molecular architectures.
The unique electronic and structural features of this substrate—namely the electron-deficient pyridine ring, the coordinating pyridone nitrogen, and the reactive aldehyde—present specific challenges to standard palladium-catalyzed cross-coupling protocols. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated starting protocols to help you navigate these complexities and achieve high-yielding, reproducible results.
Understanding the Substrate: Key Challenges
Before troubleshooting, it is crucial to understand the inherent properties of this compound that can complicate cross-coupling reactions:
-
Catalyst Inhibition/Deactivation : The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can form stable, off-cycle complexes that effectively poison the catalyst and halt or slow the reaction.[1][2][3] This is often referred to as the "2-pyridyl problem" in cross-coupling literature.[3]
-
Substrate and Product Solubility : The polar nature of the pyridinone ring can lead to poor solubility in common non-polar aprotic solvents like toluene, potentially hindering reaction kinetics.
-
Side Reactions : The presence of the aldehyde and the N-H proton on the pyridinone ring can lead to undesired side reactions, such as condensation or competitive binding to the catalyst.
-
Electron-Deficient Ring : The electron-withdrawing nature of the aldehyde and the pyridinone carbonyl group makes the pyridine ring electron-deficient. This can influence the rate of oxidative addition at the C-Br bond.[2][4]
This guide will address these challenges within the context of the most common palladium-catalyzed cross-coupling reactions.
General Troubleshooting Workflow
When encountering low yields or failed reactions, a systematic approach is essential. The following workflow provides a logical sequence for diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting low-conversion cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds. However, with our substrate, specific issues can arise.
Suzuki Coupling: FAQs & Troubleshooting
Q1: My Suzuki coupling reaction is giving very low yield, and I'm recovering most of my starting material. What's the most likely cause?
A1: This is a classic symptom of catalyst deactivation.[4] The pyridine nitrogen on your substrate is likely coordinating to the palladium, preventing it from participating in the catalytic cycle.[1][2] The choice of ligand is paramount to prevent this.
-
Expert Insight: Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich monophosphine ligands (Buchwald-type ligands) that can sterically shield the palladium center and promote the crucial reductive elimination step.[5][6]
-
Troubleshooting Steps:
-
Switch Ligand: Replace PPh₃ with a Buchwald ligand. SPhos, RuPhos, and XPhos are excellent starting points.[7]
-
Use a Precatalyst: Employ a modern palladium precatalyst (e.g., SPhos G3, XPhos G3). These form the active Pd(0) species more efficiently and reliably than sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
Ensure Inert Atmosphere: Oxygen can rapidly deactivate both the Pd(0) catalyst and the phosphine ligands.[1] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon) and the reaction is run under a strict inert atmosphere.[2][4]
-
Q2: I see my starting material being consumed, but my desired product yield is low, and I've isolated a significant amount of the debrominated starting material (6-oxo-1,6-dihydro-3-pyridinecarbaldehyde). Why is this happening?
A2: You are observing hydrodehalogenation, a common side reaction where the bromine is replaced by a hydrogen atom.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid/ester.
-
Expert Insight: The source of the hydride can be impurities in the solvent, the base, or even the boronic acid itself.[2]
-
Troubleshooting Steps:
-
Change the Base: Avoid bases that can promote this side reaction. Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][4]
-
Use a Boronic Pinacol Ester: Boronic acids are susceptible to a competing side reaction called protodeboronation, which can also lower yield.[4] Using the corresponding boronic pinacol ester is often a more robust strategy.
-
Solvent System: Ensure you are using high-purity, anhydrous solvents. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water is often used in Suzuki couplings, but the ratio may need optimization to ensure all components remain soluble.[1]
-
Table 1: Recommended Starting Conditions for Suzuki Coupling Screen
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | XPhos Pd G3 (2 mol%) | SPhos Pd G2 (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | --- | --- | XPhos (4 mol%) | SPhos (4 mol%) |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent | Dioxane/H₂O (5:1) | Toluene/H₂O (5:1) | THF/H₂O (5:1) | Dioxane/H₂O (5:1) |
| Temperature | 100 °C | 100 °C | 80 °C | 100 °C |
Buchwald-Hartwig Amination
This reaction is essential for forming C–N bonds, a critical transformation in pharmaceutical synthesis.[8] The N-H on the pyridinone ring adds a layer of complexity.
Buchwald-Hartwig Amination: FAQs & Troubleshooting
Q1: My amination reaction is not working. I suspect the N-H on the pyridinone is interfering with the reaction.
A1: This is a valid concern. The acidic N-H proton could be deprotonated by the strong base required for the amination, creating an anionic species that might complicate the reaction. However, the primary issue is more likely catalyst inhibition by the pyridine nitrogen, similar to the Suzuki coupling.[1]
-
Expert Insight: The key is to use a catalyst system robust enough to overcome the inhibition. Bidentate phosphine ligands like BINAP or DPPF, or bulky monophosphine ligands, are often required.[8] The choice of base is also critical and must be strong enough to deprotonate the amine coupling partner.[8]
-
Troubleshooting Steps:
-
Protect the Pyridinone N-H: If simpler optimizations fail, consider protecting the pyridinone nitrogen (e.g., as a benzyl or SEM ether) to remove the acidic proton and potentially improve solubility and reactivity. This adds steps but can be a reliable strategy.
-
Ligand Screening: Test a panel of ligands. Start with a bulky biaryl monophosphine like XPhos or a chelating bisphosphine like BINAP.[6][8]
-
Base Selection: NaOtBu is a common and effective base.[8] However, if your substrate is sensitive to it, LHMDS or K₃PO₄ can be alternatives, though they may require higher temperatures.
-
Q2: The reaction is sluggish and requires high catalyst loading ( >5 mol%) to proceed. How can I improve efficiency?
A2: Sluggish reactions point to a slow step in the catalytic cycle, often the reductive elimination to form the C-N bond.
-
Expert Insight: The electronic properties of the ligand play a crucial role. Highly electron-donating ligands can accelerate reductive elimination.[6]
-
Troubleshooting Steps:
-
Switch to a More Electron-Rich Ligand: If you are using a ligand like BINAP, try a more electron-donating and bulky ligand like RuPhos or BrettPhos.
-
Increase Temperature: Many Buchwald-Hartwig aminations require heating (80-110 °C) to proceed at an optimal rate.[1]
-
Solvent Choice: Ensure you are using an anhydrous, non-protic solvent like toluene, dioxane, or TBF.[1]
-
Catalytic Cycle: Potential Failure Points
The diagram below illustrates a generalized Pd(0) cross-coupling cycle and highlights where issues can arise with the 5-bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde substrate.
Caption: Generalized Pd(0) catalytic cycle highlighting potential deactivation and side reactions.
Heck and Sonogashira Couplings
While less common for this specific substrate class, Heck (C-C bond formation with an alkene) and Sonogashira (C-C bond formation with a terminal alkyne) couplings are also valuable transformations.[9][10]
Heck & Sonogashira: FAQs & Troubleshooting
Q1: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
A1: Glaser homocoupling is a classic side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[11]
-
Expert Insight: Rigorous exclusion of oxygen is critical. Additionally, the choice of base and solvent can influence the relative rates of the desired cross-coupling versus the homocoupling.
-
Troubleshooting Steps:
-
Degas Thoroughly: Use a robust degassing method for all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use an Amine Base: An amine base like Et₃N or DIPEA is often used in Sonogashira reactions and can help suppress homocoupling.[12]
-
Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. These often require a more active palladium catalyst system.[13]
-
Q2: My Heck reaction with an electron-rich alkene is giving poor regioselectivity and low yields. What can I optimize?
A2: The Heck reaction's regioselectivity can be sensitive to electronic and steric factors.[14] With your electron-deficient substrate, the oxidative addition may be slower, allowing for side reactions to occur.
-
Expert Insight: The choice of ligand and the presence of halide scavengers (like a silver or thallium salt, though less common now due to toxicity) can influence the reaction pathway (neutral vs. cationic) and, therefore, the regioselectivity.
-
Troubleshooting Steps:
-
Ligand Choice: For Heck reactions, phosphine ligands are common, but N-heterocyclic carbene (NHC) ligands can also be very effective. A ligand screen is recommended.
-
Base and Additives: The base is critical for regenerating the Pd(0) catalyst. Inorganic bases like K₂CO₃ or organic bases like Et₃N are common.[15] In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve reaction rates.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used for Heck reactions.[15]
-
Experimental Protocol: General Procedure for Catalyst System Screening
This protocol provides a framework for systematically optimizing the catalyst, ligand, and base for your cross-coupling reaction in parallel.
Materials:
-
This compound (1.0 equiv)
-
Coupling Partner (e.g., Arylboronic acid/ester, Amine, Alkyne) (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) or Palladium Source (e.g., Pd(OAc)₂) (1-5 mol%)[4]
-
Ligand (if not using a precatalyst) (2-10 mol%)[4]
-
Base (e.g., K₃PO₄, NaOtBu) (2.0 - 3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[4]
Procedure:
-
Reaction Setup: To an array of oven-dried reaction vials equipped with stir bars, add the this compound, the coupling partner, the base, the palladium source, and the ligand (if applicable) under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the degassed solvent to each vial via syringe.
-
Degassing (if not done in a glovebox): Seal the vials and subject them to several cycles of vacuum backfill with argon or nitrogen to ensure all oxygen is removed.[4]
-
Reaction: Place the vials in a pre-heated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots at set time points (e.g., 2h, 6h, 24h) and analyzing by LC-MS or TLC.[4]
-
Workup (General): Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][4]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[1]
References
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald–Hartwig amin
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfon
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
- Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
- Buchwald-Hartwig Amin
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Why can't I achieve good yields for this Suzuki reaction?
- Sonogashira coupling. Wikipedia.
- Intramolecular Heck reaction. Wikipedia.
- Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
- Optimizing Cross-Coupling Reactions with Advanced Palladium C
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Books.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
- Greening cross coupling reactions by using sustainable solvents/bases blends. ACS.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Poisoning and deactivation of palladium catalysts.
- Sonogashira Coupling. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
- 2005-01-1096 An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Ligand design for cross-couplings: phosphines. YouTube.
- Insights into Palladium Deactivation during Advanced Oxid
- The Intramolecular Heck Reaction. Macmillan Group.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Suzuki reaction. Wikipedia.
- Cross-Coupling of Hetero
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reductive Amination of Electron-Deficient Aldehydes
Welcome to the technical support center for reductive amination. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reductive amination, particularly with challenging electron-deficient aldehydes. Here, we address common issues encountered in the lab with in-depth explanations and actionable solutions.
The Challenge of Electron-Deficient Aldehydes
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2][3] The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced to the final amine product.[1][4][5][6] However, when working with electron-deficient aldehydes (e.g., those bearing nitro, cyano, or halo substituents), the electrophilicity of the carbonyl carbon is significantly increased. This heightened reactivity can lead to a host of challenges, including side reactions, low yields, and difficulty in controlling the reaction. This guide provides a structured approach to troubleshooting these specific issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is producing a significant amount of the corresponding alcohol as a byproduct. What's going on and how can I fix it?
A1: The Root of the Problem: Competing Reduction
The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde faster than, or concurrent with, the reduction of the imine intermediate. This is a common issue with highly reactive electron-deficient aldehydes. The choice of reducing agent is critical to selectively target the imine.[2]
Troubleshooting Workflow:
-
Evaluate Your Reducing Agent:
-
If using a strong reducing agent like Sodium Borohydride (NaBH₄): This reagent can readily reduce both aldehydes and imines.[1][7] For electron-deficient aldehydes, its lack of selectivity is often problematic.
-
Switch to a milder, more selective reducing agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for many reductive aminations due to its steric bulk and reduced reactivity.[1][2][8][9][10] It is particularly effective at reducing the protonated imine (iminium ion) intermediate much faster than the starting aldehyde.[9]
-
Consider Sodium Cyanoborohydride (NaBH₃CN): This is another milder option compared to NaBH₄.[1][4][5] Its reactivity is pH-dependent; it is more effective at reducing iminium ions at neutral or slightly acidic pH, while its reduction of aldehydes is slower under these conditions.[1][5] However, be mindful of the potential for toxic cyanide byproducts.[1][11]
-
-
Optimize Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (typically 5-7) is crucial.[5][11][12] This promotes the formation of the iminium ion, which is more readily reduced by milder hydrides than the neutral imine. Acetic acid is a common additive for this purpose.[10][11]
-
Staged Addition: If you must use a less selective reducing agent like NaBH₄, a two-step, one-pot approach can be effective.[7][11] First, allow the aldehyde and amine to stir together to form the imine. Then, add the reducing agent. This gives the imine formation a head start before the reducing agent is introduced.[7]
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in reductive amination.
Summary of Reducing Agent Selection:
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Prone to causing alcohol byproduct formation.[1][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate to High (pH dependent) | Methanol | Effective at pH 5-7, but produces toxic byproducts.[1][5][7] |
| Sodium Triacetoxyborohydride (STAB) | High | Dichloromethane (DCM), Dichloroethane (DCE), THF | Generally the preferred reagent; moisture sensitive.[2][7][8][10] |
Q2: The reaction is sluggish, and I'm observing a low conversion of my starting materials. How can I drive the reaction to completion?
A2: Addressing Poor Reactivity
Low conversion can stem from inefficient imine formation, particularly when using weakly basic amines (like anilines) or sterically hindered substrates.[13] The equilibrium may not favor the imine, leading to a stalled reaction.
Troubleshooting Strategies:
-
Catalyze Imine Formation:
-
Acid Catalysis: As mentioned, a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[12] For particularly challenging cases, stronger acids like trifluoroacetic acid (TFA) have been shown to be effective.[14]
-
Lewis Acids: Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be added to activate the aldehyde and facilitate imine formation, especially with less reactive amines.[7][15][16]
-
-
Water Removal: The formation of the imine is a condensation reaction that releases water.[6] Removing this water can shift the equilibrium towards the imine product.
-
Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.
-
Azeotropic Removal: For reactions run at higher temperatures, using a solvent like toluene with a Dean-Stark apparatus can effectively remove water azeotropically.
-
-
Increase Reactant Concentration: Le Chatelier's principle is your friend. Increasing the concentration of either the amine or the aldehyde can help push the equilibrium towards the imine. A slight excess (1.1 to 1.5 equivalents) of the less expensive or more readily available starting material is a common strategy.
Decision-Making Flowchart for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Q3: I'm trying to react an electron-deficient aromatic aldehyde with an electron-deficient aniline, and the reaction is not working at all. What are my options?
A3: Overcoming Double Electronic Deficiencies
This is a particularly challenging scenario as you have both a less nucleophilic amine and a potentially less stable imine intermediate. Standard conditions are often insufficient.
Advanced Protocols:
-
Enhanced Acid Catalysis/Reducing Agent Combination: A powerful combination for this difficult transformation is the use of sodium triacetoxyborohydride in the presence of trifluoroacetic acid (TFA).[14] The strong acid promotes the formation of the iminium ion, which is then rapidly reduced.
-
Alternative Reducing Systems:
-
Borane Complexes: Reagents like borane-tetrahydrofuran complex (BH₃·THF) in the presence of an acid can be effective for reductive aminations of electron-deficient anilines.[13][17]
-
Silane-Based Reduction: The use of a silane reducing agent, such as triethylsilane (Et₃SiH), in combination with a strong acid or a catalyst like Rhenium(VII) oxide (Re₂O₇) has been developed for the direct reductive amination of electron-deficient amines.[18]
-
Experimental Protocol: Reductive Amination of an Electron-Deficient Aldehyde with an Electron-Deficient Aniline using STAB/TFA
This is a generalized procedure and should be adapted and optimized for specific substrates.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient aldehyde (1.0 eq) and the electron-deficient aniline (1.1 eq).
-
Solvent: Add an appropriate aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Addition: Cool the mixture in an ice bath (0 °C) and slowly add trifluoroacetic acid (TFA) (1.5 - 2.0 eq). Stir for 10-15 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2010). ACS Combinatorial Science. [Link]
-
Sodium triacetoxyborohydride. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. [Link]
-
Sodium triacetoxyborohydride. (2022, August 30). Sciencemadness Wiki. [Link]
-
Organo-catalysed Reductive Amination/alkylation. (n.d.). Wordpress. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2010). PubMed. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Reductive Amination. (2023, January 22). Chemistry LibreTexts. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). [Video]. YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). ResearchGate. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016, March 1). Synthesis. [Link]
-
Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. (2009). The Journal of Organic Chemistry. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. [Link]
-
Reductive Amination of Aldehydes and Ketones Under Heterogeneous and Solvent-Free Conditions Using Sodium-Borohydride and Silica- Gel–Supported Sulfuric Acid. (2009, July 14). Synthetic Communications. [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (2014). Chemical Communications. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
preventing self-condensation of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Welcome to the technical support center for 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of self-condensation during its use in complex organic syntheses. By understanding the underlying chemical principles, you can optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a significant amount of a high-molecular-weight, insoluble side product. What is likely happening?
A1: You are likely observing self-condensation, a common side reaction for aldehydes. This occurs via an aldol condensation mechanism where one molecule of the aldehyde acts as a nucleophile (after deprotonation to form an enolate) and a second molecule acts as an electrophile.[1] The resulting aldol adduct can then dehydrate to form a conjugated system, often leading to polymerization and the insoluble material you are observing.
The structure of this compound possesses acidic protons on the carbon atom of the pyridine ring adjacent to the aldehyde (C4), making it susceptible to enolate formation under basic conditions. The electron-withdrawing nature of the bromine atom and the pyridone ring can influence the acidity of these protons.
Troubleshooting Guide: Preventing Self-Condensation
Issue 1: Self-Condensation Under Basic Conditions
When using basic catalysts (e.g., hydroxides, alkoxides, amines) for reactions involving this compound, the risk of self-condensation is high. The base can readily deprotonate the C4 position, initiating the aldol reaction.
-
Excessive Base Concentration: A high concentration of base increases the equilibrium concentration of the enolate, favoring self-condensation.
-
High Reaction Temperature: Elevated temperatures provide the activation energy for both the initial aldol addition and the subsequent dehydration, driving the reaction towards the undesired condensation product.[2]
-
Prolonged Reaction Times: Longer exposure to basic conditions increases the likelihood of the side reaction occurring.
1. Temperature Control:
Maintaining a low temperature is the most critical parameter to control.
-
Protocol:
-
Cool the reaction vessel to 0 °C or lower (e.g., -78 °C using a dry ice/acetone bath) before adding the base.
-
Slowly add the base dropwise to the solution of the aldehyde and other reactants, ensuring the temperature does not rise significantly.
-
Maintain the low temperature throughout the course of the reaction.
-
| Parameter | Recommended Setting | Rationale |
| Temperature | -78 °C to 0 °C | Minimizes the rate of enolate formation and subsequent condensation. |
| Base Addition | Slow, dropwise | Prevents localized heating and high base concentration. |
2. Choice of Base:
The strength and steric bulk of the base can significantly impact the reaction outcome.
-
Protocol:
-
Consider using a weaker, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong bases like NaOH or KOH.
-
For highly sensitive substrates, employing a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can allow for the controlled, pre-formation of an enolate of a different reaction partner, which can then react with the aldehyde.
-
3. Reaction Monitoring:
Careful monitoring can prevent the reaction from proceeding to the point where self-condensation becomes a major issue.
-
Protocol:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction as soon as the desired product is formed to a significant extent, without waiting for complete consumption of the starting material if self-condensation is observed to be time-dependent.
-
Issue 2: Self-Condensation Under Acidic Conditions
While less common for aldehydes with alpha-protons, acid-catalyzed self-condensation can also occur through an enol intermediate.[3]
-
Strong Acid Catalysts: Protic acids can catalyze the formation of the enol tautomer, which can then act as a nucleophile.
-
High Temperatures: Similar to base-catalyzed reactions, heat will promote the dehydration of the aldol adduct.
1. Use of Lewis Acids:
Lewis acids can activate the aldehyde carbonyl group towards nucleophilic attack without promoting enol formation to the same extent as strong protic acids.
-
Protocol:
-
Consider using a mild Lewis acid catalyst (e.g., MgBr₂, ZnCl₂) instead of a Brønsted acid.
-
Perform the reaction at low temperatures to minimize potential side reactions.
-
2. Control of Reaction Stoichiometry:
-
Protocol:
-
If the desired reaction is a crossed aldol with another carbonyl compound, slowly add the this compound to an excess of the other reaction partner to favor the cross-condensation over self-condensation.
-
Advanced Strategies for Complete Suppression of Self-Condensation
For particularly challenging syntheses where the above measures are insufficient, more advanced strategies may be required.
Use of a Protecting Group for the Aldehyde
Temporarily converting the aldehyde to a functional group that is stable to the reaction conditions is a highly effective strategy. Acetals are common protecting groups for aldehydes.[4][5][6]
-
Protection:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Add 1.2 equivalents of ethylene glycol and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Purify the resulting acetal by column chromatography.
-
-
Desired Reaction:
-
Perform the intended reaction using the protected aldehyde.
-
-
Deprotection:
-
Dissolve the protected compound in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir at room temperature and monitor by TLC until the acetal is cleaved.
-
Neutralize the acid and extract the deprotected aldehyde.
-
Mukaiyama Aldol Reaction: Using a Silyl Enol Ether
For crossed aldol reactions, converting the nucleophilic partner to a silyl enol ether allows for a controlled reaction with the aldehyde in the presence of a Lewis acid, minimizing self-condensation.[7][8][9][10]
-
Formation of Silyl Enol Ether: Prepare the silyl enol ether of the desired ketone or aldehyde partner using standard procedures (e.g., LDA and a trialkylsilyl chloride).
-
Aldol Reaction:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C).
-
Add a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂).
-
Slowly add the pre-formed silyl enol ether.
-
Stir at low temperature and monitor the reaction by TLC.
-
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product.
Purification of this compound
If self-condensation has occurred, or if the starting material contains impurities, purification is necessary.
Protocol 1: Column Chromatography
-
Stationary Phase: Silica gel is commonly used. If the aldehyde proves to be acid-sensitive on silica, consider using neutral alumina.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. Avoid using alcohol-based solvents if possible, as they can form hemiacetals with the aldehyde on the silica column.
-
Tip: Adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1%) to the eluent can help to prevent streaking and degradation on the column.
Protocol 2: Purification via Bisulfite Adduct Formation
This classical method is highly effective for separating aldehydes from non-carbonyl impurities.[11][12][13][14]
-
Dissolve the crude material in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid adduct which will precipitate out of the solution.
-
Filter the solid adduct and wash it with a small amount of cold ethanol and then diethyl ether.
-
To regenerate the pure aldehyde, dissolve the adduct in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the liberated aldehyde with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visual Diagrams
Caption: Mechanism of Aldehyde Self-Condensation.
Caption: Troubleshooting Workflow for Self-Condensation.
References
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals encountering challenges during the scale-up of this important heterocyclic intermediate. We will address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven insights.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves the formylation of a 5-bromo-2-hydroxypyridine precursor. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2]
While robust at the laboratory scale, scaling this reaction presents distinct challenges related to reaction control, byproduct formation, work-up, and safety. This guide provides a structured approach to troubleshooting these issues.
Section 1: Vilsmeier-Haack Reaction Troubleshooting
The core of the synthesis lies in the successful execution of the Vilsmeier-Haack formylation. Most issues originate from this step.
Question 1: My formylation reaction is sluggish, incomplete, or fails entirely. What are the primary causes?
Answer: A stalled Vilsmeier-Haack reaction almost always points to issues with the Vilsmeier reagent itself, which is highly sensitive to moisture.
-
Causality: The Vilsmeier reagent, a chloroiminium cation, is a potent electrophile.[3] It is formed by the reaction of DMF with POCl₃. Both starting materials must be of high quality.
-
DMF Quality: DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid.[4] Water or dimethylamine will readily consume the POCl₃ and the Vilsmeier reagent, quenching the reaction.
-
POCl₃ Quality: Phosphorus oxychloride is also highly reactive with water, hydrolyzing to phosphoric acid and HCl. Old or improperly stored POCl₃ may have reduced activity. Fuming upon opening the bottle is a good indicator of its reactivity.[4]
-
-
Troubleshooting Steps:
-
Reagent Verification: Always use anhydrous DMF (≤50 ppm water) from a freshly opened bottle or a properly maintained solvent purification system. For scale-up, it is advisable to use a fresh, sealed drum. Use a fresh bottle of POCl₃.
-
Inert Atmosphere: The reaction is highly sensitive to atmospheric moisture. Ensure your reactor is thoroughly dried and maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.
-
Order of Addition: The standard procedure involves the slow, controlled addition of POCl₃ to chilled, anhydrous DMF to pre-form the Vilsmeier reagent before adding the substrate. A significant exotherm occurs during this addition; failure to control the temperature can lead to reagent decomposition.[5] An alternative, often safer on scale-up, is to dissolve the substrate in DMF and then add POCl₃, so the reactive reagent is consumed as it forms.[5]
-
Question 2: My reaction produces the desired product, but it's contaminated with chlorinated byproducts. How can I improve selectivity?
Answer: The formation of chlorinated byproducts is a known side reaction in Vilsmeier-Haack chemistry, especially with hydroxylated heterocyclic substrates like pyridinones.[3]
-
Causality: The Vilsmeier reagent and excess POCl₃ can act as chlorinating agents, replacing the hydroxyl group of the pyridinone ring with a chloride. This is particularly prevalent at higher temperatures and with a large excess of POCl₃.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of POCl₃. While a slight excess is often needed to drive the reaction to completion, a large excess will favor chlorination. Start with 1.1-1.5 equivalents and optimize based on in-process controls (e.g., HPLC).
-
Temperature Management: Maintain a low temperature (typically 0-10 °C) during the addition of POCl₃ and the initial phase of the reaction. After the initial formylation, a gentle warming (e.g., to 40-60 °C) may be required to drive the reaction to completion, but this should be carefully monitored to minimize byproduct formation.[6]
-
Reverse Addition: Consider adding the substrate/DMF solution to the Vilsmeier reagent to maintain a low concentration of the substrate in the presence of the activating reagent.
-
Table 1: Hypothetical Impact of Conditions on Product Purity
| Molar Eq. POCl₃ | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Chlorinated Byproduct (%) |
| 1.2 | 0 → 50 | 4 | 85 | < 2 |
| 2.5 | 0 → 50 | 4 | 75 | 15 |
| 1.2 | 25 → 80 | 2 | 70 | 20 |
| 3.0 | 25 → 80 | 2 | 50 | 40 |
Section 2: Work-up and Purification Challenges
Successful synthesis on a large scale is often determined by the efficiency and robustness of the product isolation procedure.
Question 3: The aqueous work-up of my reaction is highly exothermic and difficult to control, resulting in a tarry crude product. How can I improve this step?
Answer: The quench of a Vilsmeier reaction is one of the most critical and hazardous steps in the process, primarily due to the exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier reagent.
-
Causality: POCl₃ reacts violently with water. An uncontrolled quench can cause a rapid temperature spike, leading to product degradation and the formation of polymeric byproducts.
-
Recommended Scale-Up Quench Protocol:
-
Prepare Quench Vessel: In a separate, appropriately sized reactor, prepare a chilled (0-5 °C) solution of aqueous base, such as sodium bicarbonate or sodium carbonate. Avoid strong bases like NaOH initially, as they can cause a more violent exotherm and potentially degrade the aldehyde product.
-
Controlled Reverse Addition: Slowly transfer the completed reaction mixture into the vigorously stirred, chilled basic solution. Never add water to the reaction mixture. This reverse addition ensures that the reactive species are always in a large excess of the quenching agent, allowing for better heat dissipation.
-
pH Monitoring and Adjustment: Monitor the pH of the quenching mixture throughout the addition. The target pH for product precipitation is typically between 6-8. After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Adjust the pH as necessary with a suitable acid or base.
-
Isolation: The product should precipitate as a solid. Allow for a sufficient aging time to ensure complete crystallization before filtration.
-
Diagram: Recommended Vilsmeier-Haack Workflow
This diagram illustrates a robust workflow for the synthesis, emphasizing the critical quench step.
Sources
Technical Support Center: Characterization of Impurities in 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis and characterization of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to identify, control, and characterize impurities effectively.
The control of impurities is a critical aspect of pharmaceutical development, as even trace amounts can impact the safety, efficacy, and stability of the final drug product.[1] This guide is structured to address specific issues you may encounter in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis-Related Impurities
Question 1: We are observing a significant amount of an impurity with a molecular weight corresponding to a di-brominated species in our final product. What is the likely source of this impurity and how can we control it?
Answer:
The presence of a di-brominated impurity, likely 3,5-Dibromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, is a common issue in the synthesis of this compound. The primary cause is often over-bromination of the starting material, 2-hydroxypyridine (2-pyridone), or the intermediate, 5-bromo-2-pyridone.
Causality: The pyridone ring is activated towards electrophilic substitution. The bromination reaction, if not carefully controlled, can lead to the introduction of a second bromine atom at the 3-position, which is also activated.
Troubleshooting Strategies:
-
Control of Brominating Agent Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS). Use of a slight excess of the pyridone starting material can help to consume the brominating agent and minimize over-reaction.
-
Reaction Temperature: Maintain a low reaction temperature during bromination. Exothermic reactions can lead to localized overheating and increased rates of di-bromination.
-
Slow Addition of Reagents: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
In-Process Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the progress of the reaction and stop it once the desired level of conversion to the mono-brominated product is achieved.
Question 2: Our Vilsmeier-Haack formylation of 5-bromo-2-pyridone is sluggish and results in a significant amount of unreacted starting material. What are the key parameters to optimize this reaction?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like 5-bromo-2-pyridone.[2][3] However, its success is highly dependent on several factors.
Causality: The Vilsmeier reagent, a chloroiminium salt formed from a substituted amide (like DMF) and a halogenating agent (like POCl₃), is a moderately reactive electrophile.[3] Incomplete reaction can be due to insufficient activation of the substrate or deactivation of the Vilsmeier reagent.
Troubleshooting Strategies:
-
Purity of Reagents: Ensure that the DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
-
Reaction Temperature: The reaction temperature is critical. While initial formation of the Vilsmeier reagent is often done at low temperatures (0-5 °C), the formylation step may require heating to proceed at a reasonable rate. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C) is recommended.
-
Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. Experiment with increasing the molar ratio of DMF and POCl₃ relative to the 5-bromo-2-pyridone.
-
Reaction Time: Monitor the reaction progress over time using HPLC to determine the optimal reaction time.
Question 3: We have identified an impurity with the same mass as our product but a different retention time in our HPLC analysis. What could this be and how do we confirm its identity?
Answer:
An impurity with the same mass as the target compound is likely a positional isomer. In the context of the Vilsmeier-Haack formylation of 5-bromo-2-pyridone, the most probable isomer is 5-Bromo-6-oxo-1,6-dihydro-5-pyridinecarbaldehyde, resulting from formylation at the less-favored 5-position.
Causality: While formylation is electronically directed to the 3-position, a small amount of substitution at other positions on the pyridone ring can occur, leading to isomeric impurities.
Confirmation of Identity:
-
HPLC Separation: Optimize your HPLC method to achieve baseline separation of the isomers. Chiral columns or specialized reverse-phase columns can sometimes be effective for separating positional isomers.[4]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons and carbons will be distinct for each isomer. For this compound, you would expect to see two distinct aromatic protons, whereas the 5-formyl isomer would have a different splitting pattern.
-
Reference Standard: If possible, synthesize a small amount of the suspected isomeric impurity to use as a reference standard for co-injection in HPLC and for comparison of spectroscopic data.
Analytical Characterization and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
Question 4: We are struggling to get good peak shape and resolution for this compound and its impurities on our reverse-phase HPLC method. What are some common issues and solutions?
Answer:
Poor peak shape and resolution in HPLC are common challenges that can often be addressed by systematic method development.
Troubleshooting Strategies:
-
Mobile Phase pH: The pyridone moiety has a pKa, and operating the mobile phase near this pKa can lead to poor peak shape. Adjusting the pH of the aqueous portion of your mobile phase away from the pKa (typically by 2 pH units) can significantly improve peak symmetry.
-
Column Selection: Not all C18 columns are the same. Experiment with different stationary phases. A polar-embedded C18 column or a phenyl-hexyl column may offer different selectivity for your compound and its impurities.
-
Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the composition of the aqueous phase (e.g., phosphate buffer, acetate buffer, formic acid). A systematic approach using a design of experiments (DoE) can be highly effective.
-
Gradient Optimization: If using a gradient, ensure that the gradient slope is not too steep, which can lead to co-elution of closely related impurities. A shallower gradient can improve resolution.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Good starting point for reverse-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% to 95% B over 30 minutes | A shallow gradient to resolve closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 320 nm | The extended conjugation of the molecule should provide good UV absorbance. |
Mass Spectrometry (MS)
Question 5: What are the expected mass fragmentation patterns for this compound that can aid in its identification and the characterization of its impurities?
Answer:
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an invaluable tool for impurity identification. The fragmentation pattern provides structural information.
Expected Fragmentation:
-
Molecular Ion Peak: The most prominent feature will be the isotopic pattern of the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units.
-
Loss of CO: A common fragmentation pathway for aldehydes is the loss of a carbonyl group (CO), resulting in a fragment ion with a mass 28 Da lower than the molecular ion.
-
Loss of CHO: The entire formyl group (CHO) can also be lost, leading to a fragment ion with a mass 29 Da lower than the molecular ion.[5]
-
Loss of Br: Cleavage of the carbon-bromine bond will result in a fragment ion with a mass 79/81 Da lower than the molecular ion.
By analyzing the fragmentation patterns of unknown peaks in your chromatogram, you can deduce their structures, especially when comparing them to the fragmentation of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 6: How can we use NMR to definitively identify this compound and distinguish it from potential process-related impurities?
Answer:
NMR spectroscopy provides detailed structural information that is essential for the unambiguous identification of your target compound and its impurities.
Expected ¹H NMR Signals for this compound:
-
Aldehyde Proton: A singlet in the downfield region (around 9.5-10.5 ppm).
-
Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons at the 2 and 4 positions. The coupling constant between these two protons will be small (meta-coupling).
-
NH Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (Aldehyde): A signal in the range of 185-195 ppm.
-
Carbonyl Carbon (Pyridone): A signal around 160-170 ppm.
-
Aromatic Carbons: Signals in the aromatic region (110-150 ppm). The carbon attached to the bromine will be significantly shifted.
By comparing the NMR spectra of your isolated impurities to that of your main component, you can identify structural differences, such as the position of the formyl group in an isomer or the absence of the bromine signal in a debrominated impurity. 2D NMR techniques like COSY and HMBC can be used to establish connectivity between protons and carbons for definitive structural elucidation.[6]
Forced Degradation Studies
Question 7: We need to perform forced degradation studies on our compound. What conditions should we use, and what types of degradation products should we anticipate?
Answer:
Forced degradation studies are a regulatory requirement (as per ICH guidelines Q1A and Q1B) to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7]
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) and storage at 60 °C.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Anticipated Degradation Products:
-
Hydrolysis: The aldehyde group could potentially be oxidized to a carboxylic acid under hydrolytic conditions. The pyridone ring is generally stable to hydrolysis.
-
Oxidation: The aldehyde is susceptible to oxidation to a carboxylic acid. The pyridone ring could also undergo oxidative degradation, potentially leading to ring-opening products.
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodebromination, leading to the formation of 6-oxo-1,6-dihydro-3-pyridinecarbaldehyde.[8]
It is crucial to use a stability-indicating HPLC method that can separate the parent compound from all significant degradation products.
Visualizations and Workflows
Proposed Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway of this compound and potential process-related impurities.
Workflow for Impurity Identification
Caption: A typical workflow for the identification and structural elucidation of an unknown impurity.
References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]
-
ICH. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. (n.d.). Retrieved January 17, 2026, from [Link]
-
ACS Omega. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]
-
YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]
-
1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (n.d.). Retrieved January 17, 2026, from [Link]
-
PubMed. (2022). Structural characterization of novel hydrolytic and oxidative degradation products of acalabrutinib by LC-Q-TOF-MS, H/D exchange and NMR. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Retrieved from [Link]
-
EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Retrieved from [Link]
-
PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]
-
YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Retrieved from [Link]
-
YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Vilsmeier Haack Reagent with Aromatic and Heterocyclic Aldoximes. Retrieved from [Link]
Sources
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- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Pyridinone Systems
Welcome to the technical support center for the bromination of pyridinone systems. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical solutions for achieving successful and selective bromination of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The bromination of pyridinones can be a nuanced process, with success often hinging on the subtle interplay between the substrate's electronic properties and the choice of brominating agent and reaction conditions. This section addresses common issues encountered in the lab.
Question 1: My bromination with elemental bromine (Br₂) is giving me a mixture of mono- and di-brominated products, with poor selectivity. What's going on and how can I fix this?
Answer: This is a classic challenge with using elemental bromine. Br₂ is a highly reactive and aggressive brominating agent, and pyridinone rings, being electron-rich, are highly susceptible to over-bromination. The initial mono-brominated product is often even more reactive than the starting material, leading to a second bromination event before all the starting material has been consumed.
-
Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The electron-donating nature of the ring nitrogen and the carbonyl group activates the pyridinone system, making it highly nucleophilic.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even -78 °C can significantly slow down the rate of the second bromination, allowing for more selective formation of the mono-brominated product.
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of Br₂ (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent. This can be challenging due to the difficulty in accurately dispensing volatile liquid bromine.
-
Slow Addition: Add the bromine dropwise over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
-
Consider a Milder Brominating Agent: If the above steps don't provide the desired selectivity, it's time to switch to a less reactive brominating agent. See the recommendations in the following sections.
-
Question 2: I'm trying to brominate a sensitive pyridinone with multiple functional groups, and N-Bromosuccinimide (NBS) is leading to decomposition. What are my alternatives?
Answer: While NBS is a go-to alternative to Br₂, it's not always benign. The succinimide byproduct can sometimes complicate purification, and under certain conditions (especially with radical initiators or light), NBS can initiate unwanted side reactions. For highly sensitive substrates, you need a brominating agent that offers high selectivity under mild conditions.
-
Recommended Alternatives & Why They Work:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is an excellent choice for sensitive substrates. It's a solid, making it easier to handle than bromine, and it releases bromine in a more controlled manner. The reaction conditions are typically very mild, often proceeding at room temperature in solvents like DMF or CH₂Cl₂.
-
Pyridinium Tribromide (Py·HBr₃): This is another solid, stable, and easily handled brominating agent. It's essentially a solid source of bromine that releases it slowly into the reaction mixture, which helps to control the reaction rate and improve selectivity. It's particularly effective for the bromination of activated aromatic systems.
-
Bromodimethylsulfonium Bromide (BDSB): Generated in situ from DMSO and oxalyl bromide or HBr, BDSB is a very mild and selective electrophilic brominating agent. It's particularly useful when you need to avoid acidic conditions.
-
Workflow for Selecting a Brominating Agent:
Caption: Decision tree for selecting an appropriate brominating agent for pyridinone systems.
Question 3: My bromination with NBS is not going to completion, even with extended reaction times and heating. What could be the issue?
Answer: This typically points to one of two issues: either the pyridinone ring is not sufficiently activated for NBS under your current conditions, or there's an issue with the reagent or solvent.
-
Troubleshooting Steps:
-
Check Reagent Quality: NBS can decompose over time, especially if not stored properly (it should be kept in a cool, dark, and dry place). It's advisable to recrystallize NBS from water if you suspect it's old or impure.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Highly polar aprotic solvents like DMF or acetonitrile often accelerate electrophilic brominations with NBS compared to less polar solvents like CCl₄ or CH₂Cl₂.
-
Add an Acid Catalyst: For less activated pyridinone systems, the addition of a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can help to polarize the N-Br bond in NBS, making it a more potent electrophile.
-
Consider a Different Brominating Agent: If the above fails, your substrate may simply require a more reactive brominating agent. Moving to Py·HBr₃ or even carefully controlled conditions with Br₂ might be necessary.
-
Question 4: I'm observing bromination at an undesired position on my pyridinone ring. How can I control the regioselectivity?
Answer: Regioselectivity in the bromination of pyridinones is governed by the electronic and steric effects of the substituents on the ring.
-
Electronic Control: The positions ortho and para to the electron-donating groups (like the ring nitrogen and hydroxyl/alkoxy groups) are electronically activated.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, directing the incoming electrophile to less hindered sites.
-
Strategies for Controlling Regioselectivity:
-
Blocking Groups: You can temporarily install a bulky protecting group (like a t-butyldimethylsilyl group) to sterically hinder a specific position, directing the bromination elsewhere. This group can then be removed in a subsequent step.
-
Directed Ortho Metalation (DoM): This is a powerful strategy for achieving high regioselectivity. It involves using a directing group (like a pivaloyl or carbamoyl group) to direct a strong base (like n-butyllithium) to deprotonate the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophilic bromine source (like 1,2-dibromoethane or CBr₄) to install the bromine atom at the desired position with high precision.
-
Experimental Protocols
Protocol 1: Selective Mono-bromination using Pyridinium Tribromide (Py·HBr₃)
This protocol is suitable for pyridinones that are prone to over-bromination with elemental bromine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyridinone substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in a suitable solvent, such as glacial acetic acid or dichloromethane (CH₂Cl₂).
-
Reagent Addition: In a single portion, add pyridinium tribromide (1.05 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and a reducing agent (e.g., a 10% aqueous solution of sodium thiosulfate) to quench any unreacted bromine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired mono-brominated pyridinone.
Protocol 2: Bromination of Sensitive Pyridinones using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is ideal for substrates with sensitive functional groups that may not be compatible with NBS or Br₂.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sensitive pyridinone substrate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add DBDMH (0.55 eq, as it contains two bromine atoms) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure brominated product.
Troubleshooting Flowchart for a Failed Bromination Reaction:
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Their utility lies in the strategic placement of a halogen atom, which acts as a versatile handle for a multitude of chemical transformations. This guide provides an in-depth comparison of two closely related and synthetically valuable intermediates: 5-bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde and its 5-chloro analog.
The choice between a bromo or a chloro substituent is a critical decision in synthesis design, directly impacting reaction efficiency, required conditions, and overall cost. This document will dissect the fundamental principles governing their differential reactivity, provide field-proven experimental protocols for their comparison, and offer data-driven recommendations to guide your selection process in drug discovery and development workflows.
The Decisive Factors: Unpacking Halogen Reactivity
The reactivity of the halogen at the C5 position of the 6-oxo-1,6-dihydropyridine scaffold is primarily dictated by a balance of two key physicochemical properties: the carbon-halogen (C-X) bond strength and the halogen's electronegativity.
-
Inductive and Resonance Effects : Halogens exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the aromatic ring towards electrophilic substitution.[1][2] Chlorine is more electronegative than bromine, and thus exerts a stronger inductive pull on the electron density of the pyridine ring. Both halogens also possess lone pairs that can be donated into the ring via a resonance effect (+R), but for halogens, the inductive effect is dominant.[3] The pyridine ring itself, particularly in its pyridinone form with an additional aldehyde group, is inherently electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[4]
-
Carbon-Halogen Bond Strength and Leaving Group Ability : This is the most critical differentiator for the reactions discussed herein. The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion (Br⁻) is a much better leaving group than the chloride ion (Cl⁻). This factor is paramount in reactions where the C-X bond is cleaved, such as nucleophilic aromatic substitution and the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.
The general reactivity order for halogens as leaving groups in these synthetically crucial reactions is I > Br > Cl > F.
Comparative Reactivity in Key Synthetic Transformations
The practical implications of these principles become evident when comparing the performance of the bromo- and chloro-analogs in two of the most important classes of reactions for molecular diversification.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of nucleophiles. The mechanism proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the electron-deficient ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity.[5]
For the 5-halo-6-oxo-1,6-dihydro-3-pyridinecarbaldehydes, the electron-withdrawing nature of the ring nitrogen and the carbonyl groups makes the C5 position susceptible to nucleophilic attack. While the stronger inductive effect of chlorine makes the C5 carbon slightly more electrophilic, the rate of the overall reaction is heavily influenced by the leaving group's ability to depart from the Meisenheimer complex. Due to the superior leaving group ability of bromide, the 5-bromo derivative consistently exhibits higher reactivity in SNAr reactions . This translates to milder reaction conditions, shorter reaction times, and often higher yields compared to the 5-chloro counterpart.
Caption: General SNAr mechanism. The rate-limiting step is often the departure of the halide (k2), which is faster for bromide.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[6][7] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[8] The ease with which this step occurs is directly related to the C-X bond strength. The weaker C-Br bond undergoes oxidative addition far more readily than the stronger C-Cl bond.
Therefore, This compound is the superior substrate for Suzuki-Miyaura coupling reactions .[9] While coupling of aryl chlorides is achievable, it frequently requires more forcing conditions, higher catalyst loadings, and specialized, highly active (and often expensive) phosphine ligands to facilitate the difficult oxidative addition step.[10] The bromo-derivative provides greater flexibility, often reacting under standard conditions with common catalysts like Pd(PPh₃)₄.
Caption: Suzuki-Miyaura catalytic cycle. The oxidative addition step is significantly faster for the bromo-derivative.
Quantitative Data Summary
| Property / Parameter | 5-Bromo Derivative | 5-Chloro Derivative | Rationale & Implication |
| Halogen Electronegativity | 2.96 (Pauling Scale) | 3.16 (Pauling Scale) | Chlorine's higher electronegativity leads to a stronger inductive effect. |
| C-X Bond Energy (Aryl) | ~280 kJ/mol | ~340 kJ/mol | The C-Br bond is weaker, making it easier to cleave in reactions. |
| Leaving Group Ability | Excellent | Good | Bromide is a better leaving group, accelerating SNAr reactions. |
| SNAr Reactivity | High | Moderate | Requires milder conditions (lower temp, shorter time). |
| Suzuki Coupling Reactivity | High | Low to Moderate | Requires less active catalysts and milder conditions.[6][9] |
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences, the following self-validating protocols are provided. They are designed to be run in parallel to provide a direct, side-by-side comparison.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Morpholine
This experiment compares the rate of substitution with a common secondary amine nucleophile under identical conditions.
Objective: To demonstrate the higher reactivity of the 5-bromo derivative in an SNAr reaction.
Methodology:
-
Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add this compound (1.0 mmol) to one and 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (1.0 mmol) to the other.
-
Reagent Addition: To each vial, add anhydrous N,N-Dimethylformamide (DMF, 5 mL), morpholine (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as a base.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine. K₂CO₃ acts as a base to neutralize the H-X formed during the reaction, driving it to completion.
-
-
Reaction Execution: Place both vials in a pre-heated heating block set to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes). Spot the reaction mixture against the starting material.
-
Self-Validation: The bromo-derivative is expected to show significant product formation and consumption of starting material much faster than the chloro-derivative. A clear difference in reaction rate should be observable within the first 1-2 hours.
-
-
Work-up and Analysis: Once the bromo-reaction reaches completion (as determined by monitoring), quench both reactions by pouring them into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Analyze the crude product conversion by ¹H NMR.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol is designed to highlight the difference in catalytic requirements for C-C bond formation.
Objective: To show that the 5-bromo derivative couples under standard conditions while the 5-chloro derivative requires a more active catalytic system.
Methodology:
-
Reaction Setup (Bromo): To a reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and sodium carbonate (Na₂CO₃, 2.0 mmol).
-
Reaction Setup (Chloro): To a second vial, add 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and the same catalyst and base as the bromo setup: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and Na₂CO₃ (2.0 mmol).
-
Causality: This initial setup uses a standard, relatively mild catalyst. It is hypothesized to be effective for the bromo-substrate but largely ineffective for the chloro-substrate.
-
-
Solvent and Execution: To each vial, add a mixture of 1,4-dioxane (4 mL) and water (1 mL). Degas both mixtures by bubbling argon or nitrogen through the solvent for 10 minutes. Seal the vials and heat to 90 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor both reactions by TLC or LC-MS.
-
Self-Validation: The bromo-reaction should proceed to high conversion. The chloro-reaction is expected to be sluggish or show no significant product formation, demonstrating the inertness of the C-Cl bond to this catalytic system.
-
-
Optimization (Chloro - if required): If the chloro-reaction fails, a second experiment can be set up using a more active catalyst system, such as Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos, to achieve the coupling. This directly illustrates the increased difficulty and cost associated with activating the C-Cl bond.
Conclusion and Strategic Recommendations
The evidence, grounded in fundamental chemical principles, overwhelmingly indicates that This compound is the more reactive and synthetically versatile building block compared to its 5-chloro counterpart.
-
For Rapid Diversification and Process Development: The 5-bromo derivative is the superior choice. Its higher reactivity in both SNAr and palladium-catalyzed cross-coupling reactions allows for the use of milder conditions, shorter reaction times, and a broader tolerance of functional groups. This accelerates the synthesis of compound libraries and simplifies process optimization.
-
For Cost-Sensitive, Large-Scale Synthesis: The 5-chloro derivative may be considered if it offers a significant cost advantage. However, researchers must be prepared to invest considerable effort in reaction optimization, often requiring harsher conditions (higher temperatures, longer times) and more expensive, specialized catalyst systems to achieve comparable yields to the bromo-analog.
Ultimately, the selection is a strategic one. For the fast-paced environment of drug discovery where rapid access to diverse chemical matter is paramount, the enhanced reactivity of the 5-bromo-scaffold provides a clear and decisive advantage.
References
-
JoVE. (2023). ortho–para-Directing Deactivators: Halogens. [Link]
-
Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Quora. (2018). What is the effect of halogen in the activity of a ring?[Link]
-
ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. [Link]
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
Evans, M. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
(n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]
-
PubMed Central. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
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A Comparative Analysis of the Biological Activity of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde represents a promising, yet underexplored, molecule. This guide provides a comprehensive comparison of its anticipated biological activities with those of its structurally related analogs, drawing upon existing experimental data for similar compounds to infer its potential efficacy and mechanism of action. This analysis is intended to guide future research and drug discovery efforts centered on this chemical class.
Introduction to this compound
This compound is a heterocyclic compound featuring a 2-pyridone core. Key structural characteristics include a bromine atom at the C5 position, an oxo group at C6 (tautomeric with a hydroxyl group), and a carbaldehyde (formyl) group at the C3 position. These features are anticipated to significantly influence its biological profile. The bromine atom can enhance lipophilicity and may act as a site for metabolic transformation or specific interactions with biological targets. The aldehyde group is a reactive moiety capable of forming Schiff bases with amino groups in proteins, suggesting a potential for covalent inhibition or specific binding interactions. The pyridone ring itself is a known pharmacophore, contributing to a wide range of biological effects.
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, we can extrapolate its potential activities by examining structurally similar analogs. This comparative approach allows for the formulation of hypotheses regarding its efficacy in various therapeutic areas, primarily focusing on antimicrobial and cytotoxic properties.
Comparative Biological Activities
The biological activities of pyridinone derivatives are heavily influenced by the nature and position of their substituents. This section compares the known activities of analogs to predict the potential of this compound.
Antimicrobial Activity
Pyridinone derivatives have demonstrated significant potential as antimicrobial agents. The introduction of a halogen, such as bromine, at the C5 position has been shown to modulate this activity. For instance, various brominated pyridinium salts have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes.
Analogs of the target compound with different substituents at the C3 position, such as cyano or acetyl groups, have also been investigated for their antimicrobial effects. For example, some 5-acetyl pyrimidine-2,4,6-(1H,3H,5H)-trione based chalcones have shown notable antibacterial and antifungal activities.[1] The aldehyde functionality in this compound could potentially enhance antimicrobial efficacy through covalent interactions with bacterial enzymes or other essential proteins.
Table 1: Comparative Antimicrobial Activity of Pyridinone Analogs
| Compound/Analog Class | Target Organisms | Reported Activity (MIC/Zone of Inhibition) | Reference(s) |
| This compound | Predicted | Data not available | - |
| Brominated Pyridinium Salts | Gram-positive and Gram-negative bacteria | Varies with structure | [2] |
| 5-Acetyl Pyrimidine-based Chalcones | S. aureus, S. pyogenes, E. coli, K. pneumoniae, P. aeruginosa, C. albicans | MIC = 500 µg/mL for some analogs | [1] |
| 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Gram-positive and Gram-negative bacteria, yeast, fungi | Broad-spectrum activity | [3][4] |
Cytotoxic Activity
The 2-pyridone scaffold is a common feature in a number of anticancer agents. The cytotoxic potential of these compounds is often linked to their ability to induce apoptosis or inhibit key enzymes involved in cell proliferation. The substitution pattern on the pyridone ring plays a critical role in determining the potency and selectivity of these effects.
Studies on 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which share the 5-bromo-oxo-indole core (structurally related to the pyridone core), have demonstrated significant cytotoxicity against various human tumor cell lines.[5] For example, the 4-fluoro-phenylthiosemicarbazone derivative showed marked effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines.[5] The aldehyde group in the target compound could contribute to cytotoxicity by reacting with cellular nucleophiles, leading to protein cross-linking or the generation of reactive oxygen species. Furthermore, piperidone compounds, which are structurally similar, have been shown to selectively target cancer cells and induce apoptosis.[3]
Table 2: Comparative Cytotoxic Activity of Pyridinone Analogs
| Compound/Analog Class | Cell Lines | Reported Activity (IC50/GI50) | Reference(s) |
| This compound | Predicted | Data not available | - |
| 5-Bromo-3-substituted-hydrazono-1H-2-indolinones | 60 human tumor cell lines (including breast, lung, ovarian) | log(10)GI(50) values up to -6.40 | [5] |
| Piperidone Derivatives (P3, P4, P5) | Leukemia and other cancer cell lines | CC50 values in the low micromolar range | [3] |
| 3,4-Dihalogenated 2(5H)-furanones | MAC13 and MAC16 cancer cell lines | IC50 values in the low micromolar to nanomolar range | [6] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, several structure-activity relationship (SAR) trends can be inferred for this compound and its analogs:
-
C5-Halogenation: The presence of a bromine atom at the C5 position generally enhances biological activity. This is likely due to increased lipophilicity, which can improve cell membrane penetration, and the potential for halogen bonding interactions with target proteins.
-
C3-Substitution: The nature of the substituent at the C3 position is a key determinant of both the type and potency of biological activity.
-
Electron-withdrawing groups , such as the aldehyde in the target compound, can increase the reactivity of the pyridone ring and participate in crucial interactions with biological macromolecules.
-
Groups capable of hydrogen bonding or forming covalent bonds , like the formyl group, are often associated with enhanced inhibitory activity against enzymes.
-
-
N1-Substitution: While the target compound is unsubstituted at the N1 position, derivatization at this site in other 2-pyridones has been shown to significantly impact activity. Alkylation or arylation at N1 can modulate solubility, cell permeability, and target engagement.
Experimental Protocols
To facilitate further research on this compound and its analogs, detailed protocols for key biological assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram of Broth Microdilution Workflow:
Caption: Workflow of the broth microdilution method for MIC determination.
Potential Mechanisms of Action: Insights from Molecular Modeling
To elucidate the potential mechanisms of action of this compound, molecular docking studies can be employed. These computational techniques predict the preferred binding orientation of a ligand to a target protein and estimate the binding affinity.
For antimicrobial activity, potential targets could include enzymes involved in essential bacterial processes such as cell wall synthesis, DNA replication, or protein synthesis. For cytotoxic activity, key cancer-related proteins like kinases, topoisomerases, or apoptosis-regulating proteins would be relevant targets.
General Molecular Docking Workflow (using AutoDock Vina): [15][16][17][18]
-
Prepare Receptor and Ligand: Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges. Draw the 2D structure of the ligand (this compound or its analog) and convert it to a 3D structure.
-
Define Binding Site: Identify the active site or a potential allosteric binding site on the receptor. Define a grid box that encompasses this site.
-
Perform Docking: Run the docking simulation using software like AutoDock Vina. The program will generate multiple possible binding poses of the ligand within the defined grid box and score them based on their predicted binding affinity.
-
Analyze Results: Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the receptor.
Diagram of Molecular Docking Workflow:
Caption: General workflow for molecular docking studies.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the realms of antimicrobial and anticancer research. The presence of the 5-bromo and 3-formyl substituents on the 2-pyridone core provides a unique chemical entity that warrants further investigation.
Future research should focus on the following:
-
Synthesis and Characterization: Development of an efficient synthetic route for this compound and a library of its analogs with systematic variations at the C3 and N1 positions.
-
In Vitro Biological Evaluation: Comprehensive screening of the synthesized compounds for their antimicrobial activity against a broad panel of pathogenic bacteria and fungi, and for their cytotoxic effects against a diverse range of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities through enzyme inhibition assays, apoptosis assays, and other relevant cellular and biochemical studies.
-
In Silico Modeling: Utilization of molecular docking and other computational methods to identify potential biological targets and to guide the rational design of more potent and selective analogs.
By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel therapeutic agents to address unmet medical needs.
References
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde and its Tautomeric Isomer
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
In the landscape of medicinal chemistry and materials science, substituted pyridinones are privileged scaffolds, serving as crucial building blocks for a diverse range of functional molecules. 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is one such compound, offering multiple reaction sites for further chemical elaboration. However, its structural complexity is heightened by the potential for tautomerism, primarily existing in equilibrium between its pyridinone (keto) form and its pyridinol (enol) form. The precise characterization and differentiation of these isomers are paramount, as their distinct electronic and structural properties can profoundly influence reaction outcomes, biological activity, and material characteristics.
This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of the primary tautomers of this compound. Moving beyond a simple data sheet, we will explore the causality behind the expected spectral features, provide robust experimental protocols for data acquisition, and present a logical workflow for unambiguous structural elucidation using a multi-technique approach.
Isomeric Landscape: Keto-Enol Tautomerism
The primary isomeric challenge for this molecule is the keto-enol tautomerism between the 6-oxo (lactam) form and the 6-hydroxy (lactim) form. The relative populations of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature. Accurate spectroscopic analysis is therefore not just about identification, but also about understanding the state of the molecule under specific conditions.
Caption: Keto-enol tautomerism of the title compound.
(Note: The image for the enol form is a placeholder, as a distinct public domain image is unavailable. The structure features a hydroxyl group at position 6 and a fully aromatic pyridine ring.)
Comparative Spectroscopic Analysis
A multi-spectroscopic approach is essential for a complete and unambiguous characterization. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing these tautomers. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of solubilizing both isomers and its hygroscopic nature often allows for the observation of exchangeable protons like N-H and O-H.
Expert Insight: The key distinction lies in the aromaticity. The enol form possesses a fully aromatic pyridine ring, leading to more deshielded ring protons compared to the non-aromatic dihydropyridine ring of the keto form. The presence of an N-H proton (keto) versus an O-H proton (enol) provides another definitive marker.
| Assignment | Keto Form (Predicted δ, ppm) | Enol Form (Predicted δ, ppm) | Rationale for Differentiation |
| CHO | 9.5 - 10.5 | 9.5 - 10.5 | Aldehyde proton, highly deshielded in both forms. |
| H2 | 8.0 - 8.5 | 8.5 - 9.0 | Adjacent to aldehyde and ring nitrogen; expected to be more deshielded in the aromatic enol form. |
| H4 | 7.8 - 8.2 | 8.3 - 8.8 | Coupled to H2; more deshielded in the aromatic enol form. |
| N-H / O-H | 11.0 - 13.0 (broad) | 9.0 - 11.0 (broad) | The N-H of the lactam is typically very deshielded. The phenolic O-H of the enol is also deshielded but usually less so than the lactam N-H. Both are exchangeable with D₂O. |
| C3 (CHO) | 185 - 195 | 185 - 195 | Aldehyde carbonyl carbon. |
| C6 (C=O / C-OH) | 160 - 170 | 145 - 155 | Key Differentiator. The C=O carbon of the pyridinone is significantly more deshielded than the C-OH carbon of the hydroxypyridine. |
| C5 (C-Br) | 105 - 115 | 110 - 120 | Carbon bearing the bromine atom. |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers in DMSO-d₆.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and non-destructive method to probe the functional groups present, making it exceptionally useful for identifying the carbonyl group of the keto tautomer.
Expert Insight: The most telling region of the IR spectrum is 1600-1800 cm⁻¹ (carbonyl stretching) and 3000-3600 cm⁻¹ (O-H/N-H stretching). The keto form will exhibit two distinct C=O stretches, while the enol form will have only one C=O stretch and a prominent O-H band.[1]
| Vibrational Mode | Keto Form (Expected cm⁻¹) | Enol Form (Expected cm⁻¹) | Rationale for Differentiation |
| N-H Stretch | 3100 - 3300 (broad) | Absent | Characteristic of the lactam ring. |
| O-H Stretch | Absent | 3200 - 3500 (broad) | Characteristic of the phenolic hydroxyl group. |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2850, ~2750 | Fermi resonance doublet, present in both. |
| Aldehyde C=O Stretch | 1680 - 1710 | 1680 - 1710 | Strong absorption present in both tautomers. |
| Pyridinone C=O Stretch | 1640 - 1670 | Absent | Key Differentiator. This strong band is unique to the keto form. Its frequency is lowered by conjugation.[1][2] |
| C=C / C=N Stretches | 1550 - 1620 | 1500 - 1600 | Aromatic ring stretches in the enol form will differ from the diene system in the keto form, often appearing sharper. |
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Isomer Differentiation.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The most distinctive feature for this molecule is the isotopic signature of bromine.
Expert Insight: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This provides an unmistakable marker.
| Ion / Fragment | Expected m/z | Significance and Interpretation |
| [M]⁺ | 217 / 219 | Molecular Ion Peak. The presence of this doublet in a ~1:1 ratio is definitive proof of one bromine atom in the molecule.[3][4][5] |
| [M - H]⁺ | 216 / 218 | Loss of a single hydrogen atom. |
| [M - CO]⁺ | 189 / 191 | Loss of carbon monoxide, likely from the pyridinone ring. A common fragmentation for pyridinones. |
| [M - CHO]⁺ | 188 / 190 | Loss of the formyl radical. |
| [M - Br]⁺ | 138 | Loss of the bromine radical. This fragment will appear as a singlet, confirming the loss of the halogen. |
Table 3: Expected Mass Spectrometry Fragmentation Patterns (for Electron Ionization).
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extent of the conjugated π-system is the primary factor influencing the absorption maxima (λ_max).
Expert Insight: The enol form, with its fully aromatic hydroxypyridine ring, possesses a more extended and uninterrupted conjugated system than the cross-conjugated keto form. This should result in a bathochromic (red) shift, moving the primary absorption band to a longer wavelength.[6]
| Tautomer | Predicted λ_max (nm) | Electronic Transition | Rationale |
| Keto Form | 280 - 320 | π → π | The conjugated system includes the diene of the ring and the two carbonyl groups. |
| Enol Form | 310 - 350 | π → π | The fully aromatic ring represents a more extensive conjugated system, requiring less energy for electronic excitation. |
| Both | >380 | n → π* | Weaker absorption from the non-bonding electrons on the oxygen atoms, likely to be observed as a shoulder.[6] |
Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol.
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any analysis hinges on the quality of the data. The following are standardized protocols designed for reproducibility.
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ and CH₂ carbons.
-
D₂O Exchange: To confirm N-H or O-H protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to exchangeable protons will diminish or disappear.
-
Data Processing: Process the FID with an appropriate line broadening factor and reference the solvent peak (DMSO) to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
FTIR-ATR Spectroscopy Protocol
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument's software.
Mass Spectrometry Protocol (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Method: Introduce the sample via a direct insertion probe or GC inlet.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peaks [M]⁺ and [M+2]⁺. Analyze the fragmentation pattern and compare it to the expected losses.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol. Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically ~10⁻⁵ M).
-
Baseline Correction: Use a cuvette filled with the same solvent (ethanol) to record a baseline spectrum.
-
Data Acquisition: Record the absorbance spectrum of the sample solution from 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The unambiguous characterization of this compound and its isomers is not achievable through a single analytical technique. A judicious and systematic application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a self-validating system for complete structural elucidation. The key differentiators are the N-H vs. O-H signals in NMR and IR, the C=O signals in ¹³C NMR and IR, and the shift in λ_max in UV-Vis spectroscopy, which is indicative of the dominant tautomer's conjugated system. The characteristic M/M+2 isotopic pattern in the mass spectrum serves as an unequivocal confirmation of the compound's elemental composition. By following the protocols and interpretive logic outlined in this guide, researchers can confidently determine the structure of their compound and better predict its chemical behavior.
References
- Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
- ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
- Isaac, R., et al. The Far Infrared Spectra of Monosubstituted Pyridines. Optica Publishing Group.
- Semantic Scholar. Correlations of the infrared spectra of some pyridines.
- Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O.
- PubMed. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen.
- Nurul Shafiqah Shohimi, et al. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane.
- ResearchGate. UV-vis diffuse reflectance spectra of the Si/Al-pr-NH-et-N@pyridine-2carbaldehyde...
- NIST WebBook. 2-Pyridinecarboxaldehyde.
- Chemistry Stack Exchange. NMR in pyridine no meta splitting.
- Trends in Sciences. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds...
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- Scribd. Halogen Fragmentation in Mass Spectrometry.
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A Comparative Guide to the Cytotoxicity of Pyridinecarbaldehyde Derivatives in Cancer Research
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridinecarbaldehyde derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical cancer studies. While direct cytotoxic evaluations of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde derivatives are not extensively documented in publicly available literature, a wealth of data from structurally analogous pyridine-based compounds provides invaluable insights into their potential as anticancer agents. This guide offers a comparative analysis of the cytotoxic profiles of various pyridinecarbaldehyde derivatives, drawing upon experimental data to elucidate structure-activity relationships and guide future drug discovery efforts.
The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its ability to engage in various biological interactions. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions with biological targets. The derivatization of the pyridine core, particularly with a carbaldehyde group, provides a versatile synthetic handle for the creation of diverse chemical libraries with a wide range of biological activities.
Comparative Cytotoxicity of Pyridinecarbaldehyde Derivatives
To understand the cytotoxic potential of pyridinecarbaldehyde derivatives, we will explore several key classes of these compounds for which experimental data is available. The following sections will delve into the in vitro anticancer activities of thiosemicarbazones, imidazo[1,2-a]pyridines, and other substituted pyridine derivatives against various human cancer cell lines.
Pyridinecarboxaldehyde Thiosemicarbazones: Potent Metal Chelators and Enzyme Inhibitors
Thiosemicarbazones derived from pyridinecarboxaldehydes are a well-investigated class of compounds known for their potent anticancer properties. Their mechanism of action is often attributed to their ability to chelate intracellular metal ions, leading to the inhibition of key enzymes involved in cellular proliferation, such as ribonucleotide reductase, which is crucial for DNA synthesis.[1][2]
A study on pyridine-3-carbaldehyde thiosemicarbazone derivatives revealed that substitutions on the pyridine ring significantly influence their cytotoxic activity.[3][4] For instance, a derivative with a 6-(1-trifluoroethoxy) substitution (Compound 1 ) displayed potent antiproliferative activity against a panel of six human tumor cell lines, with IC50 values ranging from 3.36 to 21.35 µM.[3] In contrast, other derivatives in the same study showed significantly lower activity, with IC50 values from 40.00 to over 582.26 µM, highlighting the critical role of the substituent's nature and position.[3]
Similarly, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its analogues have demonstrated considerable antitumor activity.[5] The position of the amino group on the pyridine ring is crucial, with 3-amino derivatives being more active than their 5-amino counterparts.[1] N-acetylation of the 3-amino group was found to significantly diminish the cytotoxic activity, suggesting that a free amino group is important for the compound's biological function.[1]
Table 1: Comparative Cytotoxicity (IC50, µM) of Pyridinecarboxaldehyde Thiosemicarbazone Derivatives
| Compound Class | Derivative | H460 (Lung) | HuTu80 (Duodenum) | DU145 (Prostate) | MCF-7 (Breast) | M-14 (Melanoma) | HT-29 (Colon) | Reference |
| Pyridine-3-carbaldehyde Thiosemicarbazones | 6-(1-trifluoroethoxy) | 21.35 | 9.78 | 13.90 | 12.00 | 3.36 | 12.33 | [3] |
| 6-(4′-fluorophenyl) | >521.36 | >521.36 | >521.36 | >521.36 | >521.36 | >521.36 | [3] | |
| 5-chloro | 148.81 | 100.00 | 142.86 | 133.33 | 111.11 | 125.00 | [3] |
Imidazo[1,2-a]pyridine Derivatives: A Scaffold for Diverse Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is another privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer effects.[6][7] Chalcones incorporating the imidazo[1,2-a]pyridine moiety have been synthesized and evaluated for their cytotoxicity, with some compounds showing promising activity.[7] The mechanism of action for some imidazo[1,2-a]pyridine derivatives has been linked to the inhibition of the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[6]
Novel imidazo[1,5-a]pyridine-based chalcones have also been investigated, with some conjugates demonstrating potent cytotoxicity against a panel of human cancer cell lines, including MDA-MB-231 (breast), RKO (colon), Mg-63 (osteosarcoma), PC-3 (prostate), and HepG2 (liver).[8]
Pyrazolo[3,4-b]pyridines and Other Novel Pyridine Derivatives
The fusion of a pyrazole ring with a pyridine core gives rise to pyrazolo[3,4-b]pyridines, a class of compounds that has shown significant anticancer potential. Certain derivatives have displayed high potency against lung (A-549), liver (HepG2), and colon (HCT-116) cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[9] For instance, a tricyclic analogue, compound 8b in one study, showed the highest potency against all tested cell lines.[9]
Other novel pyridine derivatives have also been synthesized and evaluated for their cytotoxic effects. For example, certain 4,4'-bipyridine derivatives have demonstrated high cytotoxic activity against both HepG2 and MCF-7 cancer cell lines.[10] Furthermore, some nicotinonitrile and pyrazolyl nicotinonitrile derivatives have shown potent cytotoxicity against MCF-7 and HepG2 cells, with IC50 values in the sub-micromolar range.[11][12] The mechanism for some of these compounds has been attributed to the inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation.[11][12]
Table 2: Cytotoxicity (IC50, µM) of Other Pyridine Derivatives
| Compound Class | Derivative | A-549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| Pyrazolo[3,4-b]pyridines | Compound 8b | 2.9 | 2.6 | 2.3 | - | [9] |
| Pyrazolyl Nicotinonitriles | Compound 9 | - | 0.18 | - | 0.34 | [11][12] |
| Pyridine-Based Compounds | Compound 12 | - | 5.27 | - | 0.5 | [13][14] |
Structure-Activity Relationship (SAR) Insights
The collective data from these studies provide valuable insights into the structure-activity relationships of pyridine-based cytotoxic agents:
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical determinants of cytotoxic activity. Electron-withdrawing groups, such as trifluoroethoxy, can enhance potency in some scaffolds.[3] The position of amino groups in pyridine-2-carboxaldehyde thiosemicarbazones significantly impacts their activity, with the 3-position being more favorable than the 5-position.[1]
-
The Thiosemicarbazone Moiety: The thiosemicarbazone group plays a crucial role, likely through its metal-chelating properties. Modifications to this moiety can modulate the biological activity.
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as imidazole or pyrazole, to the pyridine core can lead to highly potent compounds with diverse mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during their exponential growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
-
Cell Seeding:
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Include wells for a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the culture medium. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Experimental Workflow and a Potential Mechanism of Action
To better understand the process of cytotoxicity evaluation and a potential mechanism of action for some of these compounds, the following diagrams are provided.
Sources
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A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation on Bromopyridinones
Introduction: The Strategic Importance of Pyridinone Scaffolds
The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore for targeting a wide range of biological targets, from enzymes to G-protein coupled receptors.[1] The strategic functionalization of the pyridinone core via the formation of new carbon-carbon (C-C) bonds is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for forging these critical C-C bonds.[3][4] Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the precise and efficient introduction of aryl, alkynyl, and vinyl moieties onto a bromopyridinone starting material. However, the pyridine nitrogen atom can present unique challenges, including potential catalyst inhibition. Therefore, the judicious selection of the palladium catalyst system—comprising the metal precursor and, crucially, the ancillary ligand—is paramount to achieving high yields and broad substrate scope.
This guide provides a comparative analysis of common palladium catalyst systems for the functionalization of bromopyridinones. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your experimental design, and provide detailed, field-tested protocols for immediate application in your research.
Pillar 1: The Engine of C-C Coupling - The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational catalyst selection and reaction optimization. The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.
Caption: General Experimental Workflow.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridinone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.01 equiv, 1 mol%) and SPhos (0.02 equiv, 2 mol%) in anhydrous 1,4-dioxane.
-
Addition: Add the catalyst solution to the Schlenk flask, followed by enough additional anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-C coupled product.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridinone (1.0 equiv), palladium trifluoroacetate (Pd(CF₃COO)₂, 0.025 equiv, 2.5 mol%), triphenylphosphine (PPh₃, 0.05 equiv, 5 mol%), and copper(I) iodide (CuI, 0.05 equiv, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous Dimethylformamide (DMF), followed by triethylamine (Et₃N, 2.0-3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture to 100 °C.
-
Monitoring & Workup: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
Catalyst Selection Guide
Choosing the optimal catalyst system depends on the specific substrates and desired reaction efficiency. This decision tree provides a logical framework for your selection process.
Caption: Decision tree for catalyst selection.
Conclusion and Future Outlook
The palladium-catalyzed C-C functionalization of bromopyridinones is an indispensable strategy in modern chemical research. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) and robust N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) offer significant advantages in terms of efficiency, scope, and catalyst loading. For Sonogashira couplings, the choice between traditional copper co-catalysis and copper-free conditions depends on the substrate's sensitivity to homocoupling.
The future of this field will likely focus on the development of even more active catalysts that can operate at lower temperatures and tolerate an even broader array of functional groups. The move towards more sustainable and green reaction conditions, such as catalysis in aqueous media or the use of reusable heterogeneous catalysts, will also continue to be a major driver of innovation. By understanding the principles and comparative data outlined in this guide, researchers are well-equipped to navigate the complexities of catalyst selection and accelerate their discovery programs.
References
- Source: N/A (Scholarly Article)
-
Title: Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Modern Research in Catalysis URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners Source: ACS Publications URL: [Link]
-
Title: Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: ResearchGate URL: [Link]
-
Title: Functionalization of pyridines. Source: ResearchGate URL: [Link]
-
Title: Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p Source: ChemRxiv URL: [Link]
-
Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
- Source: N/A (Scholarly Article)
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]
-
Title: Heck reaction Source: Wikipedia URL: [Link]
-
Title: Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions Source: Faraday Discussions (RSC Publishing) URL: [Link]
-
Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]
-
Title: A review of recent advances in C C bond formation catalyzed by Palladium Schiff base complexes Source: OUCI URL: [Link]
-
Title: Comparative kinetic study of the Suzuki reaction involving 4-bromo... Source: ResearchGate URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
- Source: N/A (Scholarly Article)
-
Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: MDPI URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: Semantic Scholar URL: [Link]
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - NIH URL: [Link]
-
Title: Organoborane coupling reactions (Suzuki coupling) Source: PMC - NIH URL: [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, a crucial intermediate in various synthetic pathways. The focus is on providing a practical, scientifically rigorous, and objective comparison of common analytical techniques, supported by exemplar experimental data and protocols.
The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) guideline on the validation of analytical procedures, ensuring a framework that is compliant with global regulatory expectations.[1][2][3]
The Importance of Method Validation
Analytical method validation is the documented process that demonstrates the suitability of an analytical method for its intended purpose.[4] It ensures that the chosen method provides reliable, reproducible, and accurate data, which is a cornerstone of quality control in the pharmaceutical industry.[4][5] The core parameters for validation, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][5]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide will compare three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including pyridine derivatives.[6] Coupled with a UV detector, it offers a robust and cost-effective method for quantification.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separated components are then detected by a UV-Vis detector, which measures the absorbance of light at a specific wavelength. For this compound, the presence of the pyridine ring and the carbonyl group suggests strong UV absorbance, making this a suitable detection method.[7][8]
Experimental Protocol: A Validated HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV spectral analysis of the analyte (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range.
-
Validation Parameters and Exemplar Data
| Validation Parameter | Acceptance Criteria | Exemplar Result |
| Specificity | The analyte peak should be well-resolved from other components. | Peak purity index > 0.999, no interference from placebo or degradation products. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 over a range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Causality Behind Experimental Choices: The choice of a C18 column is based on the expected moderate polarity of the analyte. The use of a gradient elution with an acidified mobile phase helps to ensure good peak shape and resolution from potential impurities. Formic acid is added to suppress the ionization of any acidic or basic functional groups and improve peak symmetry.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[9] For this compound, its suitability would depend on its thermal stability and volatility. Derivatization might be necessary if the compound is not sufficiently volatile or prone to degradation at high temperatures.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds.[9]
Experimental Protocol: A Validated GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., a wax-based column like Agilent's CP-Wax 51 for Amines, or a mid-polarity column).[10]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, with the final solvent being suitable for GC injection (e.g., dichloromethane or ethyl acetate).
-
Validation Parameters and Exemplar Data
| Validation Parameter | Acceptance Criteria | Exemplar Result |
| Specificity | The analyte peak should be well-resolved from other volatile components. | No interfering peaks at the retention time of the analyte in the blank. |
| Linearity (R²) | R² ≥ 0.999 | 0.9992 over a range of 10-200 µg/mL. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.5%Intermediate Precision (Inter-day): ≤ 2.5% | Repeatability: 1.1%Intermediate Precision: 1.8% |
| LOD | Signal-to-Noise ratio of 3:1 | 1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 3 µg/mL |
Causality Behind Experimental Choices: The choice of a polar capillary column is crucial for the analysis of pyridine derivatives to achieve good peak shape and resolution. The temperature program is optimized to ensure the elution of the analyte as a sharp peak while separating it from any impurities. The injector and detector temperatures are set high enough to ensure complete vaporization and prevent condensation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[11][12][13] This makes it an ideal technique for the quantification of compounds at very low concentrations or in complex matrices.
Principle: After separation by HPLC, the analyte is introduced into the mass spectrometer's ion source, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).[13] For quantification, a specific ion (or ions) of the analyte is monitored.
Experimental Protocol: A Validated LC-MS Method
-
Instrumentation: An LC-MS system, typically a triple quadrupole mass spectrometer, coupled to an HPLC system.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase that is compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate instead of non-volatile acids).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, but with potentially lower concentrations due to the higher sensitivity of the MS detector.
-
Validation Parameters and Exemplar Data
| Validation Parameter | Acceptance Criteria | Exemplar Result |
| Specificity | No interfering peaks at the same m/z and retention time as the analyte. | High specificity achieved through MRM transitions. |
| Linearity (R²) | R² ≥ 0.998 | 0.9998 over a range of 0.1-100 ng/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 102.8% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0%Intermediate Precision (Inter-day): ≤ 5.0% | Repeatability: 2.5%Intermediate Precision: 3.8% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 ng/mL |
Causality Behind Experimental Choices: The use of a triple quadrupole mass spectrometer in MRM mode provides the highest level of selectivity and sensitivity, minimizing matrix effects and allowing for very low detection limits.[14] The choice of ESI in positive mode is often suitable for nitrogen-containing heterocyclic compounds like pyridine derivatives.
Visualizing the Experimental Workflows
Caption: Workflow for the HPLC-UV method validation.
Caption: Workflow for the GC-FID method validation.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
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Navigating the Druggable Landscape: A Comparative Guide to Assessing 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Derivatives
In the intricate world of drug discovery, the early identification of molecules with favorable pharmacokinetic properties is paramount to success. The concept of "drug-likeness" serves as a critical filter, guiding medicinal chemists to prioritize compounds with a higher probability of becoming orally bioavailable drugs.[1][2][3] This guide provides a comprehensive framework for assessing the drug-likeness of a promising class of compounds: 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde derivatives. We will delve into both computational and experimental methodologies, offering a balanced perspective for researchers, scientists, and drug development professionals.
The "Rule of Five" and Beyond: Foundational Principles of Drug-Likeness
A cornerstone in the evaluation of drug-likeness is Lipinski's Rule of Five, a set of simple molecular descriptors that predict poor oral absorption.[4][5] These guidelines, established by Christopher A. Lipinski in 1997, are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[4] The "rule" states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor membrane permeability.[4][5]
-
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5: This parameter reflects the lipophilicity of a compound, which is crucial for its ability to cross cell membranes.[5][6]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[4]
While Lipinski's Rule of Five has been instrumental in drug discovery, it is not without its limitations. It primarily addresses passive diffusion and does not account for the role of transporters in drug absorption.[7] To provide a more nuanced assessment, Veber's Rule was introduced, which emphasizes the importance of molecular flexibility and polarity.[8] Veber's Rule suggests that good oral bioavailability is more likely for compounds with:
-
10 or fewer rotatable bonds (NROT): A measure of molecular flexibility.[8][9]
-
A polar surface area (PSA) of no more than 140 Ų: This metric is a good indicator of a molecule's hydrogen bonding potential.[8][9]
By considering both Lipinski's and Veber's rules, we can create a more robust initial filter for our this compound derivatives.
In Silico Assessment: A First-Pass Filter
Computational, or in silico, methods provide a rapid and cost-effective way to screen large libraries of compounds and predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10][11] These predictive models are invaluable in the early stages of drug discovery for prioritizing candidates for synthesis and further experimental testing.[11]
A Comparative Analysis of Hypothetical Derivatives
To illustrate this process, let's consider a hypothetical set of this compound derivatives and evaluate them against key drug-likeness parameters.
| Derivative | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Polar Surface Area (Ų) | Lipinski Violations | Veber Violations |
| Parent Scaffold | 218.01 | 1.2 | 1 | 3 | 1 | 58.5 | 0 | 0 |
| Derivative A | 350.25 | 2.8 | 2 | 5 | 4 | 85.3 | 0 | 0 |
| Derivative B | 480.11 | 4.5 | 4 | 8 | 9 | 120.7 | 0 | 0 |
| Derivative C | 525.60 | 5.3 | 6 | 11 | 12 | 155.2 | 3 | 2 |
| Derivative D | 295.15 | 3.1 | 1 | 4 | 3 | 75.9 | 0 | 0 |
From this table, Derivatives A, B, and D appear to be promising candidates, adhering to both Lipinski's and Veber's rules. Derivative C, however, violates multiple criteria and would likely be deprioritized for synthesis.
Visualizing the In Silico Workflow
The following diagram illustrates a typical in silico workflow for assessing drug-likeness.
Caption: In Silico Drug-Likeness Assessment Workflow.
Experimental Validation: Grounding Predictions in Reality
While in silico models are powerful, they are ultimately predictive. Experimental validation is crucial to confirm the drug-like properties of our prioritized candidates. Key in vitro assays for this purpose include solubility and permeability assessments.
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[12] Therefore, assessing the solubility of our derivatives is a critical early step.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.[13][14]
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solutions to a microtiter plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature with shaking.
-
Measurement: Measure the turbidity of the solutions using a nephelometer or a UV-Vis plate reader. Increased turbidity indicates precipitation and lower solubility.
-
Data Analysis: Determine the kinetic solubility by comparing the turbidity of the test compounds to that of known standards.
A good goal for the solubility of drug discovery compounds is >60 µg/mL.[15][16]
Permeability: Crossing the Biological Barrier
For a drug to be orally active, it must be able to permeate the intestinal wall to enter the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model to predict passive diffusion across the gastrointestinal tract.[17][18]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[19]
-
Donor and Acceptor Plates: The donor plate contains the test compounds dissolved in a buffer solution. The acceptor plate, placed beneath the donor plate, contains a fresh buffer solution.
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated for a specific time (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.[20]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability (Pe) of the compound is calculated based on the change in concentration over time.
Compounds with high permeability in the PAMPA assay are more likely to be well-absorbed in vivo.
Visualizing the Experimental Workflow
The following diagram outlines the experimental workflow for validating drug-likeness.
Caption: Experimental Workflow for Drug-Likeness Validation.
Conclusion: A Synergistic Approach to Drug Discovery
The assessment of drug-likeness is a multifaceted process that requires a synergistic combination of in silico predictions and experimental validation. By employing a tiered approach, starting with computational filters like Lipinski's Rule of Five and Veber's Rule, and then progressing to in vitro assays such as solubility and permeability studies, researchers can efficiently identify and prioritize this compound derivatives with the highest potential for successful drug development. This integrated strategy not only conserves resources but also significantly enhances the probability of advancing promising candidates through the preclinical pipeline.
References
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Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Lotus Publication. Drug likeness: Significance and symbolism. [Link]
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PubMed. Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. [Link]
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Technology Networks. PAMPA Permeability Assay. [Link]
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ResearchGate. In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]
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Lotus Publication. Veber rule: Significance and symbolism. [Link]
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AZoLifeSciences. The Concept of Druglikeness in Drug Discovery. [Link]
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BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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PubMed. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]
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National Institutes of Health. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]
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A Comparative Guide to the Synthesis of Substituted 6-Oxo-1,6-dihydropyridine-3-carbaldehydes
The 6-oxo-1,6-dihydropyridine-3-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its importance stems from the versatile reactivity of the aldehyde group, which serves as a handle for further molecular elaboration, and the inherent drug-like properties of the pyridone ring. This guide provides a comparative analysis of the primary synthetic routes to this valuable class of compounds, offering insights into the experimental choices, mechanistic underpinnings, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to make informed decisions in their synthetic strategies.
Introduction to the 6-Oxo-1,6-dihydropyridine-3-carbaldehyde Core
The 6-oxo-1,6-dihydropyridine-3-carbaldehyde moiety is a key building block in the synthesis of a wide range of therapeutic agents. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the C3-aldehyde, allows for a diverse array of chemical transformations, making it an attractive starting point for the generation of compound libraries in drug discovery programs. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the efficiency and scalability of the synthesis but also the accessible chemical space of derivatives.
This guide will explore and compare four principal synthetic strategies:
-
Direct Formylation via the Vilsmeier-Haack Reaction: A classic method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.
-
Construction via Multicomponent Reactions (MCRs): Convergent one-pot syntheses that rapidly build molecular complexity from simple starting materials.
-
Synthesis from Acyclic Precursors through Cyclization: A flexible approach that allows for the introduction of a variety of substituents on the pyridone ring.
-
Two-Step Synthesis via Reduction of 3-Cyanopyridones: An indirect but often efficient method involving the synthesis of a nitrile precursor followed by its reduction to the aldehyde.
Each of these methodologies will be evaluated based on their scope, limitations, experimental feasibility, and overall efficiency, supported by experimental data from the literature.
Vilsmeier-Haack Formylation of 2-Pyridones
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles, including 2-pyridones. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Reaction Mechanism and Rationale
The reaction proceeds through the formation of an electrophilic chloroiminium ion, the Vilsmeier reagent, from DMF and POCl₃. This electrophile then attacks the electron-rich 2-pyridone ring, typically at the C3 or C5 position. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. The regioselectivity of the formylation is influenced by the electronic and steric nature of the substituents on the pyridone ring. For N-substituted 2-pyridones, formylation at the C3 position is often favored.
Figure 1: Vilsmeier-Haack formylation of a 2-pyridone.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Benzyl-2-pyridone
-
To a stirred solution of N-benzyl-2-pyridone (1.0 eq) in anhydrous DMF (10 vol) at 0 °C, phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise.
-
The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to afford the crude product.
-
Purification by column chromatography (silica gel, ethyl acetate/hexanes) yields the pure 1-benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde.
Performance and Limitations
| Parameter | Vilsmeier-Haack Formylation |
| Starting Materials | Substituted 2-pyridones |
| Reagents | DMF, POCl₃ (or other halogenating agents) |
| Typical Yields | 40-70% |
| Advantages | Direct, one-step formylation; well-established methodology. |
| Disadvantages | Use of corrosive and hazardous reagents (POCl₃); regioselectivity can be an issue with certain substitution patterns; moderate yields. |
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted 2-pyridones, and some can be adapted to introduce a C3-formyl group or a precursor.
Strategy and Mechanistic Considerations
A common MCR strategy for pyridone synthesis involves the condensation of a β-ketoester, an aldehyde, and an amine source. To achieve the desired 3-formyl substitution, a synthon for the formyl group can be incorporated into one of the starting materials. For instance, using a protected formyl-containing active methylene compound can lead to the target structure after cyclization and deprotection.
Figure 2: General workflow of a multicomponent reaction for 3-formyl-2-pyridone synthesis.
Representative Protocol: Three-Component Synthesis of a 3-Formyl-2-pyridone Precursor
While a direct MCR to the title compounds is not widely reported, a closely related synthesis of a 3-cyano-2-pyridone, a direct precursor, is illustrative.
-
A mixture of an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and N-substituted cyanoacetamide (1.0 eq) in ethanol is treated with a catalytic amount of a base (e.g., piperidine or triethylamine).
-
The reaction mixture is heated at reflux for 2-4 hours.
-
Upon cooling, the product often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford the 6-amino-4-aryl-1-substituted-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. This can then be further manipulated to the desired carbaldehyde.
Performance and Limitations
| Parameter | Multicomponent Reactions |
| Starting Materials | Simple and readily available aldehydes, active methylene compounds, amines. |
| Reagents | Often catalytic amounts of acid or base. |
| Typical Yields | 50-90% |
| Advantages | High atom economy and convergence; operational simplicity; rapid access to complex structures. |
| Disadvantages | Direct incorporation of a formyl group can be challenging; optimization of reaction conditions for three or more components can be complex. |
Synthesis from Acyclic Precursors via Cyclization
This strategy involves the stepwise construction of a functionalized acyclic precursor, followed by an intramolecular cyclization to form the 6-oxo-1,6-dihydropyridine ring. This approach offers significant flexibility in the introduction of various substituents.
Synthetic Design and Key Cyclization Step
A common disconnection involves the reaction of an enamine with a suitable three-carbon electrophile that already contains the formyl group or a precursor. For example, a β-formyl-α,β-unsaturated carbonyl compound can react with an enamine in a Michael addition, followed by cyclization and dehydration to afford the desired 3-formyl-2-pyridone.
Figure 3: Synthesis of 3-formyl-2-pyridones from acyclic precursors.
Illustrative Protocol: Cyclocondensation of an Enaminone
-
An enaminone, derived from a β-ketoamide and a secondary amine, is reacted with an α,β-unsaturated aldehyde bearing a suitable leaving group at the β-position (e.g., 3-(dimethylamino)acrolein).
-
The reaction is typically carried out in a high-boiling solvent such as dioxane or xylene in the presence of a base (e.g., sodium ethoxide).
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography to give the substituted 6-oxo-1,6-dihydropyridine-3-carbaldehyde.
Performance and Limitations
| Parameter | Synthesis from Acyclic Precursors |
| Starting Materials | Diverse and readily available enamines, enaminones, and functionalized carbonyl compounds. |
| Reagents | Varies depending on the specific cyclization strategy (bases, acids, or transition metal catalysts). |
| Typical Yields | 40-80% |
| Advantages | High flexibility in substituent introduction; good control over regioselectivity. |
| Disadvantages | Often involves multiple synthetic steps to prepare the acyclic precursor; cyclization conditions may require optimization. |
Reduction of 3-Cyanopyridones
This two-step approach involves the synthesis of a 6-oxo-1,6-dihydropyridine-3-carbonitrile, followed by its selective reduction to the corresponding aldehyde. This method is particularly attractive when the 3-cyanopyridone precursor is readily accessible, for instance, through multicomponent reactions.
Key Transformation: Nitrile to Aldehyde
The reduction of a nitrile to an aldehyde can be achieved using various reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation, as it can selectively reduce nitriles to the corresponding imine, which is then hydrolyzed to the aldehyde upon aqueous workup. Careful control of the reaction temperature (typically low temperatures such as -78 °C) is crucial to prevent over-reduction to the amine.
Figure 4: Reduction of a 3-cyanopyridone to a 3-formyl-2-pyridone.
Experimental Protocol: DIBAL-H Reduction of a 3-Cyanopyridone
-
To a solution of the 6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or toluene at -78 °C under an inert atmosphere, a solution of DIBAL-H (1.5 eq, 1.0 M in hexanes) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 6-oxo-1,6-dihydropyridine-3-carbaldehyde.
Performance and Limitations
| Parameter | Reduction of 3-Cyanopyridones |
| Starting Materials | Substituted 6-oxo-1,6-dihydropyridine-3-carbonitriles |
| Reagents | DIBAL-H, or other suitable reducing agents. |
| Typical Yields | 60-90% |
| Advantages | High-yielding reduction; readily available precursors from MCRs; mild reaction conditions for the reduction step. |
| Disadvantages | Two-step process; requires careful control of temperature to avoid over-reduction; DIBAL-H is a pyrophoric reagent requiring careful handling. |
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | Direct formylation of 2-pyridones. | One-step, well-established. | Use of hazardous reagents, moderate yields, potential regioselectivity issues. |
| Multicomponent Reactions | Convergent synthesis from simple starting materials. | High efficiency, atom economy, operational simplicity. | Direct formylation can be challenging, requires optimization. |
| Synthesis from Acyclic Precursors | Stepwise construction followed by cyclization. | High flexibility, good regiocontrol. | Multi-step, requires optimization of cyclization. |
| Reduction of 3-Cyanopyridones | Two-step: synthesis of nitrile then reduction. | High yields for reduction, mild conditions, readily available precursors. | Two-step process, requires handling of pyrophoric reagents. |
Conclusion
The synthesis of substituted 6-oxo-1,6-dihydropyridine-3-carbaldehydes can be accomplished through several distinct and effective strategies. The choice of the most suitable route depends on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the laboratory's capabilities for handling specific reagents.
-
The Vilsmeier-Haack reaction offers a direct approach but may be limited by moderate yields and the use of hazardous materials.
-
Multicomponent reactions provide an elegant and efficient means to construct the pyridone core, although the direct introduction of the formyl group may require a multi-step MCR or a subsequent transformation.
-
Synthesis from acyclic precursors provides the greatest flexibility for introducing a wide range of substituents, albeit at the cost of a potentially longer synthetic sequence.
-
The reduction of 3-cyanopyridones stands out as a highly efficient and reliable method, particularly when the nitrile precursor is readily accessible.
By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate synthetic strategy to access these valuable building blocks for the advancement of medicinal chemistry and drug discovery.
References
- 4-(Dimethylamino)pyridine was found to be the homogenous and efficient catalyst for one-pot, multi-component reactions between hydrazine monohydrate, ethyl cyanoacetate, ketone, and malononitrile for the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives using ultrasonication at room temperature in ethanol solution within 35-50 min with yields
A Researcher's Guide to the In Vitro Enzyme Inhibition Profiling of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Analogs
This guide provides a comprehensive framework for the in vitro evaluation of 5-bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde and its analogs as potential enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust and reproducible assays, and offer insights into the interpretation of inhibition data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical scaffolds.
Introduction: The Rationale for Investigating Pyridine-Based Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and π-stacking interactions makes it an attractive moiety for engaging with the active sites of various enzymes. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that warrant investigation for enzyme inhibitory activity. The bromo group can act as a useful handle for further synthetic elaboration, while the aldehyde and oxo functionalities provide potential interaction points within an enzyme's active site.
This guide will use a representative target from a key enzyme class implicated in oncology and inflammation, p38α mitogen-activated protein kinase (MAPK14) , to illustrate the process of evaluating these novel analogs. As a point of comparison, we will utilize a well-characterized, commercially available inhibitor, SB203580 , to benchmark the performance of our test compounds.
Synthesis of a Focused Library of Analogs
To explore the structure-activity relationship (SAR) of the this compound scaffold, a focused library of analogs should be synthesized. A plausible synthetic route could involve the modification of a commercially available starting material, such as 2,5-dibromo-3-methylpyridine. The core aldehyde can be derivatized to explore a range of chemical space. For instance, reductive amination could yield a series of secondary and tertiary amines, while condensation reactions could introduce various heterocyclic moieties.
Table 1: Proposed Library of this compound Analogs
| Compound ID | R-Group Modification at the Aldehyde | Rationale for Inclusion |
| LEAD-001 | Unmodified (CHO) | Parent scaffold for baseline activity |
| LEAD-002 | N-benzylamine | Introduction of a bulky, aromatic group |
| LEAD-003 | N-cyclohexylamine | Exploration of aliphatic side chains |
| LEAD-004 | N-morpholine | Addition of a polar, heterocyclic moiety |
| LEAD-005 | Schiff base with aniline | Introduction of a conjugated system |
In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol
The following protocol outlines a robust method for determining the inhibitory potential of the synthesized analogs against p38α MAPK. This is a generalized biochemical assay that can be adapted for other kinase targets.[1]
Materials and Reagents
-
Enzyme: Recombinant human p38α MAPK (activated)
-
Substrate: Myelin basic protein (MBP) or a specific peptide substrate (e.g., ATF2)
-
Cofactor: Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescently-labeled ATP analog
-
Test Compounds: Synthesized analogs (LEAD-001 to LEAD-005) dissolved in dimethyl sulfoxide (DMSO)
-
Positive Control: SB203580 dissolved in DMSO
-
Assay Buffer: Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Detection Reagents: Depending on the method, this may include scintillation fluid, phosphocellulose paper, or antibodies for a fluorescence-based readout.
Experimental Workflow
The following diagram illustrates the general workflow for the kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Assay Protocol
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (SB203580) in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Mixture Preparation: In a 96-well or 384-well plate, add the assay buffer, the p38α enzyme, and the substrate.
-
Compound Addition: Add a small volume of the diluted compounds to the reaction mixture. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[2]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically less than 20% substrate turnover).
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., a high concentration of EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Signal Detection: The method of detection will depend on the assay format. For a radiometric assay, the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a scintillation counter. For fluorescence-based assays, the signal is read on a plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to the DMSO control. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[3][4]
Data Interpretation and Comparative Analysis
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[5] A lower IC50 value indicates a more potent inhibitor.[4]
Table 2: Hypothetical IC50 Values for the Analog Library against p38α MAPK
| Compound ID | IC50 (µM) |
| LEAD-001 | > 100 |
| LEAD-002 | 15.2 |
| LEAD-003 | 55.8 |
| LEAD-004 | 2.5 |
| LEAD-005 | 8.9 |
| SB203580 | 0.05 |
-
The parent scaffold (LEAD-001) is inactive, suggesting that modification of the aldehyde is necessary for activity.
-
The introduction of a polar heterocyclic group (LEAD-004) results in the most potent analog in this series.
-
The bulky aromatic group (LEAD-002) and the conjugated system (LEAD-005) confer moderate activity.
-
The aliphatic side chain (LEAD-003) is less favorable.
Delving Deeper: Mechanism of Inhibition Studies
Once active compounds have been identified, the next logical step is to determine their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[6][7] This is typically done by performing kinetic studies where the initial reaction velocity is measured at various concentrations of both the substrate (ATP) and the inhibitor. The data is then plotted using a Lineweaver-Burk or other linearized plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).[2][7]
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- 2. portlandpress.com [portlandpress.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Confirmation of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Derivatives: An In-Depth Analysis of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel pyridine-based heterocycles such as 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde derivatives, which are of significant interest in medicinal chemistry, this structural confirmation underpins any subsequent structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of X-ray crystallography as the gold standard for the structural elucidation of these compounds, while also presenting a comparative analysis with other widely used analytical techniques.
The Imperative of Structural Accuracy
The pyridinone scaffold is a versatile pharmacophore found in numerous therapeutic agents.[1] The introduction of a bromine atom and a carbaldehyde group at specific positions, as in this compound, creates a molecule with multiple reactive sites and potential for diverse intermolecular interactions. An incorrect structural assignment could lead to flawed interpretations of biological data and ultimately, the failure of a drug development campaign. Therefore, the choice of analytical technique for structural confirmation is a critical decision in the research pipeline.
X-ray Crystallography: The Definitive Approach
X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.
Experimental Workflow: A Step-by-Step Protocol
The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals of the target compound. The following protocol outlines a typical workflow for the structural analysis of a this compound derivative.
-
Crystal Growth:
-
Rationale: The formation of a well-ordered crystal lattice is the prerequisite for obtaining a clear diffraction pattern. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
-
Protocol:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture of solvents) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature. Techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion can also be employed.
-
Monitor for the formation of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
-
-
Data Collection:
-
Rationale: A high-quality dataset is essential for an accurate structure solution. Modern diffractometers equipped with sensitive detectors are used to collect the diffraction data.
-
Protocol:
-
Mount a suitable single crystal on a goniometer head.[2]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[2]
-
Collect the X-ray diffraction data using a diffractometer, typically with Mo-Kα or Cu-Kα radiation.[2][3][4] The data collection strategy involves rotating the crystal and collecting a series of diffraction images.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters.
-
Protocol:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and anisotropic displacement parameters.[2]
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using crystallographic software to check for geometric plausibility and overall quality of the model.
-
-
Figure 1. Experimental workflow for the structural confirmation of this compound derivatives using X-ray crystallography.
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely employed for the characterization of novel compounds. This section compares the capabilities of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment of nuclei (¹H, ¹³C) | Molecular weight, elemental composition |
| Sample Requirement | Single crystal | Soluble sample | Small amount of sample |
| Strengths | Unambiguous structural determination | Provides information about the molecule in solution | High sensitivity, determination of molecular formula |
| Limitations | Requires a suitable single crystal, which can be challenging to obtain | Can be difficult to interpret for complex molecules, does not provide absolute stereochemistry | Does not provide information on connectivity or stereochemistry |
Table 1. Comparison of X-ray Crystallography with NMR Spectroscopy and Mass Spectrometry for Structural Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR would provide key information about the number and types of protons and carbons, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) would help establish the connectivity between them.[5]
However, NMR alone may not be sufficient to unambiguously determine the regiochemistry of substitution or the absolute stereochemistry in chiral derivatives. While NMR provides excellent information about the molecule's structure in solution, it relies on interpretation of chemical shifts and coupling constants, which can sometimes be ambiguous.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound with high accuracy.[5] This is crucial for confirming the molecular formula of a newly synthesized this compound derivative. Fragmentation patterns observed in the mass spectrum can also provide some structural information.
The primary limitation of mass spectrometry is that it does not provide information about the connectivity of atoms or the stereochemistry of the molecule. It is a complementary technique to NMR and X-ray crystallography.
Figure 2. Logical relationship between analytical techniques for the structural confirmation of a novel compound.
Conclusion: An Integrated Approach
For the unequivocal structural confirmation of this compound derivatives, X-ray crystallography is the unparalleled gold standard. It provides a level of detail that is unattainable with other techniques. However, a comprehensive characterization of a new chemical entity relies on an integrated analytical approach. NMR spectroscopy and mass spectrometry are essential for initial characterization, confirming the molecular formula and providing insights into the molecular structure in solution. The definitive three-dimensional structure, however, is ultimately and most reliably established through single-crystal X-ray diffraction. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
- X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. Cambridge University Press. (2016).
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. (2022).
- X-ray diffraction. The Royal Society of Chemistry.
- 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Amerigo Scientific.
- SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit. The Royal Society of Chemistry.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis of novel compounds is but one part of the equation. The responsible management of chemical waste is a critical, non-negotiable aspect of our work, safeguarding both our personal safety and the integrity of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, a halogenated heterocyclic aldehyde. The procedures outlined herein are grounded in established safety protocols for handling hazardous organic waste and are designed to ensure compliance and mitigate risk.
Understanding the Hazard Profile
-
Halogenated Pyridine: Brominated organic compounds are classified as halogenated organic waste and require specific disposal routes, often involving high-temperature incineration.[1][2] Pyridine and its derivatives can be toxic and irritating.[3]
-
Aldehyde Functionality: Aldehydes as a class can be irritants and sensitizers. Some are toxic and reactive.[4]
-
Pyridone Core: Pyridones are a class of heterocyclic compounds with a range of reactivities.[5][6]
Based on a similar compound, 5-Bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide, we can anticipate that this substance may cause respiratory irritation.[7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a certified chemical fume hood.
Immediate Safety and Handling: Your First Line of Defense
Prior to initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat, preferably flame-resistant. | To protect clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[3][8] | To prevent respiratory irritation from potential fumes of the compound. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is the segregation of hazardous waste to prevent incompatible chemical reactions and to ensure proper treatment.
Step 1: Waste Identification and Segregation
-
Classify the Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as Hazardous Halogenated Organic Waste .[1][2]
-
Segregate at the Source: Do not mix this waste stream with non-halogenated organic waste, aqueous waste, or solid waste.[9][10] Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[11][12]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic liquid waste.[9][13] This is often a clearly labeled carboy or bottle supplied by your institution's Environmental Health and Safety (EHS) department. For solid waste, use a designated, sealed container.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[9][14] The label must include:
-
The full chemical name: "this compound"
-
The concentration or approximate amount of the chemical.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Your name, laboratory, and contact information.
-
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[9][13] This prevents the release of vapors and potential spills.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[15]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9][13]
-
Ventilation: Store the waste in a well-ventilated area, such as a designated cabinet for hazardous waste, to minimize the accumulation of any vapors.[3]
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: A Contingency Plan
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[8]
-
Collect the Waste: Carefully scoop the absorbent material into a designated container for solid hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container as "Hazardous Waste" and arrange for its disposal through your EHS department.
For large spills, evacuate the area and immediately contact your institution's emergency response team.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a testament to our commitment to scientific excellence and ethical practice.
References
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Sośnicki, J. G., & Idzik, T. J. (n.d.). Pyridones – Powerful Precursors for the Synthesis of Alkaloids, Their Derivatives, and Alkaloid-Inspired Compounds. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Mayr, H., et al. (2006). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society. Retrieved from [Link]
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Blazsó, M., & Czégény, Z. (2005). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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American Chemical Society. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]
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Laboratory Waste Guide 2025. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]
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ResearchGate. (n.d.). Regiochemistry of reactions of the pyridone anion. Deprotonation of the.... Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Unknown Source. (n.d.). Pyridine Safety Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
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Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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PubMed Central. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
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EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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EPA. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Unknown Source. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Retrieved from [Link]
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CP Lab Safety. (n.d.). Aldehydes Waste Compatibility. Retrieved from [Link]
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Unknown Source. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
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Capot Chemical. (2026, January 6). MSDS of 5-Bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino). Retrieved from [Link]
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Labor Security System. (n.d.). Incompatibility of major chemicals. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Unknown Source. (2024, January 25). Chemical Recycling of Bromine-Terminated Polymers Synthesized by ATRP. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde represents a class of reactive intermediates pivotal in the discovery of new therapeutic agents. Ensuring the safety of laboratory personnel is paramount and begins with a thorough understanding of the potential hazards and the meticulous application of appropriate personal protective equipment (PPE).
This guide provides an in-depth, experience-driven framework for the safe handling of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing the known hazards of structurally similar compounds, we can establish a robust safety protocol. This approach, rooted in chemical analogy and established safety principles, empowers researchers to manage risks effectively.
Hazard Analysis: An Evidence-Based Approach
A critical first step in any laboratory procedure is a comprehensive hazard assessment. For this compound, we will infer its potential hazards from available data on analogous compounds, such as 5-Bromopyridine-3-carboxaldehyde and 6-Bromo-3-pyridinecarboxaldehyde.
Data from PubChem for 5-Bromopyridine-3-carboxaldehyde indicates the following GHS hazard classifications:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin irritation (Category 2): Causes skin irritation.[1]
-
Serious eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Skin sensitization (Category 1): May cause an allergic skin reaction.[1]
Similarly, the SDS for 6-Bromo-3-pyridinecarboxaldehyde reports skin irritation, serious eye irritation, and the potential for skin sensitization.[2] Based on this evidence, it is prudent to handle this compound as a compound that is, at a minimum, a skin and eye irritant and a potential skin sensitizer.
Core Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks identified.[3][4] For this compound, the following PPE is mandatory:
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against dust particles and accidental splashes.[5][6]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[7][8]
Hand Protection
To prevent skin irritation and potential sensitization, the choice of gloves is critical.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for protection against incidental contact with a wide range of chemicals.[8] Given the potential for this compound to be a skin sensitizer, it is crucial to ensure that gloves are changed immediately if they become contaminated. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.
Body Protection
Protecting the skin from exposure is a primary concern.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron or Coveralls: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional layer of protection.[5][8]
Respiratory Protection
If the compound is a fine powder or if there is a risk of generating aerosols, respiratory protection is necessary.
-
Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[7][9] A written respiratory protection program, as required by OSHA, must be in place.[10]
Safe Handling and Operational Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Pre-Operational Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that all required PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[2]
-
Have a chemical spill kit readily available.[6]
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a spatula for solid transfers to minimize dust generation.
-
Reaction Setup: If the compound is being used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with appropriate venting.
-
Post-Handling: After handling, decontaminate the work area thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Visual Workflow for Handling this compound
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
